N-(6-Hydroxypyridin-3-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(6-oxo-1H-pyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6-2-3-7(11)8-4-6/h2-4H,1H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVBXPADZXSYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404787 | |
| Record name | N-(6-Hydroxy-3-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41292-43-7 | |
| Record name | N-(6-Hydroxy-3-pyridinyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Hydroxypyridin-3-yl)acetamide, a substituted pyridinone, represents a scaffold of significant interest in medicinal chemistry and drug development. The presence of the acetamide and hydroxyl functionalities on the pyridine ring offers multiple points for hydrogen bonding and further chemical modification, making it a valuable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and key characterization data.
Primary Synthetic Pathway: An Overview
The most prevalent and efficient synthesis of this compound is achieved through a two-step process. The initial step involves the synthesis of the key intermediate, 5-amino-2-hydroxypyridine. This is followed by the selective N-acetylation of the amino group to yield the final product. The pyridone tautomer is generally favored over the hydroxypyridine form.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 5-Amino-2-hydroxypyridine
The synthesis of 5-amino-2-hydroxypyridine can be approached from several starting materials. Two common and well-documented routes are presented here.
Route A: Reduction of 2-Hydroxy-5-nitropyridine
This is a direct and efficient method that involves the reduction of a nitro group to an amine.
Mechanism Insight: The reduction of the nitro group is typically achieved through catalytic hydrogenation or by using a metal/acid combination. Catalytic hydrogenation, often employing palladium on carbon (Pd/C), is a clean and high-yielding method. The hydrogen gas is adsorbed onto the surface of the palladium catalyst, where the nitro group is then reduced to the corresponding amine.
Experimental Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, a solution of 2-hydroxy-5-nitropyridine (1.0 eq.) is prepared in a solvent such as ethanol or methanol.
-
Catalyst Addition: A catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 5-amino-2-hydroxypyridine as a solid, which can often be used in the next step without further purification.
Route B: From 2-Amino-5-bromopyridine
This alternative route involves a multi-step process including protection, substitution, and deprotection.
Mechanism Insight: This pathway begins with the protection of the amino group, followed by a nucleophilic aromatic substitution to replace the bromine with a hydroxyl or a protected hydroxyl group. The final step is the deprotection of the amino and hydroxyl groups.
Experimental Protocol (Illustrative Example):
-
Protection: The amino group of 2-amino-5-bromopyridine is first protected, for instance, by reacting it with 2,5-hexanedione to form a pyrrole ring.
-
Hydroxylation: The bromo group is then substituted with a methoxy group via a copper-catalyzed reaction with sodium methoxide.
-
Deprotection: The protecting groups are subsequently removed under acidic conditions to yield 5-amino-2-hydroxypyridine.
Part 2: Acetylation of 5-Amino-2-hydroxypyridine
This final step involves the selective acylation of the amino group of the intermediate to form the desired acetamide.
Mechanism Insight: The acetylation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, with the acetate ion acting as a leaving group. Pyridine is often used as a solvent and a base to neutralize the acetic acid byproduct.
Caption: Simplified mechanism of the acetylation reaction.
Experimental Protocol:
-
Reaction Setup: 5-amino-2-hydroxypyridine (1.0 eq.) is dissolved in pyridine. The amount of pyridine should be sufficient to fully dissolve the starting material.
-
Reagent Addition: Acetic anhydride (1.1-1.5 eq.) is added dropwise to the solution at 0 °C with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled in an ice bath and water is slowly added to quench the excess acetic anhydride. The product often precipitates out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then dried. If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to afford this compound as a pure solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₇H₈N₂O₂ | 152.15 | 445.1 ± 45.0 | 1.2 ± 0.1 |
Note: Physical property data is sourced from chemical supplier databases and may be predicted values.[1]
Characterization Data (Predicted and Analog-Based)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~10.0-11.0 ppm (s, 1H): This broad singlet would correspond to the N-H proton of the amide.
-
δ ~9.0-10.0 ppm (s, 1H): A broad singlet corresponding to the O-H proton of the pyridone tautomer.
-
δ ~7.5-8.0 ppm (m, 2H): These signals would correspond to the protons on the pyridine ring.
-
δ ~6.3-6.8 ppm (d, 1H): This doublet would correspond to the remaining proton on the pyridine ring.
-
δ ~2.0 ppm (s, 3H): A sharp singlet corresponding to the methyl protons of the acetyl group.
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~168-170 ppm: Carbonyl carbon of the amide.
-
δ ~160-165 ppm: Carbonyl carbon of the pyridone ring.
-
δ ~110-140 ppm: Aromatic carbons of the pyridine ring.
-
δ ~24 ppm: Methyl carbon of the acetyl group.
-
-
IR (KBr, cm⁻¹):
-
~3300-3100 cm⁻¹: N-H and O-H stretching vibrations.
-
~1660-1680 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1640-1660 cm⁻¹: C=O stretching of the pyridone.
-
~1550-1580 cm⁻¹: N-H bending and C-N stretching (Amide II band).
-
Conclusion
The synthesis of this compound is a straightforward process that relies on well-established synthetic transformations. The choice of the synthetic route for the 5-amino-2-hydroxypyridine intermediate can be adapted based on the availability and cost of the starting materials. The final acetylation step is typically a high-yielding and clean reaction. This guide provides the necessary foundational knowledge and protocols for researchers to confidently synthesize and utilize this valuable chemical scaffold in their drug discovery and development endeavors.
References
"N-(6-Hydroxypyridin-3-yl)acetamide chemical properties and structure"
An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Structure, Properties, and Therapeutic Potential
Abstract
This compound is a heterocyclic organic compound featuring a core pyridine ring substituted with both a hydroxyl and an acetamide group. This guide provides a comprehensive technical overview of its chemical structure, including its critical tautomeric equilibrium, detailed physicochemical and spectroscopic properties, and robust synthetic protocols. Furthermore, we explore its significance as a scaffold in medicinal chemistry, drawing on field-proven insights to discuss its potential applications in drug development, particularly as an anti-inflammatory agent. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Chemical Structure and Tautomerism
The nominal structure of this compound (CAS No: 41292-43-7) consists of a pyridine ring functionalized at the 3-position with an acetamide group (-NHCOCH₃) and at the 6-position with a hydroxyl group (-OH).[1][2] However, a critical and often dominant feature of 2- and 6-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In this case, the compound predominantly exists as the N-(6-oxo-1,6-dihydropyridin-3-yl)acetamide tautomer. This keto-enol tautomerism significantly influences the molecule's chemical reactivity, hydrogen bonding capability, and biological interactions.
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 41292-43-7 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 445.1 ± 45.0 °C at 760 mmHg | [1] |
| Melting Point | Not Available | [1] |
| pKa | Not experimentally determined. Estimated pKa for the pyridone N-H is ~11-12, and for the protonated pyridine nitrogen is ~2-3. | [3] |
| Appearance | Expected to be a solid at room temperature. |
Spectroscopic Profile for Structural Elucidation
While specific spectral data for this compound is not widely published, a detailed profile can be predicted based on its functional groups and known data from analogous structures. This information is crucial for confirming its identity and purity post-synthesis.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~9.5-10.5 ppm (s, 1H): Amide N-H proton.
-
δ ~7.8-8.2 ppm (d, 1H): Aromatic proton at C2 (adjacent to the pyridone nitrogen).
-
δ ~7.2-7.6 ppm (dd, 1H): Aromatic proton at C4.
-
δ ~6.3-6.7 ppm (d, 1H): Aromatic proton at C5.
-
δ ~2.0-2.2 ppm (s, 3H): Methyl protons of the acetyl group.
-
The pyridone N-H proton may appear as a very broad signal.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~168-172 ppm: Amide carbonyl carbon.
-
δ ~160-165 ppm: Pyridone carbonyl carbon (C6).
-
δ ~110-145 ppm: Four distinct signals for the aromatic carbons (C2, C3, C4, C5).
-
δ ~24 ppm: Methyl carbon of the acetyl group.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z = 153.06.
-
Key Fragmentation: A primary fragmentation would be the loss of the acetyl group (CH₃CO•, 43 Da) or ketene (CH₂=C=O, 42 Da), leading to a significant fragment ion corresponding to 5-amino-2-hydroxypyridine.
-
Synthesis and Reactivity
Synthetic Pathway: N-Acetylation
The most direct and industrially scalable synthesis of this compound involves the N-acetylation of the corresponding amine precursor, 5-Amino-2-hydroxypyridine. The choice of acetylating agent and solvent is critical for achieving high yield and purity. Acetic anhydride is a common and effective reagent for this transformation.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is adapted from a standard procedure for the acetylation of aminopyridines.[5]
-
Reaction Setup: To a solution of 5-amino-2-hydroxypyridine (1.0 eq) in glacial acetic acid or toluene (10 mL per gram of starting material), add acetic anhydride (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether or hexane to remove residual acetic acid and unreacted acetic anhydride.
-
Drying: Dry the white to off-white solid product under high vacuum to a constant weight.
-
Characterization: Confirm the structure and assess the purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 3.
Applications in Drug Development
The hydroxypyridone-acetamide scaffold is of significant interest in medicinal chemistry due to its ability to form multiple hydrogen bonds and participate in various biological interactions.
Rationale as an Anti-Inflammatory Agent
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines deeply implicated in the pathogenesis of inflammatory diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.[6] Small molecules that can inhibit the signaling pathways of these cytokines are valuable therapeutic candidates. Research on structurally similar compounds, such as 6-acetamido-2,4,5-trimethylpyridin-3-ol, has demonstrated potent inhibitory activity against both TNF-α and IL-6 induced cellular processes.[6] This precedent strongly suggests that this compound could serve as a valuable core structure for developing novel dual-action anti-inflammatory agents.
Hypothetical Experimental Workflow: Cell Adhesion Assay
To evaluate the anti-inflammatory potential of this compound, a cell-based monocyte-to-epithelial cell adhesion assay can be employed. This assay models a key step in the inflammatory cascade.
Caption: Workflow for an in vitro anti-inflammatory screening assay.
Safety and Handling
-
Hazard Profile: The specific toxicity of this compound has not been extensively studied. It should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined chemical entity whose significance lies in its structural features, particularly its keto-enol tautomerism. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic techniques. Based on structure-activity relationships from analogous compounds, it represents a promising and logical scaffold for the design and discovery of new therapeutic agents, especially in the field of inflammation. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the full potential of this valuable molecule.
References
- 1. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
"mechanism of action of N-(6-Hydroxypyridin-3-yl)acetamide"
An In-depth Technical Guide to the Potential Mechanisms of Action of N-(6-Hydroxypyridin-3-yl)acetamide
Executive Summary
This compound is a pyridinone derivative belonging to a class of compounds that has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its analogues. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural motifs—a hydroxypyridine core and an acetamide side chain—are present in numerous bioactive agents. This technical guide provides a comprehensive exploration of the potential mechanisms of action of this compound, drawing upon established activities of structurally related compounds. We will delve into plausible anti-inflammatory, anti-cancer, and neuroprotective roles, providing hypothetical signaling pathways, detailed experimental protocols for their investigation, and frameworks for data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and similar molecules.
Introduction: The Rationale for Investigating this compound
The pyridinone scaffold is a privileged structure in drug discovery, forming the core of various approved drugs and clinical candidates. The combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl group, along with the aromatic pyridine ring, allows for diverse interactions with biological targets. Similarly, the acetamide moiety is a common feature in pharmacologically active molecules, contributing to target binding and influencing pharmacokinetic properties.
Given the limited specific data on this compound (CAS: 41292-43-7)[1], this guide will be structured around three plausible and testable hypotheses regarding its mechanism of action, based on activities reported for analogous chemical structures. These hypotheses are:
-
Anti-inflammatory activity through the inhibition of pro-inflammatory cytokine signaling.
-
Anti-cancer activity via the inhibition of key oncogenic kinases.
-
Neuroprotective or cognitive-enhancing effects through the modulation of cholinesterase activity.
This guide will provide the theoretical framework and practical methodologies to systematically investigate these potential mechanisms.
Potential Mechanism I: Anti-inflammatory Action via Dual Inhibition of TNF-α and IL-6 Signaling
Expertise & Experience: Structurally similar compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, have demonstrated potent anti-inflammatory effects by dually inhibiting signaling pathways induced by Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2]. These cytokines are pivotal in the pathogenesis of inflammatory diseases like inflammatory bowel disease (IBD). The shared hydroxypyridine core suggests that this compound may operate through a similar mechanism.
Causality and Trustworthiness: The underlying principle of this proposed mechanism is the inhibition of downstream events triggered by TNF-α and IL-6, such as the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory cascade[2]. A self-validating experimental approach would involve demonstrating a dose-dependent inhibition of this adhesion process and correlating it with the modulation of specific signaling proteins.
Signaling Pathway: TNF-α and IL-6 Induced Cell Adhesion
The following diagram illustrates the simplified signaling cascade that could be targeted by this compound.
Caption: Putative inhibition of TNF-α and IL-6 signaling pathways by this compound.
Experimental Protocol: In Vitro Monocyte-Epithelial Cell Adhesion Assay
This protocol is designed to quantify the inhibitory effect of the compound on cytokine-induced monocyte adhesion.
-
Cell Culture:
-
Culture human colon epithelial cells (e.g., Caco-2) to confluence in 24-well plates.
-
Culture human monocytic cells (e.g., U937) and label them with a fluorescent dye (e.g., Calcein-AM).
-
-
Compound and Cytokine Treatment:
-
Pre-treat the confluent Caco-2 cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the Caco-2 cells with a combination of recombinant human TNF-α (e.g., 10 ng/mL) and IL-6 (e.g., 20 ng/mL) for 6 hours in the continued presence of the compound.
-
-
Co-culture and Adhesion:
-
Wash the Caco-2 monolayer to remove non-adherent cells.
-
Add the fluorescently labeled U937 cells to each well and co-culture for 1 hour to allow for adhesion.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent U937 cells.
-
Measure the fluorescence in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent monocytes.
-
-
Data Analysis:
-
Calculate the percentage of adhesion relative to the cytokine-stimulated vehicle control.
-
Plot the percentage of adhesion against the compound concentration and determine the IC50 value.
-
Hypothetical Data Presentation
| Compound Concentration (µM) | Mean Fluorescence (AU) | % Adhesion vs. Control |
| Vehicle (no cytokine) | 150 | 5% |
| Vehicle (+ cytokine) | 3000 | 100% |
| 0.1 | 2500 | 83% |
| 1 | 1800 | 60% |
| 10 | 900 | 30% |
| 100 | 300 | 10% |
Potential Mechanism II: Anti-Cancer Activity via PIM-1 Kinase Inhibition
Expertise & Experience: The N-(pyridin-3-yl)acetamide scaffold has been explored for its potential as a kinase inhibitor. Specifically, derivatives have been analyzed for their interaction with PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation[3].
Causality and Trustworthiness: The hypothesis is that this compound can bind to the ATP-binding pocket of PIM-1 kinase, inhibiting its catalytic activity. This would lead to the dephosphorylation of PIM-1 substrates, such as the pro-apoptotic protein BAD, thereby promoting apoptosis in cancer cells. A robust validation would involve demonstrating direct inhibition of PIM-1 in a biochemical assay and observing downstream effects in a cell-based model.
Signaling Pathway: PIM-1 Kinase and Cell Survival
The diagram below outlines the role of PIM-1 in promoting cell survival and its potential inhibition.
Caption: Proposed inhibition of the PIM-1 kinase survival pathway.
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (LanthaScreen™)
This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity.
-
Reagents:
-
Recombinant PIM-1 kinase.
-
Fluorescein-labeled PIM-1 substrate peptide.
-
ATP.
-
Terbium-labeled anti-phospho-substrate antibody.
-
This compound in a dilution series.
-
-
Assay Procedure:
-
In a 384-well plate, add the compound at various concentrations.
-
Add the PIM-1 kinase and the fluorescein-labeled substrate peptide.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Terbium-labeled antibody, which specifically binds to the phosphorylated substrate.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for Terbium and Fluorescein).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. A high ratio indicates high kinase activity (phosphorylation), while a low ratio indicates inhibition.
-
Determine the IC50 value of the compound by plotting the TR-FRET ratio against the compound concentration.
-
Hypothetical Data Presentation
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) |
| This compound | 150 | >10,000 | >10,000 |
| Positive Control (e.g., SGI-1776) | 10 | 500 | 200 |
Potential Mechanism III: Modulation of Cholinesterase Activity
Expertise & Experience: Acetamide derivatives have been successfully developed as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease[4]. The inhibition of BChE can increase the levels of the neurotransmitter acetylcholine in the brain, offering a therapeutic strategy for cognitive decline.
Causality and Trustworthiness: This hypothesis posits that this compound could act as a BChE inhibitor. The Ellman's assay provides a direct and reliable method to measure the catalytic activity of cholinesterases and is a gold standard for screening inhibitors.
Experimental Workflow: Screening for BChE Inhibition
Caption: Workflow for determining BChE inhibitory activity using the Ellman's method.
Experimental Protocol: Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
-
Principle: BChE hydrolyzes butyrylthiocholine (BTC) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the BChE enzyme solution to each well and incubate for 15 minutes.
-
Initiate the reaction by adding the substrate, butyrylthiocholine iodide (BTC).
-
Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition compared to the vehicle control.
-
Calculate the IC50 value from the dose-response curve.
-
Hypothetical Data Presentation
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) |
| This compound | 8.5 | >100 | >11.8 |
| Galantamine (Control) | 5.2 | 0.9 | 0.17 |
Conclusion and Future Directions
This guide has outlined three scientifically plausible mechanisms of action for this compound based on its structural features and the known activities of related compounds. The proposed pathways are in the domains of anti-inflammatory, anti-cancer, and neuro-pharmacology. The provided experimental protocols offer a clear roadmap for researchers to systematically investigate these hypotheses.
The critical next steps in characterizing the mechanism of action of this compound should involve:
-
Broad-Based Phenotypic Screening: To uncover unexpected activities.
-
Affinity-Based Target Identification: Techniques such as chemical proteomics to identify direct binding partners.
-
In Vivo Validation: Testing the most promising in vitro activities in relevant animal models of disease.
By following the methodologies outlined in this guide, the scientific community can effectively elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"N-(6-Hydroxypyridin-3-yl)acetamide CAS number and identifiers"
An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's core identifiers, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its applications as a versatile chemical intermediate.
Core Chemical Identity and Identifiers
This compound is a substituted pyridinol derivative. The presence of both a hydroxyl group and an acetamide group on the pyridine ring makes it a valuable bifunctional building block. Its identity is established by a set of unique identifiers crucial for procurement, regulatory documentation, and database searches.
| Identifier | Value | Source |
| CAS Number | 41292-43-7 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonym | N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide | [2] |
| Molecular Weight | 152.15 g/mol | [1][3] |
| PubChem CID | 4605029 | [4] |
| MDL Number | MFCD01860237 | [3] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Boiling Point | 445.1 ± 45.0 °C at 760 mmHg | [1] |
| Melting Point | Not Available | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-acetylation of its corresponding aminopyridine precursor, 5-aminopyridin-2-ol. This reaction is a standard transformation in organic synthesis.
Synthetic Workflow Overview
The process involves the reaction of an amine with an acetylating agent, such as acetic anhydride, in a suitable solvent. The reaction is often heated to ensure it proceeds to completion. The subsequent workup and purification steps are critical for isolating the final product with high purity.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method adapted from standard acetylation procedures for similar aromatic amines.[5]
Materials:
-
5-aminopyridin-2-ol (1.0 eq)
-
Acetic anhydride (1.4 eq)
-
Toluene (or glacial acetic acid) as solvent
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 5-aminopyridin-2-ol in toluene within a round-bottom flask, add acetic anhydride. The use of a slight excess of acetic anhydride ensures the complete consumption of the starting amine.
-
Heating: Stir the mixture and heat it to 100°C for approximately 2-4 hours. Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of the amino group on the anhydride, driving the acylation reaction to completion.
-
Cooling and Isolation: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This step concentrates the product and removes volatile impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from its structure.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the acetyl methyl protons (CH₃) around 2.0-2.2 ppm. Signals for the three aromatic protons on the pyridine ring would appear in the aromatic region (typically 6.5-8.5 ppm). Broad singlets corresponding to the amide (NH) and hydroxyl (OH) protons would also be present, with their chemical shifts being dependent on the solvent and concentration.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a broad peak for the O-H stretch of the hydroxyl group (~3200-3400 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), and a strong carbonyl (C=O) stretch from the amide group around 1650-1680 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to its molecular weight (152.15).
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The acetamide and pyridinol moieties are common features in biologically active compounds.
-
Scaffold for Bioactive Molecules: Pyridine-based structures are central to numerous drugs. This compound serves as a key building block for synthesizing derivatives with potential therapeutic applications.
-
Medicinal Chemistry Research: Analogues of this compound have been investigated for a range of biological activities. For instance, N-substituted acetamide derivatives are explored as anti-inflammatory agents through the inhibition of cytokines like TNF-α and IL-6[6], as well as for their potential as antibacterial and antifungal agents.[7][8]
-
Kinase Inhibitors: The N-(pyridin-3-yl)acetamide scaffold has been analyzed in the development of kinase inhibitors, such as those targeting PIM-1 kinase, which is implicated in cancer.[9]
The dual functionality of the molecule allows for selective modification at either the hydroxyl or the amide group, providing synthetic chemists with multiple pathways to generate diverse chemical libraries for screening and drug discovery.
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
References
- 1. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | C7H8N2O2 | CID 4605029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blazingprojects.com [blazingprojects.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Characterization of N-(6-Hydroxypyridin-3-yl)acetamide
Abstract
Molecular Structure and Tautomerism
Understanding the molecular structure is the cornerstone of spectral interpretation. N-(6-Hydroxypyridin-3-yl)acetamide possesses three key functionalities: an acetamido group (-NHCOCH₃), a hydroxyl group (-OH), and a pyridine ring. A critical feature of 2- and 6-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it predominantly exists as the N-(6-oxo-1,6-dihydropyridin-3-yl)acetamide tautomer. This equilibrium significantly influences the spectral characteristics.
References
A Technical Guide to the Biological Activity of N-(6-Hydroxypyridin-3-yl)acetamide Derivatives
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(6-hydroxypyridin-3-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of a diverse range of biologically active compounds. These derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide provides a detailed examination of their synthesis, biological activities, and mechanisms of action, with a primary focus on their role as kinase inhibitors in cancer therapy. We will explore the structure-activity relationships that govern their potency and selectivity, present detailed experimental protocols for their evaluation, and discuss future perspectives for this promising class of molecules.
Introduction: The Significance of the Pyridinone Scaffold
The pyridinone ring system is a common motif in numerous natural products and synthetic molecules, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The this compound core, specifically, combines the features of a hydroxypyridine ring with a flexible acetamide side chain. This unique combination allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research has predominantly highlighted the role of these derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.
Synthetic Strategies
The synthesis of this compound derivatives is typically achieved through a convergent synthesis approach. A common method involves the acylation of a substituted 5-aminopyridin-2-ol precursor.
A representative synthetic route begins with a commercially available aminopyridine derivative. For instance, 6-methoxy-4-methylpyridin-3-amine can be acylated using acetic anhydride in a suitable solvent like toluene, with heating, to yield the corresponding N-(6-methoxy-4-methylpyridin-3-yl)acetamide.[1] Subsequent demethylation of the methoxy group would yield the target 6-hydroxy derivative. The acetamide nitrogen can also be part of a more complex side chain, which is often introduced via amide bond formation using coupling reagents. These multi-step syntheses allow for the introduction of various substituents on both the pyridine ring and the acetamide moiety, facilitating the exploration of structure-activity relationships.
Key Biological Activities and Mechanisms of Action
The primary therapeutic interest in this compound derivatives lies in their potent anticancer activity, which is often mediated by the inhibition of specific protein kinases involved in tumor growth and proliferation.
Inhibition of Protein Kinases
Protein kinases are enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. Derivatives of the N-(pyridin-3-yl)acetamide scaffold have been identified as inhibitors of several key oncogenic kinases.
PIM-1 Kinase: The PIM kinase family of serine/threonine kinases is frequently overexpressed in various cancers and is associated with poor prognosis.[2] The N-(pyridin-3-yl)acetamide core has been explored for its ability to interact with and inhibit PIM-1 kinase, thereby disrupting downstream signaling pathways that promote cell survival and proliferation.[2]
RAF Kinases: The RAF kinases (A-RAF, B-RAF, C-RAF) are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival. Mutations in RAS and BRAF are common in many cancers. Specific derivatives, such as N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, have been developed as selective and potent RAF inhibitors, showing efficacy in RAS mutant cancers.[3] These inhibitors are designed to fit into the ATP-binding pocket of the kinase, preventing its catalytic activity.
Below is a diagram illustrating the general mechanism of action of these derivatives as kinase inhibitors within a signaling pathway.
Caption: RAF kinase inhibition by this compound derivatives.
Anticancer Activity
The kinase inhibitory activity of these compounds translates into potent anticancer effects in various cancer cell lines. This is typically assessed through in vitro cytotoxicity assays that measure the concentration of the compound required to inhibit cell growth by 50% (IC50).
For example, a series of novel pyrazole-substituted pyridin-3-yl derivatives demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer) and NCI-H460 (lung cancer).[4] One of the most potent compounds exhibited an IC50 value of 5.47 µM against the HeLa cell line.[4] These studies often reveal that the compounds induce apoptosis (programmed cell death) and can cause cell cycle arrest, preventing cancer cells from dividing.[5][6]
Table 1: Cytotoxicity of Selected Pyridin-3-yl Derivatives Against Human Cancer Cell Lines [4]
| Compound ID | Target Cell Line | IC50 (µM) |
| 6g | HeLa (Cervix) | 5.47 ± 0.44 |
| 5f | NCI-H460 (Lung) | 6.12 ± 0.51 |
| 6c | PC-3 (Prostate) | 7.34 ± 0.62 |
| Etoposide | HeLa (Cervix) | 8.91 ± 0.75 |
Etoposide is included as a standard chemotherapeutic drug for comparison.
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates. For this compound derivatives, SAR studies have revealed key structural features that dictate their biological activity.
The potency and selectivity of these compounds are highly dependent on the nature and position of substituents on both the pyridine ring and the appended groups.[7] For instance, in a series of BChE inhibitors, increasing the number of methyl groups on an aromatic ring significantly improved the inhibitory capacity.[8] Conversely, the introduction of an ester group had a negative impact on activity.[8] Molecular docking studies often complement SAR analyses by predicting the binding modes of the inhibitors within the target enzyme's active site, providing a rationale for the observed activities.[8][9]
The diagram below summarizes the key SAR findings for this scaffold.
Caption: Key regions for modification on the core scaffold and their impact.
Experimental Protocols
The evaluation of the biological activity of these derivatives involves a series of standardized in vitro assays. Here is a representative protocol for determining cytotoxicity using the MTT assay.
Protocol: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells by measuring the metabolic activity of viable cells.
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Etoposide).
-
Incubate the plate for another 48 hours under the same conditions.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Perspectives
This compound derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their demonstrated ability to potently and selectively inhibit key protein kinases, coupled with their synthetic tractability, makes them attractive candidates for further investigation.
Future research should focus on several key areas. The exploration of novel substitutions on the core scaffold could lead to inhibitors with improved potency against drug-resistant kinase mutants. Additionally, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds is necessary to advance the most promising candidates into preclinical and clinical development. The combination of these derivatives with other anticancer agents may also offer synergistic effects and provide new avenues for treating complex and resistant cancers.[5]
References
- 1. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide and its Analogs in Drug Discovery
This guide provides a comprehensive technical overview of the research landscape surrounding N-(6-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document establishes a foundational understanding by reviewing the synthesis, biological activities, and therapeutic potential of structurally related hydroxypyridinyl and pyridinyl acetamide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical scaffold for novel therapeutic agents.
Introduction: The Pyridin-3-yl Acetamide Scaffold
The pyridin-3-yl acetamide core is a significant pharmacophore found in a variety of biologically active molecules. The pyridine ring, a bioisostere of a phenyl group, offers advantages in drug design, including improved solubility and metabolic stability. The acetamide moiety can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. The strategic placement of a hydroxyl group on the pyridine ring, as in this compound, can further enhance binding affinity and introduce antioxidant properties.
While direct studies on this compound are not extensively published, the broader class of N-substituted acetamide derivatives has shown promise in various therapeutic areas, including inflammation, cancer, and neurological disorders.[1][2][3] This guide will synthesize the available knowledge on these analogs to provide a predictive framework for the investigation of this compound.
Synthesis and Characterization
A plausible synthetic route for this compound can be extrapolated from established methods for similar compounds, such as the synthesis of N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide.[4] The proposed synthesis involves the acetylation of the corresponding aminopyridine precursor.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 5-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent such as toluene or pyridine, add acetic anhydride (1.2-1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours) to ensure complete acetylation.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acetic acid, followed by a brine wash.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Potential Biological Activities and Therapeutic Applications
Based on research into analogous compounds, this compound could exhibit a range of biological activities.
Anti-inflammatory Activity
Structurally similar compounds, such as N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, have demonstrated potent anti-inflammatory effects by dually inhibiting TNF-α and IL-6 signaling pathways.[1] These cytokines are key mediators in inflammatory bowel disease (IBD).[1] The parent compound in that study showed inhibitory activity comparable to tofacitinib, a known JAK inhibitor.[1] This suggests that this compound could be a promising candidate for the development of novel anti-inflammatory agents.
Anticancer Activity
Derivatives of N-(pyridin-3-yl)acetamide have been investigated for their potential as anticancer agents through the inhibition of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[2] Overexpression of PIM-1 is associated with tumor progression, making it a viable therapeutic target.[2] The pyridinyl acetamide scaffold provides a foundation for designing inhibitors that can compete for the ATP-binding site of the kinase.
Calcium Channel Blockade
N-piperidinyl acetamide derivatives have been patented as T-type calcium channel blockers, which are useful in treating cardiovascular diseases, epilepsy, and pain.[5] While the core structure is different, this highlights the potential for acetamide-containing compounds to modulate ion channel function.
Butyrylcholinesterase Inhibition
Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease.[6] Some of these compounds have shown significant inhibitory activity in the low micromolar range.[6]
Data Summary of Related Compounds:
| Compound/Analog | Biological Activity | Target/Mechanism | Reference |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide | Anti-inflammatory (IBD) | Dual TNF-α and IL-6 inhibition | [1] |
| N-(pyridin-3-yl)acetamide derivatives | Anticancer | PIM-1 kinase inhibition | [2] |
| N-piperidinyl acetamide derivatives | Calcium channel blockade | T-type calcium channels | [5] |
| Substituted acetamide derivatives | BChE inhibition | Butyrylcholinesterase | [6] |
| 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs | HIF prolyl 4-hydroxylase inhibition | PHDs | [7] |
Postulated Mechanism of Action: Kinase Inhibition
A plausible mechanism of action for this compound, particularly in an anticancer context, is the inhibition of protein kinases. The pyridinyl acetamide scaffold can be accommodated within the ATP-binding pocket of many kinases, with the acetamide group forming key hydrogen bonds with the hinge region of the kinase. The hydroxyl group can form additional interactions, enhancing binding affinity and selectivity.
Caption: Postulated binding mode of this compound in a kinase active site.
Conclusion and Future Directions
While direct research on this compound is limited, the analysis of its structural analogs strongly suggests its potential as a biologically active molecule. The hydroxypyridinyl acetamide scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound and its derivatives.
-
Broad Biological Screening: Evaluating the compound against a wide range of biological targets, including kinases, inflammatory cytokines, and cholinesterases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand the key structural features required for potent and selective activity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to evaluate their drug-likeness.
This technical guide provides a solid foundation for initiating research into this compound, a molecule with considerable, yet untapped, therapeutic potential.
References
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 5. US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Potential Therapeutic Applications of N-(6-Hydroxypyridin-3-yl)acetamide: A Technical Guide
Abstract
N-(6-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound of significant interest in medicinal chemistry due to its structural combination of a hydroxypyridine core and an acetamide side chain. While direct therapeutic applications of this specific molecule are not yet extensively documented, a comprehensive analysis of its structural analogues and constituent moieties provides a strong foundation for predicting its potential pharmacological activities. This technical guide synthesizes the available scientific evidence to propose and explore potential therapeutic applications, focusing on anti-inflammatory, neuroprotective, and anticancer activities. We will delve into the mechanistic rationale behind these hypotheses, provide detailed experimental protocols for their validation, and present a forward-looking perspective on the drug development prospects of this compound and its derivatives.
Introduction: Unveiling the Potential of a Hybrid Scaffold
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Small molecules with hybrid scaffolds, combining the beneficial attributes of different pharmacophores, represent a promising strategy in drug discovery. This compound emerges as a compelling candidate from this perspective. Its structure features:
-
A hydroxypyridine ring , a known metal chelator with a significant history in therapeutic applications, particularly as 3-hydroxy-4-pyridinones.
-
An acetamide group linked to the 3-position of the pyridine ring , a common motif in a variety of biologically active compounds with demonstrated anti-inflammatory and anticancer properties.
This unique combination suggests that this compound could exhibit a multi-faceted pharmacological profile, making it a versatile platform for drug development. This guide will provide a comprehensive overview of the inferred therapeutic potential of this molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for any drug development program.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |
| CAS Number | 41292-43-7 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through standard organic chemistry reactions. A plausible and efficient method involves the acylation of 5-amino-2-hydroxypyridine.
Proposed Synthetic Pathway
"N-(6-Hydroxypyridin-3-yl)acetamide structural analogs and derivatives"
An In-depth Technical Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Structural Analogs and Derivatives in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. We will delve into its synthesis, explore its structural analogs and derivatives, and analyze the structure-activity relationships (SAR) that are crucial for the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new molecular entities.
The this compound Core: An Introduction
This compound, with the molecular formula C₇H₈N₂O₂, belongs to the class of pyridinyl acetamides.[1] Its structure, featuring a hydroxypyridine ring linked to an acetamide group, presents multiple points for chemical modification, making it an attractive starting point for developing libraries of compounds with diverse biological activities. The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets. The acetamide moiety can also act as both a hydrogen bond donor and acceptor. This combination of features underpins its utility as a versatile scaffold in drug discovery programs targeting a range of diseases, from inflammation to cancer.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41292-43-7 | [1][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Synonyms | N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide | [4] |
Synthesis of the Core Scaffold and Key Precursors
The synthesis of this compound is contingent on the successful preparation of its key precursor, 5-amino-2-hydroxypyridine. Several synthetic routes to this intermediate have been established, often starting from readily available pyridines.
Synthetic Pathways to 5-Amino-2-hydroxypyridine
A common and efficient method involves a multi-step synthesis starting from 2-amino-5-bromopyridine.[5][6] This pathway is advantageous as it utilizes inexpensive starting materials.[7] The key steps involve protection of the amino group, a substitution reaction to introduce a masked hydroxyl group (e.g., methoxy or benzyloxy), and subsequent deprotection to yield the desired product.
A Representative Synthetic Workflow:
-
Protection: The amino group of 2-amino-5-bromopyridine is protected, for instance, by reacting it with 2,5-hexanedione to form a pyrrole ring.[5][6]
-
Substitution: The bromo group is then substituted. This can be achieved via methoxylation using sodium methylate or by introducing a benzyloxy group.[5][6][8]
-
Deprotection: The protecting groups are removed. The pyrrole group can be removed using hydroxylamine hydrochloride, and a methoxy group can be cleaved via demethylation with strong acid (e.g., H₂SO₄).[5][6] A benzyloxy group is typically removed by catalytic hydrogenation using Pd/C.[8]
Caption: General synthetic workflow for 5-Amino-2-hydroxypyridine.[5][6]
Final Acetylation Step
Once the 5-amino-2-hydroxypyridine intermediate is obtained, the final step is a standard N-acetylation.
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 5-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent, such as toluene or dichloromethane.
-
Addition of Acetylating Agent: Add acetic anhydride (1.4 eq) to the solution.[9]
-
Reaction: Stir the mixture and heat (e.g., at 100 °C) for a designated period (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: Upon completion, cool the reaction mixture.
-
Isolation: Remove the solvent under reduced pressure (in vacuo) to yield the crude product.
-
Purification: Purify the product by recrystallization or column chromatography to obtain this compound.
Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)
The true value of the this compound scaffold lies in its derivatization potential. Modifications at various positions on the pyridine ring and the acetamide group can lead to compounds with tailored biological activities.
Caption: Logic diagram illustrating the SAR concept for the core scaffold.
Ring-Substituted Analogs
Adding substituents to the pyridine ring can significantly impact potency and selectivity.
-
N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide: In a study focused on anti-inflammatory agents, this analog and its derivatives were synthesized to inhibit TNF-α and IL-6. The parent compound showed inhibitory activity comparable to the JAK inhibitor tofacitinib. Further modifications of the acetamide side chain led to even more potent analogs, demonstrating that substitutions on the pyridine ring, combined with changes to the amide group, can fine-tune biological activity.[2]
Hydroxyl Group Derivatives
The hydroxyl group is a key hydrogen-bonding feature but can also be a site for metabolic liability. Replacing or modifying it is a common strategy.
-
N-(6-Methoxy-4-Methylpyridin-3-yl)acetamide: This derivative involves methylation of the hydroxyl group.[9] Such a modification can improve membrane permeability and alter the compound's metabolic profile.
-
N-(6-sulfamoylpyridin-3-yl)acetamide: Here, the hydroxyl group is replaced by a sulfamoyl group. This changes the electronic properties and hydrogen bonding capacity of this region of the molecule, which can lead to new interactions with a biological target.[10]
Acetamide Group Modifications
The N-acetamide portion can be extended or replaced to explore different binding pockets of a target protein.
-
RAF Inhibitors: In the development of RAF inhibitors for RAS mutant cancers, a complex derivative, N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, was discovered.[11] While structurally distant, it highlights the principle of using a substituted pyridine core and modifying the amide-linked moiety to achieve high potency and selectivity.
-
P2Y14R Antagonists: A series of N-substituted-acetamide derivatives were designed as potent P2Y14 receptor antagonists for treating inflammatory diseases like gout. The most potent compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, showed an IC₅₀ of 0.6 nM and good in vivo efficacy, demonstrating the power of modifying the N-substituent of the acetamide.[12]
Applications in Drug Discovery and Pharmacology
Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The systematic exploration of its analogs is a field-proven strategy for identifying lead compounds.
Table 2: Summary of Analogs and Their Biological Activities
| Analog / Derivative Class | Target / Activity | Therapeutic Area | Reference |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogs | Dual TNF-α and IL-6 Inhibition | Inflammatory Bowel Disease (IBD) | |
| N-(pyridin-3-yl)acetamide Derivatives | PIM-1 Kinase Inhibition | Cancer | [13] |
| N-Substituted Acetamide Derivatives | P2Y₁₄ Receptor Antagonism | Gouty Arthritis, Inflammation | [12] |
| Complex Pyridinyl Isonicotinamide Derivatives | RAF Kinase Inhibition | RAS Mutant Cancers |
Anti-inflammatory Activity
The role of cytokines like TNF-α and IL-6 is well-established in inflammatory bowel disease (IBD). Analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been shown to inhibit the adhesion of monocytes to colon epithelial cells induced by these cytokines. Oral administration of lead compounds significantly suppressed clinical signs of colitis in rat models, proving more efficacious than the standard IBD drug sulfasalazine.[2] This demonstrates the potential of this scaffold in developing dual-acting anti-inflammatory drugs.
Protocol 2: General Workflow for In Vitro Anti-inflammatory Screening
-
Cell Culture: Culture human colon epithelial cells (e.g., HT-29) and monocytic cells (e.g., U937).
-
Stimulation: Treat colon epithelial cells with a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the presence and absence of test compounds (the acetamide derivatives) for 24 hours.
-
Adhesion Assay: Add fluorescently labeled monocytic cells to the epithelial cell culture and incubate to allow for adhesion.
-
Quantification: Wash away non-adherent cells and measure the fluorescence of the remaining adherent cells.
-
Analysis: Calculate the percentage inhibition of cell adhesion for each compound relative to the cytokine-stimulated control. Compare the results to a reference drug like tofacitinib.[2]
Conclusion and Future Directions
The this compound core structure is a validated and highly tractable scaffold for the development of novel therapeutics. Its synthetic accessibility and the clear structure-activity relationships observed in its derivatives make it a powerful tool for medicinal chemists. The successful application of its analogs in targeting kinases and inflammatory pathways underscores its versatility. Future research should focus on exploring novel substitutions, leveraging computational methods for rational design, and expanding the evaluation of these compounds into a wider range of disease models to fully unlock the therapeutic potential of this promising chemical class.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(3-Hydroxypyridin-2-yl)acetamide [myskinrecipes.com]
- 4. chemwhat.com [chemwhat.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]
- 8. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 9. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(6-Hydroxypyridin-3-yl)acetamide in Preclinical Research
Introduction: Unveiling the Potential of a Novel Pyridine Derivative
N-(6-Hydroxypyridin-3-yl)acetamide is a pyridine derivative with a chemical structure suggestive of diverse biological activities. The presence of the hydroxypyridine and acetamide moieties indicates a potential for this compound to engage in various biological pathways. The acetamide group is a common feature in many pharmacologically active compounds, while the hydroxypyridine ring is a key structural element in numerous enzyme inhibitors and signaling molecules. This document provides a comprehensive guide for researchers to explore the preclinical potential of this compound, outlining its physicochemical properties, safety and handling guidelines, and detailed protocols for screening its biological activity.
Compound Profile: this compound
A thorough understanding of the compound's properties is crucial for designing robust experiments.
| Property | Value | Source |
| CAS Number | 41292-43-7 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Boiling Point | 445.1 ± 45.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Purity | Typically ≥95% | [1][2] |
Safety, Handling, and Storage: Ensuring a Secure Research Environment
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3][4] If irritation persists, seek medical attention. Do not ingest the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Long-term storage at -20°C is recommended to maintain stability.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[3][4]
Hypothesized Biological Activities and a Strategic Screening Approach
Based on the chemical structure and literature on related compounds, this compound may exhibit a range of biological activities. A logical screening cascade is proposed to systematically evaluate its potential.
Caption: Figure 1: Proposed Screening Workflow.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols are provided as a starting point for investigating the biological activities of this compound.
Protocol 1: Preparation of Stock Solution
Accurate and consistent preparation of the compound stock solution is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of this compound required.
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)
This protocol provides a general framework for assessing the inhibitory potential of the compound against a generic kinase. The specific kinase, substrate, and detection method will need to be optimized.
Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate produced. Inhibition is observed as a decrease in product formation in the presence of the test compound.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound stock solution
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 96- or 384-well plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add the compound dilutions to the wells of the assay plate.
-
Add the kinase to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control.
Caption: Figure 2: Hypothetical Kinase Inhibition.
Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a rapid and simple method to screen for the antioxidant potential of a compound.[6]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound stock solution
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
Add 100 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Data Analysis and Interpretation
For each assay, it is important to include appropriate controls (positive, negative, and vehicle) to ensure the validity of the results. Data should be analyzed to determine key parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. These values can be calculated by fitting the dose-response data to a suitable model using graphing software.
Conclusion
This compound represents a promising scaffold for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a robust framework for the initial characterization of its biological activities. The systematic approach outlined, from primary screening for cytotoxicity and antioxidant potential to more specific secondary assays, will enable researchers to efficiently elucidate the therapeutic potential of this compound. Further investigation into its mechanism of action will be guided by the outcomes of these initial screening experiments.
References
- 1. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Roadmap for the Preclinical Evaluation of N-(6-Hydroxypyridin-3-yl)acetamide
Abstract: This document provides a comprehensive guide for the in vitro and in vivo characterization of N-(6-Hydroxypyridin-3-yl)acetamide, a novel compound with potential therapeutic applications. Given the limited existing data on this specific molecule, this guide is structured as a strategic roadmap, outlining a logical progression from initial target identification to preclinical efficacy testing. The protocols herein are based on established methodologies for analogous chemical structures, such as inhibitors of metabolic enzymes, and are designed to be robust and self-validating. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic potential of this compound or similar novel chemical entities.
Introduction: Rationale for Investigation
This compound is a small molecule featuring a pyridinol core and an acetamide side chain. While specific biological data for this compound is scarce, its structural motifs are present in numerous biologically active agents. Acetamide derivatives have been explored for a wide range of activities, including anti-inflammatory and enzyme inhibitory functions.[1][2] Specifically, the core structure bears resemblance to compounds known to interact with key metabolic enzymes. For instance, Acetyl-CoA Synthetase 2 (ACSS2) is a critical enzyme for cellular metabolism, particularly in cancer, where it converts acetate into acetyl-CoA for lipid synthesis and histone acetylation, thereby promoting tumor growth under metabolic stress.[3] Inhibitors of ACSS2 are being actively investigated as potential cancer therapeutics.[3][4]
This guide, therefore, proposes a hypothesis-driven approach to characterize this compound, focusing on its potential as an ACSS2 inhibitor. The following sections detail a phased experimental plan, beginning with direct enzyme interaction assays, progressing to cell-based functional assays, and culminating in a proof-of-concept in vivo study.
Physicochemical Properties
A foundational understanding of the test article's properties is critical for accurate experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| CAS Number | 41292-43-7 | [5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [5][6] |
| Molecular Weight | 152.15 g/mol | [5] |
| Density | 1.2±0.1 g/cm³ | [5] |
| Boiling Point | 445.1±45.0 °C at 760 mmHg | [5] |
Part 1: In Vitro Target Validation - Enzymatic Assays
Scientific Rationale: The first crucial step is to determine if this compound directly interacts with and inhibits the activity of its putative molecular target, ACSS2, in a purified, cell-free system. This approach isolates the enzyme-inhibitor interaction from the complexities of a cellular environment, providing clear, quantifiable data on direct target engagement and potency (e.g., IC₅₀). We will utilize a well-established coupled enzymatic assay that measures the formation of a downstream product spectrophotometrically.[7]
Workflow for In Vitro ACSS2 Inhibition Assay
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: N-(6-Hydroxypyridin-3-yl)acetamide as a Putative Chemical Probe for Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(6-Hydroxypyridin-3-yl)acetamide is a molecule with potential for biological activity based on its structural motifs. The following guide is a scientifically-grounded framework for its evaluation and use as a putative chemical probe. The proposed applications and protocols are based on established principles of chemical biology and data from structurally related compounds. Rigorous validation is required to confirm its specific targets and utility in any biological system.
Introduction: The Role of Chemical Probes in Elucidating Biological Function
Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby modulating its function.[1][2] Unlike drugs, which are optimized for therapeutic outcomes, chemical probes are tools for discovery, enabling researchers to dissect complex biological processes with temporal and dose-dependent control. A high-quality chemical probe is characterized by its potency, selectivity, and demonstrated target engagement in a cellular context.[1][2][3] The use of well-validated chemical probes is crucial for generating reproducible data and correctly linking a protein's function to a cellular phenotype.[1][3]
This compound possesses a hydroxypyridine core, a common scaffold in kinase inhibitors, suggesting its potential as a probe for this important class of enzymes. Protein kinases are central to cellular signal transduction, and their dysregulation is implicated in numerous diseases, making them a major focus of drug discovery and basic research.[4][5] This document provides a comprehensive guide for the investigation and potential application of this compound as a chemical probe for studying kinase signaling pathways.
This compound: A Profile
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 41292-43-7 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and other organic solvents. Aqueous solubility may be limited. |
Note: These properties are based on publicly available data and should be confirmed experimentally.
Rationale for Use as a Putative Kinase Probe
The hydroxypyridin-acetamide scaffold is present in numerous compounds designed to target the ATP-binding site of protein kinases.[4][6] The hydroxyl group and amide nitrogen can form key hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for type I and type II kinase inhibitors. The pyridyl nitrogen offers an additional point for interaction or modification. Based on these structural features, it is hypothesized that this compound may act as a competitive inhibitor of one or more protein kinases. Its utility as a chemical probe will depend on its potency and selectivity for specific kinase targets.
Experimental Workflows: From Target Identification to Pathway Analysis
The following sections outline a logical flow for validating and utilizing this compound as a chemical probe.
Workflow Overview
Caption: Experimental workflow for validating and applying a putative chemical probe.
Detailed Protocols
Protocol 1: In-Cell Target Engagement using the Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[7][8] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by measuring the amount of soluble protein remaining.[7][8][9]
Materials:
-
This compound (dissolved in DMSO)
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the putative kinase target
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in PBS with inhibitors and lyse the cells by three freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Thermal Shift Assay:
-
Aliquot the supernatant into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze the protein concentration.
-
Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody against the putative target kinase.
-
Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of the probe.
-
Data Interpretation: A rightward shift in the melting curve for the target protein in the presence of this compound indicates target engagement.
Protocol 2: Analysis of Downstream Signaling Pathways
Principle: If this compound inhibits a specific kinase, the phosphorylation of that kinase's downstream substrates should decrease. This can be assessed by Western blotting for specific phospho-proteins.[10][11]
Signaling Pathway Diagram (Hypothetical Kinase Cascade):
Caption: Hypothetical signaling cascade for a putative kinase inhibitor.
Materials:
-
This compound (dissolved in DMSO)
-
Appropriate cell line and culture reagents
-
Stimulant for the pathway of interest (e.g., growth factor, cytokine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies:
-
Total putative target kinase
-
Phospho-putative target kinase (if applicable)
-
Total downstream substrate
-
Phospho-downstream substrate
-
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere and grow.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the target and its downstream substrate.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate upon treatment with this compound provides evidence for on-target pathway inhibition.
Best Practices and Control Experiments
-
Dose-Response: Always perform experiments over a range of concentrations to establish a dose-response relationship.
-
Orthogonal Probes: If available, use a structurally distinct chemical probe for the same target to confirm that the observed phenotype is on-target.
-
Inactive Analogs: Synthesize or obtain a structurally similar but biologically inactive analog of the probe. This control should not produce the same cellular effects, demonstrating that the observed phenotype is not due to non-specific effects of the chemical scaffold.
-
Target Knockdown/Knockout: Use genetic methods (e.g., siRNA, CRISPR) to deplete the target protein. The phenotype observed should mimic the effect of the chemical probe.
Conclusion
This compound represents a starting point for the development of a potential chemical probe. Its hydroxypyridin-acetamide core is a promising scaffold for kinase inhibition. The protocols and workflows detailed in this guide provide a rigorous framework for validating its biological target(s), confirming cellular engagement, and utilizing it to dissect kinase-mediated signaling pathways. By adhering to the principles of chemical probe validation, researchers can confidently use molecules like this compound to advance our understanding of cellular biology and accelerate the discovery of new therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy | MDPI [mdpi.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule Probes of Cellular Pathways and Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of N-(6-Hydroxypyridin-3-yl)acetamide
Introduction
N-(6-Hydroxypyridin-3-yl)acetamide, a substituted pyridine derivative, is a compound of increasing interest in pharmaceutical research and development due to its potential biological activities. As with any compound intended for therapeutic use or as a key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quantity in various matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of this compound.
This guide is structured to provide not just procedural steps but also the scientific rationale behind the methodological choices, empowering the user to adapt and optimize these methods for their specific applications. We will delve into the principles of the most pertinent analytical techniques, followed by detailed, adaptable protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the analyte is critical for the development of robust analytical methods.
| Property | Value | Source |
| CAS Number | 41292-43-7 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Predicted Density | 1.2 ± 0.1 g/cm³ | [1] |
| Predicted Boiling Point | 445.1 ± 45.0 °C at 760 mmHg | [1] |
Note: Some properties are predicted and should be experimentally verified.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a cornerstone of pharmaceutical analysis, offering a balance of specificity, sensitivity, and cost-effectiveness for the quantification of chromophoric compounds like this compound. The presence of the pyridine ring and the acetamide group suggests that the compound will have a significant UV absorbance, making this a suitable detection method.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation for moderately polar compounds. The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of the analyte on the column can be controlled, allowing for its separation from impurities and other matrix components. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of the analyte at a specific wavelength. The choice of wavelength is critical for sensitivity and is typically set at the absorbance maximum (λmax) of the analyte.
Rationale for Method Development Starting Point
Due to the lack of a published, validated method for this compound, the following protocol is provided as a robust starting point for method development. The selection of a C18 column is based on its wide applicability for the separation of small organic molecules. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is a common choice for providing good peak shape and resolution for polar aromatic compounds. An acidic pH is often beneficial for the analysis of pyridine-containing compounds as it can suppress the silanol interactions on the column and ensure consistent ionization of the analyte. The proposed detection wavelength is an educated estimation based on the UV spectra of similar pyridine derivatives and should be experimentally determined by obtaining a UV spectrum of the analyte.
Experimental Protocol: RP-HPLC-UV
Objective: To develop a reverse-phase HPLC method for the quantification of this compound.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | ~265 nm (To be determined by UV scan) |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B is HPLC grade acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of N-(6-Hydroxypyridin-3-yl)acetamide reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
-
The theoretical plates should be >2000, and the tailing factor should be <2.0.
-
-
Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.
Principle of the Method
Following chromatographic separation, the analyte is introduced into the mass spectrometer source where it is ionized, typically by electrospray ionization (ESI). In the first stage of the tandem mass spectrometer (Q1), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This precursor ion is then fragmented in a collision cell (Q2) by collision-induced dissociation (CID). The resulting fragment ions are then separated in the third stage of the mass spectrometer (Q3) and detected. This process of selecting a precursor ion and monitoring a specific fragment ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity.
Rationale for Method Development Starting Point
The proposed LC-MS/MS method utilizes ESI in positive ion mode, as the pyridine nitrogen is readily protonated. The selection of precursor and product ions is based on the molecular weight of the analyte and predictable fragmentation patterns of the acetamide group. The sample preparation protocol involving protein precipitation is a common and effective method for cleaning up biological samples prior to LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS
Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Control biological matrix (e.g., blank plasma)
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an ESI source
LC Conditions (Starting Point):
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions (Predicted):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 153.1 [M+H]⁺ |
| Product Ions (Q3) | To be determined by infusion and fragmentation of the standard. Likely fragments would result from the loss of the acetyl group or cleavage of the amide bond. |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of this compound and the IS in a suitable solvent (e.g., methanol).
-
Spike control matrix with working standards to prepare calibration standards and quality control (QC) samples.
-
Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the IS. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
MS/MS Optimization:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify the most abundant and stable product ions. Optimize the collision energy for each transition.
-
-
Analysis:
-
Inject the prepared samples, standards, and QCs onto the LC-MS/MS system.
-
Quantify this compound using the peak area ratio of the analyte to the IS against a calibration curve.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound from a biological sample.
Conclusion
The analytical methods outlined in this document provide a comprehensive starting point for the detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. It is imperative that any method developed based on these protocols is fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the results. This includes assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
References
Application Notes and Protocols for Target Identification Studies Using N-(6-Hydroxypyridin-3-yl)acetamide
Introduction: Unveiling the Cellular Targets of Novel Bioactive Compounds
The identification of the molecular targets of small molecules is a cornerstone of modern drug discovery and chemical biology. Understanding which proteins a compound interacts with is the first step in elucidating its mechanism of action, predicting potential therapeutic effects, and identifying off-target interactions that could lead to toxicity.[1][2][3] N-(6-Hydroxypyridin-3-yl)acetamide is a novel compound with potential bioactive properties. These application notes provide a comprehensive, field-proven guide for researchers to identify the cellular protein targets of this molecule using a chemical proteomics approach.
This guide is structured to provide not just a set of protocols, but the scientific reasoning behind the experimental choices, ensuring a robust and self-validating study. We will cover the design and synthesis of a chemical probe derived from this compound, its application in affinity purification-mass spectrometry (AP-MS), and subsequent validation of identified targets.
Part 1: Strategic Planning and Chemical Probe Synthesis
The success of any target identification study hinges on a well-designed chemical probe. An effective probe retains the binding affinity of the parent molecule while incorporating a reporter tag for enrichment and a linker that minimizes steric hindrance.[4]
The Rationale for Probe Design
Given the structure of this compound, the hydroxyl group on the pyridine ring is the most logical point for modification. It allows for the attachment of a linker and reporter tag with minimal disruption to the core acetamide pharmacophore, which is likely crucial for its biological activity. We will design a probe with a terminal biotin tag, which allows for highly specific and strong binding to streptavidin-coated beads for affinity purification.[5][6] An alternative "clickable" probe with a terminal alkyne or azide group can also be synthesized for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[7][8][9]
Proposed Synthesis of a Biotinylated Probe
The following is a proposed synthetic route to generate a biotinylated probe from this compound. This synthesis involves a two-step process: attachment of a linker with a terminal amine, followed by coupling to an activated biotin derivative.
Step 1: Etherification to Introduce a Linker
-
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).
-
Add an alkyl halide linker with a protected amine, for example, N-(2-bromoethyl)phthalimide.
-
Heat the reaction mixture to facilitate the etherification reaction at the hydroxyl position.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
-
Deprotect the terminal amine using hydrazine to yield the amine-functionalized probe.
Step 2: Biotinylation
-
Dissolve the amine-functionalized intermediate in a polar aprotic solvent like DMF.
-
Add an activated biotin derivative, such as NHS-biotin (N-Hydroxysuccinimide-biotin), and a non-nucleophilic base like triethylamine (TEA).[10]
-
Stir the reaction at room temperature until completion.
-
Purify the final biotinylated probe using high-performance liquid chromatography (HPLC).
Part 2: Affinity-Based Proteomics Workflow
The core of the target identification experiment is the affinity purification of proteins that bind to the biotinylated probe from a complex biological sample, such as a cell lysate.[6][11]
Experimental Workflow Overview
The overall workflow for affinity-based target identification is a multi-step process that requires careful execution and appropriate controls.
Caption: A generalized workflow for affinity purification-mass spectrometry (AP-MS).
Detailed Protocol: Affinity Pulldown
Materials:
-
Biotinylated this compound probe
-
This compound (for competition control)
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)
-
Cell line of interest
Protocol:
-
Cell Culture and Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.[6]
-
-
Affinity Pulldown:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.
-
Add the biotinylated probe to the lysate at a predetermined optimal concentration (typically in the low micromolar range).
-
Crucial Control: In a separate sample, add the biotinylated probe along with a 100-fold molar excess of the parent compound, this compound. This will serve as a competition control to identify specific binders.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Add pre-washed streptavidin magnetic beads to the lysate and incubate for another hour at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes. Alternatively, for on-bead digestion, proceed directly to the next step.
-
Mass Spectrometry and Data Analysis
Protocol:
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.[11]
-
Collect the supernatant containing the digested peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Use a high-resolution mass spectrometer for accurate mass measurements.
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like Sequest or MaxQuant.[12]
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and a no-probe control.
-
Part 3: Target Validation
Identifying a list of potential binding partners is only the first step. It is critical to validate these interactions to confirm that they are biologically relevant.[13][14][15]
Competitive Binding Assays
Competitive binding assays are a powerful way to confirm the interaction between the parent compound and an identified protein target.[1][3][16]
Principle:
This assay measures the ability of the unlabeled parent compound, this compound, to displace a labeled ligand (which could be the biotinylated probe or a known ligand for the target protein) from its binding site on the purified target protein.
Caption: The principle of a competitive binding assay for target validation.
Protocol:
-
Immobilize the purified target protein on a microplate or sensor chip (e.g., for Surface Plasmon Resonance - SPR).
-
Add a constant concentration of the labeled ligand (e.g., the biotinylated probe).
-
Add increasing concentrations of the unlabeled this compound.
-
Measure the amount of bound labeled ligand. A decrease in the signal indicates that the unlabeled compound is competing for the same binding site.
-
Calculate the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the labeled ligand.
Other Validation Methods
| Method | Description | Reference |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | [17] |
| RNA interference (RNAi) | Knockdown of the target protein's expression should abolish the biological effect of the compound if it is a true target. | [18] |
| Enzymatic Assays | If the identified target is an enzyme, test the ability of the compound to inhibit or activate its activity in vitro. | [15] |
Data Presentation and Interpretation
A successful target identification experiment will yield a list of proteins that are significantly enriched in the probe pulldown compared to the controls. The data should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Example Data Output from a Target Identification Experiment
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Control) | p-value | Known Function |
| P12345 | GENE1 | 25.4 | 0.001 | Kinase |
| Q67890 | GENE2 | 18.2 | 0.005 | Transcription Factor |
| R13579 | GENE3 | 2.1 | 0.048 | Structural Protein |
Proteins with high fold enrichment and low p-values are the most promising candidates for further validation.
Conclusion
This guide provides a comprehensive framework for the identification and validation of cellular targets for this compound. By following these protocols and understanding the underlying principles, researchers can confidently embark on elucidating the mechanism of action of this and other novel small molecules, a critical step in the journey of drug discovery and development.
References
- 1. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 17. Chemoproteomics Workflows | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the In Vitro Characterization of N-(6-Hydroxypyridin-3-yl)acetamide
For: Researchers, scientists, and drug development professionals.
Introduction: A Framework for Characterizing Novel Pyridinyl Acetamides
N-(6-Hydroxypyridin-3-yl)acetamide is a pyridinyl acetamide derivative, a class of compounds with demonstrated biological activities that warrant further investigation. As a novel compound, its specific effects, optimal dosage, and concentration for cell culture applications are currently uncharacterized in publicly available literature.
This guide provides a comprehensive, experience-driven framework for determining the appropriate dosage and concentration of this compound for your specific cell culture system. We will proceed with a logical, tiered workflow that ensures scientific rigor and generates reproducible data. This protocol is designed to be a self-validating system, empowering you to establish the effective concentration range and cytotoxic profile of this compound for your chosen cell line and experimental endpoint.
Physicochemical Properties and Handling
Before initiating any cell-based assays, it is crucial to understand the basic properties of the compound.
| Property | Value | Source |
| CAS Number | 41292-43-7 | [1] |
| Molecular Formula | C₇H₈N₂O₂ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
Storage and Safety:
-
Storage: Store the solid compound at -20°C, protected from light and moisture.[3] Stock solutions should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3][4]
-
Safety: Handle this compound in accordance with its Safety Data Sheet (SDS).[5][6][7] As a standard practice for novel compounds, use personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work in a well-ventilated area or a chemical fume hood.[6]
Phase 1: Preparation of Stock Solutions - The Foundation of Accurate Dosing
The accuracy of your experimental results is fundamentally dependent on the correct preparation of your compound stock solution.[8] Given the limited public data on this compound's solubility, a systematic approach is required.
Solubility Assessment (Kinetic Solubility)
Rationale: Many organic compounds have limited aqueous solubility.[9][10] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions for cell culture experiments.[4][9] However, it is critical to confirm solubility and to ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤0.1%).[4]
Protocol:
-
Prepare a high-concentration test solution (e.g., 100 mM) of this compound in 100% high-purity DMSO.
-
Visually inspect for complete dissolution. Gentle vortexing or sonication may be required.[11]
-
If fully dissolved, this can serve as your primary stock solution. If not, determine the maximum soluble concentration.
-
Perform a kinetic solubility test by diluting the DMSO stock into your complete cell culture medium to the highest concentration you intend to test (e.g., 100 µM).
-
Incubate at 37°C for 1-2 hours and visually inspect for any precipitation. The absence of precipitate indicates good kinetic solubility under assay conditions.[12]
Preparation of a Master Stock Solution
Protocol:
-
Based on the solubility assessment, accurately weigh the compound and dissolve it in high-purity DMSO to create a master stock solution of a known concentration (e.g., 10 mM).[13] For accuracy, use a calibrated analytical balance and a volumetric flask.[8]
-
Calculation for a 10 mM Stock Solution:
-
Molecular Weight (MW) = 152.15 g/mol
-
To make 1 mL of a 10 mM solution, you need: (10 mmol/L) * (1 L/1000 mL) * (152.15 g/mol ) * (1 mol/1000 mmol) = 0.0015215 g = 1.52 mg
-
Therefore, dissolve 1.52 mg of this compound in 1 mL of DMSO.
-
-
Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label clearly and store at -80°C.[14]
Phase 2: Determining the Effective Concentration Range and Cytotoxicity
The primary goal of this phase is to establish a dose-response curve for this compound in your chosen cell line.[15] This will determine the concentration range that is biologically active without causing unintended, widespread cell death, thereby informing the design of all subsequent experiments.[4]
Caption: Workflow for characterizing a novel compound in cell culture.
Protocol: Dose-Response Evaluation using the MTT Assay
Rationale: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] This initial screen will use a wide concentration range to identify the half-maximal inhibitory concentration (IC₅₀).[13]
Materials:
-
Your chosen adherent or suspension cell line
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]
-
Microplate reader (absorbance at 570 nm)
Experimental Protocol:
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase for the duration of the experiment (e.g., 72 hours). This must be optimized for your specific cell line.
-
Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into a 96-well plate.[13]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. For an initial screen, a broad range is recommended (e.g., 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).[4][19]
-
Include the following controls in triplicate:
-
Vehicle Control: Medium with the highest concentration of DMSO used (e.g., 0.1%). This is your 100% viability control.
-
Untreated Control: Medium only.
-
Positive Control (Optional): A known cytotoxic agent.
-
-
Carefully remove the old medium and add 100 µL of the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plate for a standard exposure time, typically 72 hours, at 37°C, 5% CO₂.[3]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13][20]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Percent Viability:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[15]
-
Protocol: Confirmation of Cytotoxicity using the LDH Assay
Rationale: While the MTT assay measures metabolic activity, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes.[21][22] This provides a complementary and more direct measure of cell death.[23] This assay is crucial for distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell killing).
Experimental Protocol:
This protocol should be performed using a narrower range of concentrations centered around the IC₅₀ value determined from the MTT assay. It is also beneficial to test multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in the MTT protocol.
-
Treat cells with this compound at concentrations around the IC₅₀ (e.g., 2x IC₅₀, 1x IC₅₀, 0.5x IC₅₀).
-
Include the following controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits).[22]
-
Medium Background: Culture medium without cells.
-
-
-
LDH Assay:
-
At each time point (24, 48, 72h), carefully collect an aliquot of the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Cayman Chemical LDH Cytotoxicity Assay Kit).[21][22] This typically involves mixing the supernatant with a reaction mixture and measuring the resulting colorimetric or luminescent signal.[21]
-
-
Data Analysis:
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [ (Experimental_Release - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release) ] * 100
-
-
Plot % Cytotoxicity against compound concentration for each time point.
-
Phase 3: Data Interpretation and Selection of Working Concentrations
The data from Phase 2 provides a comprehensive profile of how this compound affects your chosen cell line.
| Data Output | Interpretation | Next Steps |
| MTT IC₅₀ | The concentration that reduces metabolic activity by 50%. This value reflects both cytostatic and cytotoxic effects. | Use as a benchmark for further experiments. |
| LDH Release Data | Indicates the concentration and time required to induce plasma membrane damage (cytotoxicity). | Compare with MTT data. If the IC₅₀ from MTT is much lower than the concentration causing significant LDH release, the compound may be primarily cytostatic at lower doses. |
Expert Recommendations:
-
For studies on the mechanism of action where cell viability is desired (e.g., investigating signaling pathways), use concentrations well below the IC₅₀ value (e.g., 0.1x to 0.5x IC₅₀) and at time points where LDH release is minimal.
-
For studies investigating pro-apoptotic or cytotoxic pathways , use concentrations around the IC₅₀ value.
-
Always perform a final validation of your chosen working concentration using the most relevant assay for your biological question (e.g., Western blot for a signaling protein, flow cytometry for cell cycle analysis) to ensure the observed effect is as expected.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. clyte.tech [clyte.tech]
- 18. benchchem.com [benchchem.com]
- 19. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: N-(6-Hydroxypyridin-3-yl)acetamide in Modern Organic Synthesis
In the landscape of contemporary organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Among these, N-(6-hydroxypyridin-3-yl)acetamide has emerged as a valuable building block, offering a unique combination of functionalities that make it particularly amenable to a variety of chemical transformations. Its hydroxypyridine core is a common motif in numerous biologically active compounds, and the acetamido group provides a stable, yet potentially modifiable, handle for further synthetic elaboration. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering detailed protocols and expert insights for researchers in organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of this compound
This compound, with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , is a pyridinone derivative that has garnered significant attention as a key intermediate in the synthesis of a range of functional molecules.[1] The presence of a nucleophilic hydroxyl group, an amide linkage, and an aromatic pyridine ring within a single, relatively simple structure allows for a diverse array of subsequent chemical modifications. This trifecta of functional groups makes it a powerful synthon for accessing more complex molecules, particularly in the realm of pharmaceuticals.
Derivatives of this compound have shown promise in the development of novel therapeutics, including potent anti-inflammatory agents and kinase inhibitors.[2] For instance, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have been synthesized and evaluated as anticolitis agents, demonstrating the therapeutic potential of this structural class.[2] The strategic incorporation of the this compound core allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of modern drug development.
This document will provide a comprehensive overview of the synthesis of this compound, starting from its precursor, 5-amino-2-hydroxypyridine. It will then delve into its applications as a synthetic intermediate, providing detailed protocols and mechanistic insights to empower researchers to effectively utilize this valuable compound in their own synthetic endeavors.
Synthesis of the Precursor: 5-Amino-2-hydroxypyridine
The journey to this compound begins with the efficient synthesis of its precursor, 5-amino-2-hydroxypyridine. Several synthetic routes have been reported, with a particularly convenient and efficient four-step synthesis starting from 2-amino-5-bromopyridine. This method involves a protective reaction, methoxylation, a deprotection reaction, and finally demethylation to yield the desired product.[3]
Four-Step Synthesis of 5-Amino-2-hydroxypyridine
This synthetic pathway is advantageous due to the use of readily available starting materials and robust reactions that can be scaled up for larger preparations.
Caption: Four-step synthesis of 5-amino-2-hydroxypyridine.
Protocol 1: Synthesis of 5-Amino-2-hydroxypyridine [3]
Step 1: Protection of the Amino Group
-
To a solution of 2-amino-5-bromopyridine in toluene, add 2,5-hexanedione and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
Step 2: Methoxylation
-
React the product from Step 1 with sodium methoxide in a suitable solvent to afford 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.
Step 3: Deprotection of the Amino Group
-
Treat the methoxylated compound with hydroxylamine hydrochloride to remove the 2,5-dimethylpyrrole protecting group, yielding 2-amino-5-methoxypyridine.
Step 4: Demethylation
-
Carefully add the 2-amino-5-methoxypyridine to 95% sulfuric acid at an elevated temperature.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium carbonate) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts and concentrate under reduced pressure to yield 5-amino-2-hydroxypyridine.
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | 2-Amino-5-bromopyridine | 2,5-Hexanedione, p-TsOH | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | High |
| 2 | Protected bromopyridine | Sodium methoxide | 5-Methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Good |
| 3 | Protected methoxypyridine | Hydroxylamine HCl | 2-Amino-5-methoxypyridine | Good |
| 4 | 2-Amino-5-methoxypyridine | 95% H₂SO₄ | 5-Amino-2-hydroxypyridine | Good |
| Overall | ~45% [3] |
Core Protocol: Synthesis of this compound
The final step in the synthesis of the target intermediate is the selective N-acetylation of 5-amino-2-hydroxypyridine. This transformation requires careful control of reaction conditions to favor acetylation of the more nucleophilic amino group over the hydroxyl group. The principles of selective N-acetylation of amino-hydroxy compounds, such as controlling pH and temperature, are crucial for achieving high yields and purity.[4] A general method for the acetylation of amines using acetic anhydride provides a reliable foundation for this protocol.[5]
Caption: Synthesis of this compound.
Protocol 2: Synthesis of this compound (Adapted from a similar synthesis[5])
Materials:
-
5-Amino-2-hydroxypyridine
-
Acetic anhydride
-
Toluene
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2-hydroxypyridine (1.0 eq) in toluene.
-
To this solution, add acetic anhydride (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Expected Outcome and Quality Control:
-
Yield: High (quantitative yield reported for a similar reaction[5]).
-
Purity: Should be assessed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm the structure and absence of impurities. The melting point of the purified product should also be determined and compared to literature values if available.
Applications in Organic Synthesis: A Versatile Building Block
The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and selective modifications.
O-Alkylation and O-Arylation of the Hydroxyl Group
The hydroxyl group of this compound can be readily functionalized through O-alkylation or O-arylation reactions. These transformations are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species. This allows for the introduction of a wide variety of substituents, which is a key strategy in modifying the pharmacokinetic and pharmacodynamic properties of drug candidates. For example, O-alkylation of similar hydroxypyridine systems is a common method for synthesizing derivatives with altered biological activities.[6][7]
General O-Alkylation Protocol:
-
To a solution of this compound in a polar aprotic solvent (e.g., DMF, acetone), add a suitable base (e.g., K₂CO₃, NaH).
-
Stir the mixture at room temperature for a short period to allow for deprotonation.
-
Add the desired alkylating agent (e.g., an alkyl halide or tosylate).
-
Heat the reaction mixture as needed and monitor by TLC.
-
After completion, perform an aqueous workup and purify the product by chromatography or recrystallization.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the nitrogen atom generally makes the ring less reactive than benzene. The position of substitution will be directed by the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the acetamido group is also an activating, ortho-, para-directing group. The interplay of these directing effects, along with the influence of the ring nitrogen, will determine the regioselectivity of reactions such as nitration, halogenation, and sulfonation.
Elaboration of the Acetamido Group
While the acetamido group is generally stable, it can be hydrolyzed under acidic or basic conditions to regenerate the amino group, providing another point for diversification. This allows for the introduction of different acyl groups or for the use of the amino group in other transformations, such as the formation of sulfonamides or ureas.
Case Study: N-(Hydroxypyridin-yl)acetamide Derivatives as Anti-inflammatory Agents
A compelling example of the application of this structural motif is in the development of anti-inflammatory drugs. Researchers have synthesized and evaluated a series of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues for their ability to inhibit TNF-α and IL-6, which are key pro-inflammatory cytokines implicated in inflammatory bowel disease (IBD).[2][4] The parent compound and its analogues demonstrated significant inhibitory activity, with some derivatives showing superior efficacy to existing IBD drugs in preclinical models.[2][4] This work highlights the potential of the N-(hydroxypyridin-yl)acetamide scaffold as a privileged structure for the design of novel anti-inflammatory therapeutics.
Caption: Drug development workflow utilizing the N-(hydroxypyridin-yl)acetamide scaffold.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward synthesis from readily available starting materials, coupled with the presence of multiple, differentially reactive functional groups, makes it an attractive building block for the construction of complex and biologically active molecules. The demonstrated success of its derivatives in the development of anti-inflammatory agents and kinase inhibitors underscores its significance in medicinal chemistry. The detailed protocols and synthetic strategies outlined in this guide are intended to provide researchers with the necessary tools and insights to effectively harness the potential of this compound in their own research endeavors, ultimately contributing to the advancement of organic synthesis and the discovery of new therapeutic agents.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"handling and storage guidelines for N-(6-Hydroxypyridin-3-yl)acetamide"
Application Notes & Protocols: N-(6-Hydroxypyridin-3-yl)acetamide
Introduction
This compound is a heterocyclic compound featuring a hydroxypyridine core functionalized with an acetamide group. Its structure makes it a valuable building block and intermediate in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The integrity of this compound is paramount for reproducible experimental outcomes. The presence of a hydroxylated aromatic ring (a hydroxypyridine) suggests potential sensitivity to oxidation, light, and temperature.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing this compound to ensure its stability, purity, and safe use in the laboratory.
Compound Identification and Physicochemical Properties
A clear understanding of the compound's properties is the foundation of its safe and effective use. The data below has been aggregated from various chemical suppliers and predictive models.
| Property | Value | Source |
| CAS Number | 41292-43-7 | [3][4][5][6] |
| Molecular Formula | C₇H₈N₂O₂ | [3][6] |
| Molecular Weight | 152.15 g/mol | [3][6] |
| Melting Point | 232-233 °C | [3] |
| Boiling Point | 445.1 ± 45.0 °C (Predicted) | [3][4] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [3][4] |
| pKa | 9.29 ± 0.18 (Predicted) | [3] |
| Appearance | Solid (Typically a crystalline powder) | N/A |
| Storage Temp. | Inert atmosphere, Room Temperature or 2-8°C | [3][7] |
Scientist's Note: The discrepancy in reported storage temperatures (Room Temperature vs. 2-8°C) is common for research chemicals.[3][7] Given the presence of a phenolic hydroxyl group, which is susceptible to oxidation, the more conservative approach of refrigerated storage (2-8°C) is strongly recommended for long-term stability.[2]
Hazard Assessment and Safety Precautions
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] They can cause irritation to the skin, eyes, and respiratory system.[9] Good ventilation is crucial.[8][9]
-
Acetamide Moiety: Acetamide itself is a suspected carcinogen and can cause irritation.[10][11] Therefore, treating this compound with caution to avoid dust inhalation and skin contact is a necessary precaution.
-
Hydroxypyridine (Phenolic) Moiety: Phenolic compounds can be irritants to the skin and eyes.[12][13]
Personal Protective Equipment (PPE)
A complete PPE ensemble is mandatory when handling this compound.
-
Eye Protection: Chemical splash goggles are required at all times.[8][9]
-
Hand Protection: Nitrile or neoprene gloves are recommended.[8][9] Latex gloves offer inferior protection against pyridine-like compounds and should be avoided. Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[12][13]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[14]
-
Spills: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for chemical waste disposal.[9] The area should then be cleaned with an appropriate solvent and washed thoroughly.
Handling and Experimental Protocols
Adherence to standardized protocols is critical for both safety and experimental success.
General Handling and Weighing Protocol
-
Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents water condensation on the cold solid, which could compromise its stability.
-
Weighing: Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or appropriate vessel. Handle the solid gently to minimize the creation of airborne dust.
-
Closure: Immediately after weighing, securely close the container. If long-term storage is intended, consider purging the headspace with an inert gas like argon or nitrogen before sealing.
-
Cleanup: Clean the spatula and weighing area thoroughly. Dispose of any contaminated materials (e.g., weigh boats, gloves) in the designated solid chemical waste stream.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a self-validating method for creating a standard stock solution.
-
Calculate Required Mass:
-
For 10 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L × 0.010 L × 152.15 g/mol × 1000 mg/g = 15.22 mg
-
-
Weigh the Compound: Following the protocol in Section 3.1, accurately weigh approximately 15.22 mg of this compound into a new, clean 15 mL conical tube or a suitable glass vial. Record the exact mass.
-
Add Solvent: Add approximately 8 mL of high-purity, anhydrous DMSO to the vial.
-
Scientist's Note: DMSO is hygroscopic. Using a fresh, sealed bottle of anhydrous grade is crucial to prevent introducing water, which can affect compound stability and solubility.
-
-
Promote Dissolution: Cap the vial securely and vortex for 1-2 minutes. If the solid does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.
-
Visual Quality Control: Visually inspect the solution against a bright background. It should be clear and free of any particulate matter. If particulates remain, it may indicate insolubility at the target concentration or impurities in the compound.
-
Final Volume Adjustment: Once fully dissolved, add anhydrous DMSO to reach the final calculated volume based on the exact mass weighed. For example, if 15.50 mg was weighed, the final volume should be:
-
Volume (mL) = (15.50 mg / 152.15 mg/mmol) / 10 mmol/L = 10.19 mL
-
-
Labeling and Storage: Clearly label the vial with the compound name, exact concentration, solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C or -80°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.
Storage Guidelines
Proper storage is the most critical factor in preserving the long-term viability of this compound. The primary degradation pathways for hydroxylated aromatic compounds are oxidation and light-induced decomposition.[1][2]
Optimal Storage Conditions
-
Temperature: 2-8°C is recommended for long-term storage of the solid compound.[7] Storing at lower temperatures (e.g., 5°C) has been shown to significantly improve the stability of phenolic compounds.[2]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).[3] This minimizes exposure to oxygen, preventing oxidative degradation of the electron-rich hydroxypyridine ring.
-
Light: Protect from light at all times by using an amber glass vial or by storing the container inside a light-blocking secondary container.[2]
-
Moisture: The compound should be stored in a dry, desiccated environment. Tightly seal the container and consider using Parafilm® for an extra barrier against atmospheric moisture, especially for long-term storage.
Storage Decision Workflow
The following workflow provides a logical guide for making storage decisions upon receiving the compound.
Caption: Decision workflow for storing this compound.
Chemical Incompatibilities
To prevent dangerous reactions and compound degradation, this compound should be stored separately from the following classes of chemicals:[15][16]
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). The hydroxypyridine ring is susceptible to oxidation.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid). Can lead to vigorous reactions or degradation.
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). The phenolic proton is acidic and will react with strong bases.
-
Acid Chlorides and Anhydrides: Can react with the hydroxyl group.
Always consult your institution's chemical compatibility charts and store chemicals according to their hazard class.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 41292-43-7 [amp.chemicalbook.com]
- 4. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]
- 5. chemwhat.com [chemwhat.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. chemscene.com [chemscene.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. thermofishersci.in [thermofishersci.in]
- 15. ehs.utoronto.ca [ehs.utoronto.ca]
- 16. extapps.dec.ny.gov [extapps.dec.ny.gov]
Topic: A High-Throughput Screening Strategy for Identifying Modulators of Histone Deacetylases (HDACs) Utilizing N-(6-Hydroxypyridin-3-yl)acetamide
An Application Note for Drug Discovery Professionals
Abstract
This application note details a robust, automated high-throughput screening (HTS) campaign designed to identify novel inhibitors of Histone Deacetylases (HDACs), a critical class of epigenetic enzymes implicated in cancer and other diseases. We present a comprehensive workflow, from assay development to hit validation, using a sensitive fluorogenic assay format. The protocol's performance is benchmarked using the hydroxypyridine-containing compound, N-(6-Hydroxypyridin-3-yl)acetamide, as a representative chemical scaffold. This document provides researchers with the foundational protocols and scientific rationale required to miniaturize, automate, and execute large-scale screening for the discovery of new therapeutic agents targeting HDACs.
Introduction
1.1 The Role of HDACs in Disease and as Drug Targets Histone Deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1] This post-translational modification is a key mechanism in regulating gene expression; deacetylation typically leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a hallmark of many human pathologies, particularly cancers, making them a well-validated class of therapeutic targets.[2] The development of HDAC inhibitors has thus become a major focus in oncology drug discovery.
1.2 The Hydroxypyridine Scaffold in Drug Discovery The hydroxypyridine structural motif is a "privileged scaffold" in medicinal chemistry, recognized for its versatile roles in drug design.[3] One of its most significant properties is its ability to act as an effective metal-chelating agent.[4] This is particularly relevant for the classical HDAC enzymes (Classes I, II, and IV), which are zinc-dependent metalloenzymes.[5] The hydroxypyridone moiety can coordinate with the zinc ion in the enzyme's active site, disrupting its catalytic function. This makes compounds containing this scaffold, such as this compound, promising candidates for inhibitor development.
1.3 this compound as a Tool Compound this compound (CAS 41292-43-7) incorporates both the zinc-binding hydroxypyridine group and an acetamide tail, providing a valuable chemical starting point for exploring structure-activity relationships (SAR). While its specific inhibitory activity against HDACs requires empirical validation, its structural features are analogous to moieties found in known enzyme modulators.[6] In this guide, we utilize it as a reference compound to validate assay sensitivity and establish a baseline for hit-finding campaigns.
1.4 Principles of High-Throughput Screening (HTS) High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation, robotics, and sophisticated data analysis to test hundreds of thousands of compounds against a biological target in a rapid and cost-effective manner.[7][8] The goal of an HTS campaign is not to identify a perfect drug, but rather to identify multiple "hit" compounds with desired activity, which can then serve as the starting point for medicinal chemistry optimization.[9] A successful HTS campaign relies on an assay that is robust, reproducible, and amenable to miniaturization.[10]
HTS Assay Principle & Design
2.1 Selection of a Fluorogenic HTS Assay for HDACs For this screening campaign, we selected a commercially available, two-step fluorogenic assay due to its high sensitivity and compatibility with HTS automation.[1][11][12] The principle of this coupled-enzyme assay is as follows:
-
HDAC-mediated Deacetylation: An HDAC enzyme removes the acetyl group from a specially designed peptide substrate containing an ε-acetylated lysine.
-
Proteolytic Cleavage: A developer solution containing a protease (e.g., trypsin) is added. This protease specifically recognizes and cleaves the deacetylated peptide substrate.
-
Fluorescence Generation: Cleavage of the substrate releases a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which was previously quenched. The resulting fluorescence intensity is directly proportional to the HDAC enzyme's activity.[2]
This "add-and-read" format is ideal for HTS as it minimizes liquid handling steps and is highly robust.[13]
Caption: The two-step fluorogenic HDAC assay principle.
2.2 Rationale for Assay Format The assay is optimized for a 384-well microplate format to increase throughput and reduce reagent costs.[10] All liquid handling steps are designed for automation using robotic liquid handlers to ensure precision and reproducibility, which is critical when screening large compound libraries.[7][8]
Materials and Methods
| Component | Description / Supplier |
| Enzyme | Recombinant human HDAC1 (e.g., Reaction Biology, BPS Bioscience) |
| Substrate & Developer | Fluorogenic HDAC Assay Kit (e.g., Promega, Cayman Chemical) containing acetylated peptide substrate and trypsin-based developer solution. |
| Reference Inhibitor | This compound (e.g., ChemUniverse, Chem-Src)[14][15]; Trichostatin A (TSA) as a potent pan-HDAC inhibitor control. |
| Assay Buffer | Typically provided in kits, e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. |
| Microplates | 384-well, low-volume, black, solid bottom plates (e.g., Corning, Greiner). Black plates are essential to minimize background fluorescence and light scatter. |
| Instrumentation | Multimode microplate reader with fluorescence intensity detection (e.g., Molecular Devices, BMG Labtech). Automated liquid handling system (e.g., Beckman Coulter, Agilent). |
| Compound Library | Diversity-oriented small molecule library dissolved in 100% Dimethyl Sulfoxide (DMSO). |
HTS Workflow and Protocols
The entire HTS process follows a multi-stage cascade designed to identify true hits while eliminating artifacts.
Caption: The HTS cascade from assay development to lead generation.
Assay Development and Validation
Before commencing a full-scale screen, the assay must be rigorously validated to ensure it is robust and reliable.[][17]
Protocol 1: Determining Optimal Enzyme and Substrate Concentrations
-
Rationale: To ensure the assay operates in the linear range where the signal is proportional to enzyme activity. Too much enzyme can lead to rapid substrate depletion, while too little results in a weak signal.[18]
-
Prepare a matrix of enzyme and substrate concentrations in a 384-well plate.
-
Initiate the reaction and measure fluorescence at multiple time points (e.g., every 5 minutes for 1 hour).
-
Plot fluorescence vs. time for each condition.
-
Select the lowest enzyme concentration and a substrate concentration near its Km value that give a robust linear increase in signal for the desired incubation period (e.g., 60 minutes).
Protocol 2: DMSO Tolerance Assessment
-
Rationale: Library compounds are stored in DMSO. It is critical to determine the highest concentration of DMSO that does not significantly affect enzyme activity.
-
Run the assay with the optimized enzyme/substrate concentrations from Protocol 1.
-
Add varying final concentrations of DMSO (e.g., 0.1% to 5%).
-
Compare the activity at each DMSO concentration to a no-DMSO control.
-
Select the highest DMSO concentration that results in <10% inhibition of the enzyme activity. This will be the final DMSO concentration for the HTS.
Protocol 3: Assay Performance Validation (Z'-Factor)
-
Rationale: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[17][19]
-
Prepare a 384-well plate with controls.
-
Positive Control (Max Inhibition): Add a saturating concentration of a known potent inhibitor (e.g., 10 µM TSA) to 16 wells (n=16).
-
Negative Control (No Inhibition): Add only DMSO (at the final assay concentration) to 16 wells (n=16).
-
-
Run the assay and calculate the mean (μ) and standard deviation (σ) for both positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula:
Z′=1−∣μp−μn∣3(σp+σn) -
Repeat on three different days to assess day-to-day variability.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Final DMSO Concentration | < 10% effect on signal | 1.0% |
| Signal Window (S/B) | > 5 | 12 |
| Coefficient of Variation (%CV) | < 15% | 7.5% |
| Z'-Factor | > 0.5 | 0.78 |
Primary Screen
Protocol 4: Single-Point HTS of a Compound Library
-
Rationale: The primary screen is a single-concentration experiment designed to rapidly identify any compound in the library with potential activity.
-
Plate Mapping: Design the plate layout to include test compounds, positive controls (e.g., TSA), and negative (neutral) controls (DMSO only) on every plate for quality control.
-
Compound Addition: Using an acoustic liquid handler, transfer a small volume (e.g., 100 nL) of each library compound from the source plates to the 384-well assay plates to achieve a final concentration of 10 µM.
-
Enzyme Addition: Add HDAC1 enzyme solution to all wells and briefly centrifuge the plates.
-
Incubation: Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at 37°C in a humidified incubator.
-
Reaction Termination & Development: Add the developer solution to all wells to stop the HDAC reaction and initiate fluorescence generation. Incubate for 15 minutes at room temperature.
-
Plate Reading: Read the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) on a plate reader.
Data Analysis and Hit Selection
Raw fluorescence data must be normalized to account for plate-to-plate variation.[20]
References
- 1. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. nuvisan.com [nuvisan.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]
- 15. chemuniverse.com [chemuniverse.com]
- 17. researchgate.net [researchgate.net]
- 18. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
"custom synthesis of N-(6-Hydroxypyridin-3-yl)acetamide derivatives"
An Application Guide to the Custom Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide and Its Derivatives
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies required for the preparation of this compound and its subsequent derivatization. As a structural isomer of the widely used analgesic acetaminophen, this hydroxypyridine scaffold presents a valuable platform for medicinal chemistry and drug discovery programs. We present a detailed, field-tested protocol beginning with the synthesis of the key intermediate, 5-amino-2-hydroxypyridine, followed by its acylation to the target compound. Furthermore, this note outlines versatile strategies for creating a library of derivatives through modifications at both the amide and the phenolic hydroxyl functionalities. Each protocol is designed to be self-validating, with in-depth sections on purification and rigorous analytical characterization.
Introduction and Strategic Overview
The this compound core is a bioisostere of N-acetyl-p-aminophenol (acetaminophen), where a benzene ring is replaced by a pyridine ring. This modification significantly alters the electronic and physicochemical properties of the molecule, including its pKa, hydrogen bonding capacity, and metabolic profile, making its derivatives intriguing candidates for pharmacological screening.
The synthetic approach is rooted in a logical retrosynthetic analysis, which identifies the amide bond as the key disconnection point. This strategy simplifies the synthesis into two primary stages: the reliable preparation of a key precursor, 5-amino-2-hydroxypyridine, and its subsequent coupling with an appropriate acylating agent.
Retrosynthetic Analysis
The primary disconnection of the target amide bond reveals the two essential building blocks. This straightforward approach allows for modularity, where variations in the acylating agent can be used to generate a diverse library of derivatives.
Caption: Retrosynthetic approach for the target molecule.
Synthesis of Key Precursor: 5-Amino-2-hydroxypyridine
A robust and scalable synthesis of the 5-amino-2-hydroxypyridine intermediate is paramount. The most common and reliable method proceeds from 2-chloro-5-nitropyridine via a two-step sequence involving hydrolysis followed by nitro group reduction.
Workflow for 5-Amino-2-hydroxypyridine Synthesis
Caption: Two-step synthesis of the key amine precursor.
Protocol 2.1: Synthesis of 2-Hydroxy-5-nitropyridine
Rationale: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for the displacement of the chloride with a hydroxide ion. Using an aqueous alkaline solution is an effective method for this transformation.[1]
-
Reagents: 2-chloro-5-nitropyridine, Potassium Hydroxide (KOH), Water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 eq.) in water.
-
Add potassium hydroxide (2.0-2.5 eq.) portion-wise. Caution: The reaction can be exothermic.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Carefully acidify the solution with concentrated HCl to a pH of ~5-6. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2.2: Synthesis of 5-Amino-2-hydroxypyridine
Rationale: The nitro group of 2-hydroxy-5-nitropyridine is readily reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, though classical methods using reducing metals like tin(II) chloride are also highly effective.[2]
-
Reagents: 2-hydroxy-5-nitropyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Ethanol.
-
Procedure:
-
Suspend 2-hydroxy-5-nitropyridine (1 eq.) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq.) in concentrated HCl to the suspension.
-
Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water and carefully basify with a concentrated NaOH or Na₂CO₃ solution to pH > 8 to precipitate the tin salts.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Core Protocol: Synthesis of this compound
This protocol details the direct acylation of the amine precursor to form the target compound. Acetic anhydride is an inexpensive and highly effective acetylating agent for this purpose.[3]
Protocol 3.1: Acetylation of 5-Amino-2-hydroxypyridine
Rationale: The nucleophilic amino group of 5-amino-2-hydroxypyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to the formation of the stable amide bond and acetic acid as a byproduct.[4]
-
Reagents: 5-amino-2-hydroxypyridine, Acetic Anhydride, Toluene (or Acetic Acid).
-
Procedure:
-
Suspend 5-amino-2-hydroxypyridine (1 eq.) in toluene in a round-bottom flask.
-
Add acetic anhydride (1.2-1.5 eq.) dropwise to the stirred suspension.
-
Heat the mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture.
-
If precipitation is incomplete, the solvent can be partially removed under reduced pressure, or the mixture can be cooled in an ice bath to induce further crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold toluene or diethyl ether to remove residual acetic acid and unreacted anhydride.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.[5]
-
| Parameter | Condition/Value | Rationale |
| Solvent | Toluene or Acetic Acid | Toluene is an inert solvent; Acetic acid can serve as both solvent and catalyst. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier without causing degradation. |
| Stoichiometry | Acetic Anhydride (1.2-1.5 eq.) | A slight excess ensures complete consumption of the limiting amine precursor. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion, but should be confirmed by TLC analysis. |
| Purification | Recrystallization | Effective method for removing impurities and obtaining high-purity crystalline product. |
Custom Synthesis of Derivatives
The true utility of this scaffold lies in its potential for derivatization. The following protocols provide general frameworks for creating novel analogues.
Strategy 1: N-Acyl Derivatization (Amide Modification)
By replacing acetic anhydride with other acylating agents, a wide array of derivatives can be synthesized. For less reactive carboxylic acids, the use of coupling agents is necessary to activate the carboxyl group for amidation.[6]
Caption: Workflow for N-Acyl derivatization.
Protocol 4.1: General Amide Coupling
-
Reagents: 5-amino-2-hydroxypyridine (1 eq.), Carboxylic acid (R-COOH, 1.1 eq.), Coupling agent (e.g., EDC, DCC, 1.2 eq.), Additive (e.g., HOBt, 1.2 eq.), Anhydrous DMF or DCM, Base (e.g., DIPEA, 2-3 eq.).
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF or DCM.
-
Add the coupling agent and additive (e.g., EDC/HOBt) and stir at 0 °C for 30 minutes to form the active ester.
-
Add the 5-amino-2-hydroxypyridine and the base (DIPEA).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Strategy 2: O-Alkylation (Phenolic Hydroxyl Modification)
The phenolic hydroxyl group can be alkylated to introduce new functionalities and modulate lipophilicity.
Protocol 4.2: General O-Alkylation
-
Reagents: this compound (1 eq.), Alkyl halide (R-X, 1.2 eq.), Base (e.g., K₂CO₃, NaH, 2.0 eq.), Anhydrous DMF or Acetone.
-
Procedure:
-
Dissolve the this compound in anhydrous DMF or acetone.
-
Add the base (e.g., K₂CO₃) and stir for 15-30 minutes.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) and stir at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Purification and Analytical Characterization
Rigorous purification and characterization are essential to validate the successful synthesis of the target compounds.
-
Purification:
-
Recrystallization: The primary method for purifying the final solid products. Common solvent systems include ethanol/water, methanol, or ethyl acetate/hexanes.[5]
-
Column Chromatography: Necessary for purifying derivatives, especially from coupling reactions. Silica gel is the standard stationary phase, with mobile phases typically consisting of ethyl acetate/hexanes or dichloromethane/methanol gradients.
-
-
Characterization: The identity and purity of all synthesized compounds must be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for the three distinct aromatic protons on the pyridine ring, a singlet for the acetyl methyl group (~2.0 ppm), singlets for the amide N-H and phenolic O-H (broad, exchangeable with D₂O). |
| ¹³C NMR | Signals for the five distinct pyridine ring carbons, the amide carbonyl carbon (~168-170 ppm), and the acetyl methyl carbon (~24 ppm). |
| IR Spec. | Broad O-H stretch (~3200-3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), sharp and strong amide C=O stretch (~1650-1670 cm⁻¹). |
| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₇H₈N₂O₂ = 152.15 g/mol ). |
| Melting Point | A sharp melting point indicates high purity of the crystalline solid. |
Conclusion
This application note provides a validated and comprehensive guide for the synthesis and derivatization of this compound. The detailed protocols, from precursor synthesis to the creation of diverse analogues, are designed to be robust and reproducible. By following these methodologies and employing rigorous characterization techniques, researchers in drug development and medicinal chemistry can efficiently generate libraries of these promising compounds for further investigation.
References
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. 4-Aminophenol - Wikipedia [en.wikipedia.org]
- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rene.souty.free.fr [rene.souty.free.fr]
- 6. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide
Welcome to the technical support center for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound from 5-amino-2-hydroxypyridine and an acetylating agent, such as acetic anhydride.
Issue 1: Low or No Product Yield
A low yield of the desired this compound is a common hurdle. The root cause often lies in suboptimal reaction conditions or reagent quality.
Possible Causes and Recommended Actions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 5-amino-2-hydroxypyridine.
-
Recommended Action:
-
Increase Reaction Time: If starting material is still present after the initial reaction time, extend the duration of the reaction.
-
Elevate Temperature: Gently increasing the reaction temperature can enhance the reaction rate. For instance, if the reaction is being conducted at room temperature, consider heating it to 40-50°C. A synthesis of a similar compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, was successfully performed by heating at 100°C for 2 hours in toluene.[1]
-
Optimize Reagent Stoichiometry: Ensure that the acetylating agent (e.g., acetic anhydride) is used in a slight molar excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.[2]
-
-
-
Poor Reagent Quality:
-
Troubleshooting: Acetic anhydride is susceptible to hydrolysis. Use a freshly opened bottle or distill the acetic anhydride prior to use. The purity of the starting 5-amino-2-hydroxypyridine should also be verified.
-
Recommended Action: Use anhydrous solvents and reagents to prevent the decomposition of acetic anhydride.
-
-
Suboptimal pH:
-
Troubleshooting: The nucleophilicity of the amino group is pH-dependent. At very low pH, the amine will be protonated and non-nucleophilic.
-
Recommended Action: While the reaction can proceed without a catalyst, the presence of a mild acid or base can influence the rate. For selective N-acetylation, maintaining a neutral to slightly acidic pH is often beneficial.[3] In the analogous synthesis of paracetamol, the reaction is often carried out in water or a mixture of water and acetic acid.[4][5]
-
Issue 2: Presence of Impurities and Discoloration
The final product appearing discolored (e.g., brown or yellow) or showing multiple spots on a TLC plate indicates the presence of impurities.
Possible Causes and Recommended Actions:
-
Di-acetylation (O- and N-acetylation):
-
Troubleshooting: The hydroxyl group on the pyridine ring can also be acetylated, leading to the formation of 6-acetoxy-3-acetamidopyridine. This is more likely to occur under harsh conditions (e.g., high temperatures, strong base catalysis).
-
Recommended Action:
-
Control Temperature: Perform the reaction at a lower temperature to favor the more nucleophilic amino group's reaction.
-
pH Control: Running the reaction under neutral or slightly acidic conditions can enhance selectivity for N-acetylation.[3] In acidic conditions, the hydroxyl group is less likely to be deprotonated and act as a nucleophile.[6]
-
Choice of Acetylating Agent: While acetic anhydride is common, other acetylating agents with different reactivities could be explored for improved selectivity.
-
-
-
Oxidation of Starting Material or Product:
-
Troubleshooting: Aminophenols and their derivatives can be susceptible to oxidation, leading to colored impurities.
-
Recommended Action:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Residual Starting Material or Reagents:
-
Troubleshooting: Incomplete reaction or inefficient work-up can leave unreacted 5-amino-2-hydroxypyridine or acetic acid in the final product.
-
Recommended Action:
-
Thorough Work-up: After the reaction, a proper aqueous work-up is crucial. Washing with a dilute sodium bicarbonate solution can help remove any unreacted acetic anhydride and acetic acid.
-
Effective Purification: Recrystallization is a powerful technique for purifying the final product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for obtaining pure this compound.
-
-
| Potential Impurity | Likely Cause | Mitigation Strategy |
| 5-amino-2-hydroxypyridine | Incomplete reaction | Increase reaction time/temperature, use slight excess of acetic anhydride. |
| 6-acetoxy-3-aminopyridine | O-acetylation | Lower reaction temperature, maintain neutral to slightly acidic pH. |
| Di-acetylated product | O- and N-acetylation | Use milder reaction conditions, control stoichiometry of acetic anhydride. |
| Oxidized byproducts | Air sensitivity | Conduct reaction under an inert atmosphere, use degassed solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from 5-amino-2-hydroxypyridine and acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond.
Caption: General reaction mechanism for the acetylation of 5-amino-2-hydroxypyridine.
Q2: How can I selectively acetylate the amino group over the hydroxyl group?
A2: Selective N-acetylation is a key challenge. The amino group is generally more nucleophilic than the hydroxyl group, especially under neutral or slightly acidic conditions. Here's a logical workflow to promote selectivity:
Caption: Workflow for achieving selective N-acetylation.
Q3: What is a good starting point for an experimental protocol?
A3: Based on analogous procedures for the acetylation of aminophenols, a reliable starting protocol would be:
Experimental Protocol: Synthesis of this compound
-
Dissolve Starting Material: In a round-bottom flask, dissolve 5-amino-2-hydroxypyridine (1.0 eq) in a suitable solvent such as water, glacial acetic acid, or toluene.[1][4]
-
Add Acetylating Agent: While stirring, slowly add acetic anhydride (1.1-1.2 eq) to the solution. The reaction can be exothermic, so addition may need to be done in an ice bath to control the temperature.[4]
-
Reaction: Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60°C to ensure the reaction goes to completion. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture in an ice bath to induce precipitation of the product.
-
If the reaction was performed in an organic solvent, it may be necessary to remove the solvent under reduced pressure.[1]
-
The crude product can be collected by filtration.
-
Wash the solid with cold water to remove any water-soluble impurities.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate) to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
Q4: How do I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the structure of the molecule by showing the expected proton and carbon signals.
-
FT-IR: Will show characteristic peaks for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and O-H stretch (broad, around 3200-3500 cm⁻¹).
-
-
Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram suggests a pure compound.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₇H₈N₂O₂, MW: 152.15 g/mol ).[7]
References
- 1. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemuniverse.com [chemuniverse.com]
Technical Support Center: Purification of N-(6-Hydroxypyrin-3-yl)acetamide
Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established scientific principles.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is off-white/brownish instead of the expected white solid. What are the likely impurities?
A1: An off-white or brownish color is a common issue and typically indicates the presence of colored impurities. The most probable culprits are:
-
Oxidation Products: The hydroxypyridine ring is susceptible to oxidation, especially under basic conditions or exposure to air and light. This can lead to the formation of highly conjugated, colored byproducts.
-
Residual Starting Materials: If the synthesis involves the acetylation of 5-amino-2-hydroxypyridine, any unreacted aminopyridine can contribute to color. Similarly, incomplete hydrolysis of a precursor like N-(6-methoxypyridin-3-yl)acetamide could leave colored intermediates.
-
Side-Reaction Products: Depending on the synthetic route, side reactions such as over-acetylation or polymerization can generate colored impurities.
Troubleshooting Steps:
-
Minimize Air Exposure: During workup and purification, consider using an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation.
-
Control pH: Avoid strongly basic conditions during the workup, as this can promote oxidation of the hydroxypyridine moiety.
-
Purification Strategy: A multi-step purification approach, often combining recrystallization and column chromatography, is highly effective at removing these colored impurities.
Q2: I'm struggling with the recrystallization of this compound. It either crashes out too quickly or remains an oil. What am I doing wrong?
A2: Recrystallization is a powerful technique for purifying crystalline solids, but its success hinges on selecting the right solvent system. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Common Pitfalls and Solutions:
-
Solvent Choice:
-
Too Soluble: If your compound is too soluble in the chosen solvent even at room temperature, it won't crystallize upon cooling. You may observe "oiling out" instead of crystal formation.
-
Solution: Try a less polar solvent or a solvent mixture. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/heptane.
-
-
Insoluble: If your compound is insoluble even at the boiling point of the solvent, you won't be able to dissolve it to begin the recrystallization process.
-
Solution: Choose a more polar solvent.
-
-
-
Cooling Rate:
-
Too Rapid Cooling: Placing the hot solution directly in an ice bath can cause the compound to "crash out" as a fine powder, trapping impurities.
-
Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize yield. Slow cooling promotes the formation of larger, purer crystals.
-
-
-
Supersaturation:
-
No Crystals Form: Sometimes, a supersaturated solution may not readily form crystals.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
-
-
Q3: My column chromatography purification is not giving me a clean separation. The product is co-eluting with impurities. How can I improve my separation?
A3: Column chromatography is a versatile purification technique, but achieving good separation requires careful optimization of the stationary and mobile phases.
Troubleshooting Column Chromatography:
-
Stationary Phase: For a moderately polar compound like this compound, silica gel is a standard choice. If you are still facing issues, consider using alumina, although silica is generally the first choice.
-
Mobile Phase (Eluent): The polarity of the eluent is critical.
-
Product Elutes Too Quickly (High Rf): If your product comes off the column too fast, it may co-elute with less polar impurities.
-
Solution: Decrease the polarity of your eluent. For example, if you are using 10% methanol in dichloromethane, try reducing it to 5% methanol.
-
-
Product Elutes Too Slowly (Low Rf): If your product is sticking to the column, it can lead to band broadening and co-elution with more polar impurities.
-
Solution: Increase the polarity of your eluent. For instance, if you are using 50% ethyl acetate in hexanes, try increasing it to 70% ethyl acetate.
-
-
-
TLC is Your Guide: Before running a column, always develop a good separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system for your column will give your product an Rf value of approximately 0.2-0.4 on the TLC plate.
-
Sample Loading: Overloading the column is a common mistake that leads to poor separation. Ensure you are not using too much crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Q4: I am concerned about the stability of this compound during purification and storage. What are the potential degradation pathways?
A4: Understanding the stability of your compound is crucial for obtaining and maintaining its purity.
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1] This would lead to the formation of 5-amino-2-hydroxypyridine and acetic acid.
-
Mitigation: During purification, use neutral or mildly acidic/basic conditions and avoid prolonged heating. For long-term storage, keep the compound in a cool, dry place.
-
-
Oxidation: As mentioned earlier, the hydroxypyridine ring can oxidize.
-
Mitigation: Store the compound under an inert atmosphere and protect it from light.
-
-
Photodegradation: Some aromatic compounds can be sensitive to light.[1]
-
Mitigation: Store the final product in an amber vial or in a container protected from light.
-
II. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step guide for the recrystallization of this compound, a critical step for removing impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hot Plate/Stirrer
-
Buchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Stirring and gentle heating will aid dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexanes
-
Ethyl Acetate
-
Chromatography Column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot your crude material on a TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes or DCM/methanol). The ideal system will give your product an Rf of 0.2-0.4 and good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the elution process by TLC. Spot every few fractions on a TLC plate to identify which fractions contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
III. Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Recommended Solvent System | Rationale |
| Recrystallization | Ethanol/Water or Isopropanol/Water | Good solubility at high temperatures and poor solubility at low temperatures for this compound. |
| Column Chromatography | Ethyl Acetate/Hexanes (gradient) or Dichloromethane/Methanol (gradient) | Allows for the separation of compounds with a range of polarities. The gradient can be optimized based on TLC analysis. |
IV. Visualization of Workflow
Diagram 1: Purification Workflow for this compound
Caption: General purification workflow.
Diagram 2: Troubleshooting Logic for Recrystallization
Caption: Troubleshooting recrystallization issues.
V. References
-
Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: --INVALID-LINK--
References
"troubleshooting N-(6-Hydroxypyridin-3-yl)acetamide experimental artifacts"
Technical Support Center: N-(6-Hydroxypyridin-3-yl)acetamide
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common experimental artifacts encountered during the synthesis, purification, and handling of this important chemical intermediate. Our approach is rooted in first principles of organic chemistry to not only solve immediate issues but also to empower you with the knowledge to prevent them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users in a direct question-and-answer format.
Part 1: Synthesis & Reaction Monitoring Artifacts
Question 1: My reaction is not going to completion. TLC analysis consistently shows unreacted 5-amino-2-hydroxypyridine starting material. What are the likely causes?
Answer: Incomplete conversion is a frequent issue, typically pointing to problems with reagent stoichiometry, reaction conditions, or the nature of the starting material itself.
-
Causality & Explanation: The synthesis of this compound involves the N-acetylation of 5-amino-2-hydroxypyridine. The amino group is the primary nucleophile. However, the pyridinol tautomerism and the presence of the hydroxyl group can complicate the reaction. The most common acetylating agent is acetic anhydride, often with a base catalyst or solvent like pyridine.[1][2] Incomplete reactions often stem from:
-
Insufficient Acetylating Agent: Using a 1:1 molar ratio may not be enough to drive the reaction to completion, especially if some of the acetic anhydride is consumed by moisture.
-
Inadequate Temperature: Acetylations can be slow at room temperature. Gentle heating is often required to achieve a reasonable reaction rate.[3]
-
Protonation of Starting Material: The starting material, 5-amino-2-hydroxypyridine, is basic. If the reaction generates acid (like acetic acid from the hydrolysis of acetic anhydride) and there is no base to scavenge it, the starting material's amino group can become protonated, rendering it non-nucleophilic and halting the reaction.
-
-
Troubleshooting Steps:
-
Increase Acetic Anhydride: Use a slight excess of acetic anhydride (e.g., 1.2 to 1.5 equivalents).
-
Introduce a Base: If not already present, add a non-nucleophilic base like pyridine (which can also serve as the solvent) or triethylamine (TEA) to neutralize the acetic acid byproduct.[1]
-
Apply Gentle Heat: Warm the reaction mixture to 40-60 °C and monitor by TLC every 30 minutes. Be cautious, as excessive heat can promote side reactions.[4]
-
Check Reagent Quality: Ensure the acetic anhydride has not been hydrolyzed by exposure to atmospheric moisture. Use a freshly opened bottle or distill it if necessary.
-
Question 2: I'm observing multiple new spots on my TLC plate, some more polar and some less polar than the expected product. What are these impurities?
Answer: The formation of multiple products indicates a lack of selectivity in the acetylation reaction or subsequent degradation. The most common side-products are the O-acetylated isomer and a di-acetylated species.
-
Causality & Explanation: Both the amino group (-NH2) and the hydroxyl group (-OH) on the pyridine ring can be acetylated.
-
N-acetylation (Desired): The amino group is generally more nucleophilic than the phenolic hydroxyl group, leading to the desired product.
-
O-acetylation (Side-Product): Under certain conditions (e.g., strong base, higher temperatures), the hydroxyl group can be deprotonated and subsequently acetylated, forming N-(6-acetoxypyridin-3-yl)acetamide. This is often less polar than the desired product.
-
N,O-Diacetylation (Side-Product): With a large excess of acetic anhydride and forcing conditions, both the amino and hydroxyl groups can be acetylated.[4] This product will be significantly less polar than the desired mono-acetylated product.
-
Degradation: Aminophenol and hydroxypyridine systems are susceptible to oxidation, which can form highly colored, often polar, impurities that may appear as streaks or distinct spots on a TLC plate.[5][6]
-
-
Troubleshooting & Identification Workflow:
Caption: Troubleshooting workflow for identifying impurities by TLC.
-
Preventative Measures:
-
Control Stoichiometry: Use no more than 1.5 equivalents of acetic anhydride.
-
Maintain Low Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Only apply heat if necessary.
-
Inert Atmosphere: To prevent oxidation, run the reaction under an inert atmosphere of nitrogen or argon.
-
Question 3: My reaction mixture turned dark brown/black upon adding the reagents or during heating. Is the reaction failing?
Answer: Color formation is a strong indicator of oxidative degradation. While it doesn't necessarily mean total failure, it will complicate purification and reduce the yield of the desired white crystalline solid.
-
Causality & Explanation: The hydroxypyridine moiety, especially when combined with an amino group, is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by heat and the presence of trace metal impurities. The resulting oxidized species are highly conjugated and intensely colored. This is a well-known issue in the synthesis of related compounds like N-acetyl-p-aminophenol (paracetamol).[5][6]
-
Troubleshooting & Prevention:
-
Degas Solvents: Before use, sparge solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use an Inert Atmosphere: As mentioned before, blanketing the reaction with an inert gas is the most effective preventative measure.
-
Purify Starting Material: If the 5-amino-2-hydroxypyridine starting material is already discolored, consider purifying it first by recrystallization or a quick filtration through a plug of silica gel.
-
Add an Antioxidant (Advanced): In persistent cases, a small amount of a reducing agent like sodium bisulfite or a radical scavenger like BHT can be added, but this may complicate the workup.
-
Part 2: Purification & Analytical Artifacts
Question 4: My crude product appears pure by NMR, but I get a low yield after silica gel chromatography. Where is the product loss occurring?
Answer: Product loss on silica gel is common for polar, slightly acidic/basic compounds like this compound. The product can irreversibly bind to the silica.
-
Causality & Explanation: Silica gel is acidic and has many surface silanol (Si-OH) groups. Your product contains a basic pyridine nitrogen and an amide, which can form strong hydrogen bonds, as well as a weakly acidic pyridinol hydroxyl group. This can lead to significant tailing on the column and, in severe cases, irreversible adsorption.
-
Troubleshooting Steps:
-
Deactivate the Silica: Before loading your sample, flush the column with your eluent containing a small amount of a basic modifier. Adding 0.5-1% triethylamine (TEA) or pyridine to the mobile phase (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica and dramatically improve recovery.
-
Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina or C18-functionalized silica (reverse phase).
-
Prioritize Recrystallization: This compound is a solid. Recrystallization is often a more efficient and scalable purification method than chromatography. Try solvents like ethanol, methanol, water, or ethyl acetate/hexane mixtures.
-
Question 5: My mass spectrometry data shows a prominent peak at [M+42]+. What is this?
Answer: The [M+42]+ peak is the molecular ion of the N,O-diacetylated side product.
-
Causality & Explanation: An acetyl group (-COCH3) has a mass of 43, but its addition to a molecule results in the loss of a proton (H), for a net mass increase of 42 Da. The molecular weight of this compound is 152.15 g/mol .
-
Desired Product (M): ~152 g/mol
-
Diacetylated Product (M+42): ~194 g/mol (152 + 42) This confirms that the side reaction discussed in Question 2 is occurring. If this peak is significant, you must revisit your reaction conditions to improve selectivity.
-
Question 6: My final product, which was initially a white powder, is turning pink/tan upon storage. How can I ensure its long-term stability?
Answer: This discoloration is again due to slow oxidation upon exposure to air and potentially light.
-
Preventative Measures for Storage:
-
Protect from Light: Store the vial in an amber container or wrapped in aluminum foil.[7]
-
Store Under Inert Gas: For long-term storage, flush the vial with argon or nitrogen before sealing.
-
Store Cold: Keep the compound in a freezer at -20 °C to slow the rate of any potential degradation reactions.[7]
-
Key Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and minimize the formation of common artifacts.
Caption: Optimized workflow for the synthesis of this compound.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-amino-2-hydroxypyridine (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Reaction: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Workup: Once the reaction is complete, carefully quench by adding cold water. Remove the pyridine solvent under reduced pressure (co-evaporating with toluene can help).
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Drying: Dry the purified white crystals under high vacuum to obtain the final product.
Table 1: Summary of Compound Properties & Potential Impurities
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Polarity (TLC) | Mass Spec Peak [M+H]+ |
| 5-Amino-2-hydroxypyridine (Starting Material) | C₅H₆N₂O | 110.11 | Most Polar | 111.1 |
| This compound (Product) | C₇H₈N₂O₂ | 152.15 | Intermediate | 153.1 |
| N-(6-Acetoxypyridin-3-yl)acetamide (Diacetylated) | C₉H₁₀N₂O₃ | 194.19 | Least Polar | 195.2 ([M+42]+) |
| Oxidized Byproducts | Varied | >152 | Variable, often streaks | N/A |
References
- 1. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
- 6. DSpace [researchrepository.ul.ie]
- 7. NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg) [nucmedcor.com]
Technical Support Center: Improving the Stability of N-(6-Hydroxypyridin-3-yl)acetamide in Solution
Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter when working with this compound solutions. Each issue is followed by an explanation of the underlying chemical principles and a step-by-step protocol for mitigation.
Issue 1.1: Solution Turns Yellow or Brown Over Time
Question: I dissolved this compound in my aqueous buffer, and the initially colorless solution has turned yellow/brown upon storage. What is causing this, and how can I prevent it?
Expert Analysis: The discoloration you are observing is a classic indicator of oxidation. The 6-hydroxy-pyridin group is a phenolic moiety, which is susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions. This process can lead to the formation of quinone-type structures, which are often highly colored. The rate of oxidation is typically accelerated at higher pH values and elevated temperatures.[1][2]
Mitigation Protocol:
-
Control the pH: Maintain the pH of your solution in the acidic to neutral range (pH 3-7) if your experimental conditions allow. The phenolic group is more stable at lower pH.[1]
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent or buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. These agents will preferentially oxidize, thereby protecting the this compound.
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photo-oxidation.[3][4]
-
Chelate Metal Ions: If you suspect metal ion contamination in your buffer, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions and prevent them from catalyzing oxidation.
Issue 1.2: Precipitate Forms in the Solution Upon Storage
Question: After storing my stock solution of this compound in the refrigerator, I noticed the formation of a precipitate. What is happening?
Expert Analysis: Precipitate formation can be due to several factors. The most common is that the storage temperature is too low, causing the compound to exceed its solubility limit in the chosen solvent. Another possibility is that the compound is degrading into less soluble products. Given the structure, hydrolysis of the acetamide group could occur over time, particularly in strongly acidic or basic conditions, to yield 6-hydroxypyridin-3-amine, which may have different solubility characteristics.[3][5]
Mitigation Protocol:
-
Determine Optimal Storage Temperature: While refrigeration is often used to slow degradation, it can reduce solubility. Determine the highest temperature at which the compound remains stable and soluble. Room temperature storage in a desiccator, protected from light, might be a better option for solid compounds.[6] For solutions, consider storing at 4°C instead of -20°C if the solvent system allows.
-
Optimize Solvent System: If you are using an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous buffer immediately before use.[3]
-
Re-dissolve Before Use: If a precipitate has formed due to low temperature, gently warm the solution to room temperature and vortex to ensure complete re-dissolution before use. Visually inspect to confirm that no particulate matter remains.
Issue 1.3: Loss of Potency or Inconsistent Results in Assays
Question: My experimental results are not reproducible, and I suspect the this compound solution is losing its potency. How can I confirm this and prevent it?
Expert Analysis: A loss of potency is a direct consequence of chemical degradation. The primary degradation pathways for this molecule are likely oxidation of the hydroxypyridine ring and hydrolysis of the amide bond.[1][3][7] The rate of this degradation is influenced by pH, temperature, light, and the presence of oxygen.[2][4][8] To ensure reproducible results, it is crucial to monitor the stability of the compound under your specific experimental conditions.
Mitigation Protocol: Stability Study Workflow
A systematic stability study can help you identify the optimal conditions for your solution.
Caption: Experimental workflow for assessing compound stability.
Step-by-Step Protocol for Monitoring Stability by HPLC:
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution into your experimental buffer to the final working concentration.
-
Immediately inject a sample onto a High-Performance Liquid Chromatography (HPLC) system to obtain the "time zero" (t=0) chromatogram.[3]
-
Store the remaining solution under the conditions you wish to test (e.g., 4°C in the dark, room temperature on the benchtop).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject another sample onto the HPLC.
-
Compare the peak area of the parent compound at each time point to the t=0 peak area to determine the percentage of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container at room temperature in an inert atmosphere.[6] It should be protected from light and moisture.
Q2: What is the best solvent for preparing a stock solution?
A2: Anhydrous aprotic solvents like DMSO are generally preferred for stock solutions as they minimize the risk of hydrolysis.[3] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use aqueous buffers for my experiments?
A3: Yes, but with caution. If aqueous buffers are necessary, they should ideally be at a neutral or slightly acidic pH and used for the shortest duration possible. It is highly recommended to prepare fresh dilutions from a stock solution for each experiment.[3]
Q4: How can I detect and identify degradation products?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for this purpose.[3] It allows for the separation of the parent compound from its degradation products and provides mass information that can be used to elucidate their structures. High-resolution mass spectrometry can further aid in determining the elemental composition of the degradants.[9]
Q5: Are there any known incompatibilities with common lab reagents?
A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate the degradation of the compound.[10] Be mindful of the components in your media or buffers, as they could potentially react with the hydroxypyridine or acetamide functionalities.
Potential Degradation Pathways
Understanding the likely chemical transformations this compound can undergo is key to preventing them. The two primary pathways are oxidation and hydrolysis.
Caption: Primary degradation pathways for the compound.
Summary of Stability-Influencing Factors
For quick reference, the table below summarizes the key factors affecting the stability of this compound in solution and the recommended actions.
| Factor | Impact on Stability | Recommended Action |
| pH | High pH (>8) accelerates oxidation and hydrolysis. | Maintain pH in the acidic to neutral range (3-7). |
| Oxygen | Promotes oxidative degradation. | Deoxygenate solvents with inert gas (N₂ or Ar). |
| Light | Can induce photo-oxidation. | Store solutions in amber vials or protect from light.[3][4] |
| Temperature | Higher temperatures increase degradation rates. | Store solutions at low temperatures (e.g., 4°C), but be mindful of solubility. |
| Metal Ions | Catalyze oxidation. | Use high-purity water and consider adding a chelating agent like EDTA. |
| Water | A reactant in hydrolysis. | Use anhydrous solvents for stock solutions.[3] |
By understanding the chemical vulnerabilities of this compound and implementing these proactive stabilization strategies, you can significantly enhance the reliability and reproducibility of your experimental data.
References
- 1. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamides [organic-chemistry.org]
- 6. This compound | 41292-43-7 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetamide CAS#: 60-35-5 [m.chemicalbook.com]
Technical Support Center: N-(6-Hydroxypyridin-3-yl)acetamide Synthesis
Welcome to the technical support guide for the synthesis and reaction condition refinement of N-(6-Hydroxypyridin-3-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on achieving high yield and purity through chemoselective N-acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent method is the direct acetylation of 5-Amino-2-hydroxypyridine (also known as 5-amino-pyridin-2(1H)-one) using an acetylating agent, most commonly acetic anhydride. The reaction is typically performed in a suitable solvent, such as glacial acetic acid, which also serves as a catalyst.
Q2: What is the primary chemical challenge in this synthesis?
The core challenge is chemoselectivity . The starting material, 5-Amino-2-hydroxypyridine, possesses two nucleophilic sites: an amino group (-NH₂) and a hydroxyl group (-OH). The amino group is inherently more nucleophilic and will react preferentially under kinetically controlled conditions. However, under forcing conditions (e.g., high temperatures, prolonged reaction times, or a large excess of the acetylating agent), the less reactive hydroxyl group can also be acetylated, leading to the formation of the undesired N,O-diacetylated byproduct, N-(6-acetoxypyridin-3-yl)acetamide.
Q3: What are the most critical reaction parameters to control for optimal results?
To maximize the yield of the desired N-acetylated product and minimize byproduct formation, precise control over the following three parameters is essential:
-
Stoichiometry: The molar ratio of acetic anhydride to the starting material is crucial. A slight excess (1.1–1.3 equivalents) is recommended to ensure complete consumption of the starting material without promoting di-acetylation.
-
Temperature: The reaction should be heated to proceed at a reasonable rate, but excessive heat can provide the activation energy needed for the less favorable O-acetylation.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) and stopped once the starting material is consumed to prevent the subsequent, slower O-acetylation of the desired product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.
Scenario 1: Low or No Product Formation
Q: My reaction has been running for several hours, but analysis (TLC/LC-MS) shows mostly unreacted starting material. What could be wrong?
A: This issue typically points to problems with reagents or insufficient reaction energy.
-
Possible Cause 1: Reagent Quality: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture over time. Ensure you are using a fresh bottle or a properly stored aliquot of acetic anhydride. The purity of the 5-Amino-2-hydroxypyridine starting material should also be confirmed.
-
Possible Cause 2: Insufficient Temperature: While high temperatures are detrimental to selectivity, the reaction does require thermal input. A common temperature range for this type of acetylation is 80-100°C. If you are running the reaction at a lower temperature, consider gradually increasing the heat while monitoring the reaction progress.
-
Possible Cause 3: Inadequate Mixing: If the starting material has poor solubility in the chosen solvent, it may not react efficiently. Ensure vigorous stirring to maintain a well-mixed suspension.
Scenario 2: Significant Byproduct Formation (Low Purity)
Q: My reaction went to completion, but I have a major byproduct that appears to be the di-acetylated compound. How can I prevent this?
A: This is the most common problem and is directly related to a loss of chemoselectivity. The goal is to favor the kinetically preferred N-acetylation over the thermodynamically driven O-acetylation.[1][2]
-
Possible Cause 1: Excess Acetic Anhydride: Using a large excess of acetic anhydride dramatically increases the likelihood of di-acetylation after the initial, faster N-acetylation is complete.
-
Solution: Carefully control the stoichiometry. Start with 1.1 equivalents of acetic anhydride and perform optimization experiments if necessary.
-
-
Possible Cause 2: Reaction Temperature is Too High: Elevated temperatures provide sufficient energy to overcome the activation barrier for O-acetylation.
-
Solution: Reduce the reaction temperature. Try running the reaction at 80°C instead of refluxing. The reaction will be slower, but selectivity will be significantly improved.
-
-
Possible Cause 3: Reaction Time is Too Long: Even under optimal temperature and stoichiometry, allowing the reaction to proceed for an extended period after the starting material is consumed will inevitably lead to the slow formation of the di-acetylated byproduct.
-
Solution: Implement reaction monitoring. Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. Once it is consumed, proceed with the work-up immediately.
-
Scenario 3: Difficult Product Isolation and Purification
Q: The reaction is complete, but I am struggling to isolate a pure product from the crude mixture. What are the best practices for purification?
A: this compound is a polar, crystalline solid. The purification strategy depends on the nature of the impurities.
-
If the main impurity is the di-acetylated byproduct: The polarity difference between the mono- and di-acetylated products can be exploited. The desired product, with its free hydroxyl group, is significantly more polar.
-
Solution 1 (Column Chromatography): Use silica gel chromatography with a gradient elution. A typical solvent system would be Dichloromethane/Methanol or Ethyl Acetate/Hexanes. The less polar di-acetylated byproduct will elute first.
-
Solution 2 (Recrystallization): This is often the most effective method for removing both polar and non-polar impurities. Good solvents to try for recrystallization include ethanol, isopropanol, water, or a mixture such as ethanol/water.
-
-
If the main impurity is unreacted starting material:
-
Solution (Aqueous Wash): The starting material (5-Amino-2-hydroxypyridine) has a basic amino group and an acidic/phenolic hydroxyl group. Depending on the pH of the workup, its solubility in water can be modulated. An acidic wash (e.g., dilute HCl) could protonate the starting material and help remove it, but may also affect the product. A carefully controlled recrystallization is often the most reliable approach.
-
Recommended Experimental Protocol
This protocol is designed to favor selective N-acetylation.
Materials:
-
5-Amino-2-hydroxypyridine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid (approx. 5-10 mL per gram of starting material)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Amino-2-hydroxypyridine and glacial acetic acid.
-
Stir the mixture to form a suspension.
-
Slowly add acetic anhydride (1.1 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to 85-90°C and maintain this temperature.
-
Monitor the reaction progress every 30 minutes using TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be more non-polar than the starting material.
-
Once the starting material is no longer visible by TLC (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water (approx. 10 times the volume of the acetic acid used). A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation and hydrolysis of any remaining acetic anhydride.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an appropriate solvent (e.g., ethanol/water).
Data & Parameter Summary
The following table summarizes the expected outcomes based on varying key reaction parameters. This is a guideline for optimization.
| Parameter | Recommended Condition (for Selectivity) | Forcing Condition (Risk of Byproducts) | Rationale & Expected Outcome |
| Acetic Anhydride | 1.1 - 1.3 equivalents | > 2.0 equivalents | A large excess of the acetylating agent will drive the secondary O-acetylation reaction after the primary N-acetylation is complete. |
| Temperature | 80 - 95°C | > 110°C (e.g., Reflux) | Higher temperatures provide the activation energy for the less favorable O-acetylation, reducing chemoselectivity. |
| Solvent | Glacial Acetic Acid | Pyridine or Toluene | Acetic acid is a good solvent and catalyst. Pyridine can act as a stronger catalyst but may also promote O-acetylation.[3][4] Toluene is an option for a non-protic system. |
| Reaction Time | Monitor by TLC/LC-MS (typically 1-3h) | Fixed time (e.g., overnight) | Running the reaction longer than necessary significantly increases the risk of converting the desired product into the di-acetylated byproduct. |
Visual Guides
Reaction Pathway
The diagram below illustrates the desired synthetic route to this compound and the competing side reaction that leads to the N,O-diacetylated byproduct.
Caption: Reaction scheme for selective N-acetylation.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues encountered during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Synthesis of N-(6-Hydroxypyridin-3-yl)acetamide
Introduction: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(6-Hydroxypyridin-3-yl)acetamide. This document aims to move beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose and resolve common issues encountered during this synthetic procedure.
Diagram: Reaction Pathway and Common Side Reactions
Caption: Main reaction pathway and potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Discoloration of the Reaction Mixture
Question: My reaction mixture turned dark brown/purple upon adding the starting materials. Is this normal, and will it affect my final product?
Answer: This is a very common observation and is typically due to the oxidation of the starting material, 5-amino-2-hydroxypyridine. Aminophenols and their heterocyclic analogs are susceptible to air oxidation, which can be accelerated by heat and the presence of trace metal impurities. This oxidation process forms highly colored quinone-imine type species.
-
Causality: The electron-rich nature of the aromatic ring, activated by both the amino and hydroxyl groups, makes it prone to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Solvent Degassing: Degassing your solvent before use can also help to remove dissolved oxygen.
-
Decolorizing Charcoal: The most common and effective solution is to treat your crude product with decolorizing charcoal (Norit) during the workup or recrystallization.[1] The charcoal will adsorb the colored impurities, yielding a lighter-colored solution and a purer final product. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product due to co-adsorption.
-
Formation of a Second, Less Polar Product
Question: TLC analysis of my crude product shows a second spot, less polar than my desired product. What is this, and how can I avoid it?
Answer: This is likely the N,O-diacetylated byproduct, where both the amino and the hydroxyl groups have been acetylated. The amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation.[2] However, under certain conditions, O-acylation can also occur.
-
Causality:
-
Excess Acylating Agent: Using a large excess of acetic anhydride increases the likelihood of the less reactive hydroxyl group also undergoing acylation.
-
Elevated Temperatures and Prolonged Reaction Times: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for O-acylation.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a modest excess (e.g., 1.1-1.5 equivalents) of acetic anhydride.
-
Temperature Control: Maintain a moderate reaction temperature. Often, this reaction can be performed at or slightly above room temperature.
-
Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid over-acetylation.
-
Purification: The diacetylated product can typically be separated from the desired mono-acetylated product by column chromatography or careful recrystallization.
-
Low Yield and Incomplete Reaction
Question: My reaction seems to have stalled, and I have a low yield of the desired product. What could be the cause?
Answer: Several factors can contribute to an incomplete reaction or low yield.
-
Causality:
-
Insufficient Acylating Agent: Ensure you have calculated the molar equivalents correctly.
-
Poor Quality Starting Material: Impurities in the 5-amino-2-hydroxypyridine can interfere with the reaction.
-
Inadequate Mixing: If the starting material is not fully suspended or dissolved, the reaction can be slow and incomplete.
-
-
Troubleshooting Steps:
-
Verify Reagent Purity and Quantities: Double-check your calculations and consider purifying your starting material if its quality is questionable.
-
Solvent and Solubility: While often performed in acetic acid or aqueous mixtures, ensure your solvent system allows for adequate mixing. For less soluble starting materials, a co-solvent might be necessary.
-
Reaction Time and Temperature: While avoiding excessive heat is important to prevent side reactions, ensure the reaction is proceeding at a reasonable rate. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial.
-
Product Hydrolysis During Workup or Storage
Question: I isolated my product, but on standing or during a basic wash, I see the starting material reappearing on my TLC plate. What is happening?
Answer: You are likely observing the hydrolysis of the acetamide bond. Amides can be hydrolyzed back to the corresponding amine and carboxylic acid under both acidic and basic conditions, especially with heating.[][4][5]
-
Causality: The amide bond is susceptible to nucleophilic attack by water or hydroxide ions. This process is catalyzed by acid or base.
-
Troubleshooting Steps:
-
Neutral Workup: If possible, perform your aqueous workup under neutral or near-neutral conditions. If a basic wash is necessary to remove acidic impurities, use a mild base (e.g., saturated sodium bicarbonate solution) and perform the wash quickly and at a low temperature.
-
Avoid Strong Acids and Bases: During purification and storage, avoid contact with strong acids or bases.
-
Proper Drying and Storage: Ensure your final product is thoroughly dried and stored in a cool, dry place to minimize hydrolysis over time.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| Equivalents of Acetic Anhydride | 1.1 - 1.5 | Ensures complete consumption of starting material while minimizing diacylation. | < 1.1: Incomplete reaction. > 1.5: Increased diacetylation. |
| Reaction Temperature | 25 - 60 °C | Balances reaction rate with minimizing side reactions like oxidation and diacetylation. | < 25 °C: Slow reaction rate. > 60 °C: Increased side products. |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete N-acetylation. | Too short: Incomplete reaction. Too long: Increased diacetylation. |
| Typical Yield (after purification) | 60 - 85% | Lower yields may indicate significant side reactions or losses during workup and purification. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
5-Amino-2-hydroxypyridine
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Decolorizing charcoal
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 5-amino-2-hydroxypyridine (1.0 eq) in a minimal amount of glacial acetic acid (e.g., 3-5 mL per gram of starting material).
-
Acetylation: To the stirred suspension, add acetic anhydride (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 mixture of ethyl acetate:methanol as the eluent) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Decolorization and Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask. Add a suitable solvent for recrystallization (e.g., a mixture of ethanol and water, or ethyl acetate).
-
Heat the mixture to dissolve the solid.
-
If the solution is colored, allow it to cool slightly and add a small amount of decolorizing charcoal.[1]
-
Bring the solution back to a boil for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Technical Support Center: Resolving Poor Solubility of N-(6-Hydroxypyridin-3-yl)acetamide
Welcome to the technical support center for N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step protocols to achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
The limited aqueous solubility of this compound is due to its molecular structure. It contains both polar functional groups capable of hydrogen bonding (a hydroxyl group, an amide linkage, and a pyridine nitrogen) and a relatively non-polar aromatic ring. The key to its solubility behavior lies in the pH of the aqueous medium and the compound's ability to exist in different tautomeric forms.
A critical feature of this molecule is the 6-hydroxy-pyridine moiety, which exists in equilibrium with its pyridone tautomer, N-(1,6-dihydro-6-oxo-3-pyridinyl)acetamide.[1][2] This equilibrium can significantly influence the compound's physicochemical properties, including its acidity, basicity, and solubility.
Q2: What are the key pKa values I should be aware of?
-
Acidic pKa (Phenolic Hydroxyl/Pyridone N-H): The hydroxyl group is predicted to have a pKa of approximately 11.24.[2] This means it will be deprotonated and negatively charged at pH values above 11.24.
-
Basic pKa (Pyridine Nitrogen): The pyridine nitrogen is a site for protonation. In the related molecule 3-aminopyridine, the pKa of the conjugate acid is around 6.04.[3][4] For this compound, the presence of the electron-withdrawing acetamido group likely lowers this pKa. Therefore, the pyridine nitrogen will be protonated and positively charged at pH values significantly below 6.
This amphoteric nature—having both acidic and basic centers—is the primary reason why pH is the most critical factor in controlling its aqueous solubility.
Q3: What is the first and most effective method I should try to dissolve this compound?
The most effective initial approach is pH modification . Based on the compound's amphoteric structure, its solubility is expected to be lowest at its isoelectric point (where the net charge is zero) and will increase at both acidic and basic pH values.
-
To dissolve as a salt of the base: Prepare your solution in an acidic buffer (e.g., pH 2-4) to protonate the pyridine nitrogen.
-
To dissolve as a salt of the acid: Prepare your solution in a basic buffer (e.g., pH 9-11) to deprotonate the phenolic hydroxyl group.
Always perform a small-scale pilot test to determine the optimal pH for your desired concentration before preparing a large batch.
Q4: Can I use organic co-solvents like DMSO?
Yes, using a co-solvent is a common and effective strategy. This compound is expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols like ethanol and methanol.
Workflow:
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution.
-
Slowly add this stock solution to your aqueous buffer with vigorous stirring.
Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cellular assays or other biological systems. It is also crucial to ensure the compound does not precipitate out of the solution when diluted into the aqueous medium.
In-Depth Troubleshooting Guides
Guide 1: Solubility Enhancement through pH Modification
This method leverages the compound's ionizable groups to increase its affinity for aqueous media.
Principle of Causality: The solubility of an ionizable compound is highly dependent on the pH of the solvent. By adjusting the pH to be at least 2 units away from the pKa of the functional group, you can ensure that over 99% of the molecules are in the charged (and generally more soluble) form.
-
At low pH , the pyridine nitrogen (pKa < 6) becomes protonated, forming a cationic pyridinium salt.
-
At high pH , the hydroxyl group (pKa ~ 11.24) becomes deprotonated, forming an anionic phenolate salt.
Experimental Protocol:
-
Preparation of Acidic Solution: a. Weigh the desired amount of this compound. b. Add a small volume of deionized water. c. While stirring, add 1 M HCl dropwise until the solid dissolves. d. Once dissolved, adjust the final volume and pH with an appropriate acidic buffer (e.g., citrate or glycine-HCl buffer).
-
Preparation of Basic Solution: a. Weigh the desired amount of this compound. b. Add a small volume of deionized water. c. While stirring, add 1 M NaOH dropwise until the solid dissolves. d. Once dissolved, adjust the final volume and pH with an appropriate basic buffer (e.g., carbonate-bicarbonate or phosphate buffer).
-
Validation and Stability Check: a. After preparation, visually inspect the solution for any cloudiness or precipitation. b. Let the solution stand at the intended storage temperature (e.g., 4°C or room temperature) for a few hours to check for delayed precipitation. c. For quantitative analysis, filter the solution and measure the concentration using HPLC or UV-Vis spectroscopy to confirm the dissolved concentration.
Guide 2: Utilizing Co-Solvent Systems
When pH modification is not suitable for the experimental design, co-solvents can be used to increase solubility.
Principle of Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the polarity of the aqueous medium. This makes the environment more favorable for dissolving organic molecules that have significant non-polar character, effectively reducing the energy barrier for solvation.
Experimental Protocol:
-
Solvent Selection: First, determine the best organic solvent by testing the solubility of a small amount of the compound in various solvents. A suggested list is provided in Table 1.
-
Stock Solution Preparation: a. Dissolve this compound in the chosen organic solvent (e.g., 100% DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Aqueous Dilution: a. Vigorously stir the target aqueous buffer. b. Add the organic stock solution dropwise to the stirring buffer. Do not add the buffer to the stock solution, as this can cause the compound to precipitate immediately.
-
Final Concentration and Validation: a. Ensure the final concentration of the organic solvent is compatible with your downstream application (typically <1% for cell-based assays). b. As with the pH modification method, visually inspect for precipitation and perform a stability check over time.
Data Presentation
| Solvent System | Predicted Solubility | Application Notes |
| Water (neutral pH) | Poor | Baseline for solubility enhancement experiments. |
| Acidic Buffer (pH 2-4) | Good to Excellent | Forms a soluble cationic salt. Ideal for many in vitro assays. |
| Basic Buffer (pH 9-11) | Good to Excellent | Forms a soluble anionic salt. Use with caution for base-labile compounds. |
| DMSO | Excellent | A good choice for creating high-concentration stock solutions. |
| Ethanol / Methanol | Moderate to Good | Can be used as a co-solvent; less toxic than DMSO for some applications. |
| PEG 400 | Moderate to Good | Often used in formulation development for in vivo studies. |
| Table 1: Suggested Solvents and Predicted Solubility for this compound |
Visualization of Experimental Workflow
The following diagram outlines a logical workflow for tackling the solubility issues of this compound.
Caption: Decision workflow for solubilizing this compound.
References
"minimizing off-target effects of N-(6-Hydroxypyridin-3-yl)acetamide"
Introduction: N-(6-Hydroxypyridin-3-yl)acetamide is a pyridin-3-yl acetamide derivative with potential applications in various research fields. As with any small molecule probe, ensuring that its observed biological effects are due to the intended target is paramount for the integrity and reproducibility of your research. Off-target interactions, where a compound binds to and modulates proteins other than the intended target, can lead to misinterpretation of data and confounding results.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals to proactively address and minimize the potential off-target effects of this compound. It provides a logical, step-by-step framework for troubleshooting unexpected results, identifying unknown off-targets, and validating on-target activity.
Part 1: Troubleshooting Unexpected Cellular Phenotypes
You have introduced this compound into your cellular assay and observed a biological response. The critical first step is to determine if this phenotype is a specific, on-target effect or an artifact.
FAQ: I'm observing a cellular effect. How do I confirm it's not due to cytotoxicity or other non-specific issues?
An observed phenotype can sometimes be a result of general cellular stress or death rather than specific modulation of a target pathway. It is crucial to differentiate these possibilities early.
Troubleshooting Protocol: Differentiating Specific Activity from Non-Specific Effects
-
Confirm Compound Integrity:
-
Identity & Purity: Verify the identity and purity of your batch of this compound using methods like LC-MS and NMR. Impurities can have their own biological activities.
-
Solubility: Ensure the compound is fully dissolved in your assay medium. Compound precipitation can cause light scattering in plate-based assays or lead to inconsistent cellular exposure.
-
-
Perform a Dose-Response and Cytotoxicity Assessment:
-
Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., from 1 nM to 100 µM) in your primary functional assay. A specific, on-target effect will typically yield a sigmoidal dose-response curve.
-
Cytotoxicity Assay: In parallel, run a cytotoxicity assay (e.g., CellTiter-Glo®, neutral red uptake, or high-content imaging for nuclear morphology) using the same cell line and conditions.[4]
-
Analysis: Compare the EC50 (effective concentration for 50% of maximal response in your functional assay) with the CC50 (concentration causing 50% cytotoxicity). A significant window between these two values (ideally >10-fold) suggests your observed phenotype is not simply due to cell death.
-
-
Employ Orthogonal Assays:
-
Confirm the primary phenotype using a different experimental method. For example, if your primary assay measures the expression of a reporter gene, an orthogonal assay could be to measure the phosphorylation of a downstream protein in the target pathway via Western blot or ELISA.
-
-
Utilize Control Compounds:
-
Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This analog should not elicit the phenotype.
-
Positive Control: If available, use a known, well-characterized modulator of your intended target to ensure the assay is performing as expected.
-
Data Interpretation Table:
| Observation | Potential Cause & Next Step |
| EC50 and CC50 values are very close (e.g., less than a 3-fold difference). | The observed phenotype is likely due to cytotoxicity. Re-evaluate the project's direction or consider medicinal chemistry efforts to find a less toxic analog. |
| The dose-response curve is flat or non-sigmoidal. | This may indicate a non-specific mechanism or assay interference. Investigate potential assay artifacts (e.g., compound autofluorescence).[4] |
| The phenotype is confirmed in an orthogonal assay with a similar EC50. | This increases confidence that the effect is biological and not a technology-specific artifact. Proceed to proactive off-target identification. |
| A structurally similar, inactive analog shows no effect. | This provides strong evidence against a general chemotype-driven, non-specific effect and supports a specific Structure-Activity Relationship (SAR).[5] |
Workflow for Initial Hit Validation
Caption: Initial workflow to validate an observed cellular phenotype.
Part 2: Proactive Identification of Off-Target Interactions
Once you have confidence in your primary phenotype, the next step is to build a comprehensive selectivity profile. This involves using unbiased methods to identify other proteins that this compound may bind to in the proteome.
FAQ: How can I systematically discover the potential off-targets of my compound?
Several powerful techniques can be employed to deconvolve the direct binding partners of a small molecule from the complex cellular environment.[6][7][8]
Recommended Strategies for Off-Target Identification:
-
Computational Prediction (In Silico):
-
Mechanism: Use computational tools (e.g., SwissTargetPrediction, SuperPred) to screen the chemical structure of this compound against databases of known ligands for various targets. This approach is based on the principle that structurally similar molecules often bind to similar proteins.
-
Value: Provides a rapid, low-cost list of potential off-targets to prioritize for experimental validation.
-
-
Broad-Panel Biochemical Screening:
-
Mechanism: Submit your compound to commercial services (e.g., Eurofins SafetyScreen, Reaction Biology) that test it against a large panel of purified proteins, such as kinases (>400), GPCRs, or ion channels.
-
Value: Provides quantitative data (IC50 or % inhibition) against well-known and historically problematic targets, which is crucial for preclinical safety assessment.[1][2]
-
-
Chemical Proteomics (Target Deconvolution):
-
Mechanism: This is a mass spectrometry-based approach to identify binding partners directly from a complex biological sample (e.g., cell lysate or tissue homogenate).[6][9] A common workflow involves:
-
Probe Synthesis: Synthesizing an analog of this compound that is attached to a solid support (e.g., sepharose beads) via a linker.[7]
-
Affinity Pulldown: Incubating the "baited" beads with a cell lysate. Proteins that bind to the compound will be captured.
-
Elution & Identification: Eluting the bound proteins and identifying them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Competition: A critical control experiment is to perform the pulldown in the presence of excess, free this compound. True binders will be outcompeted and will not appear in the MS analysis, distinguishing them from proteins that bind non-specifically to the beads or linker.[10]
-
-
Comparison of Off-Target Identification Methods:
| Method | Pros | Cons | Best For |
| Computational Prediction | Fast, inexpensive, requires only the chemical structure. | Predictive only, may miss novel interactions, high false-positive rate. | Initial hypothesis generation and prioritizing targets for experimental validation. |
| Biochemical Panels | Highly quantitative, standardized, covers major drug target classes. | Limited by the proteins included in the panel, may miss novel or unexpected off-targets. | Assessing selectivity against known liability targets (e.g., hERG, CYPs) and kinase families.[1][2] |
| Chemical Proteomics | Unbiased (interrogates the native proteome), identifies novel interactions, provides direct evidence of binding.[9] | Technically complex, requires specialized expertise in chemistry and proteomics, can be resource-intensive. | Discovering the full spectrum of binding partners in a disease-relevant cell type. |
Chemical Proteomics Workflow
Caption: Workflow for identifying binding partners via affinity-based chemical proteomics.
Part 3: Validating Putative Off-Targets
Screening methods will generate a list of putative off-targets. Each of these hits must be rigorously validated to confirm a direct, functionally relevant interaction.
FAQ: My screening identified Protein X as a potential off-target. How do I confirm this interaction and its relevance to my cellular phenotype?
Validation requires moving from broad, discovery-based methods to targeted, quantitative techniques that confirm both direct binding and cellular engagement.
Validation Protocol: Confirming a Putative Off-Target
-
Confirm Direct Binding (Biophysical Assays):
-
Method: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) with purified Protein X and this compound.
-
Outcome: These methods confirm a direct physical interaction and provide quantitative binding affinity (KD) and kinetic data (kon/koff rates). This data is essential for understanding the potency of the off-target interaction.
-
-
Confirm Cellular Target Engagement:
-
Method: A Cellular Thermal Shift Assay (CETSA) is a powerful tool to confirm that your compound engages the target inside a cell. The principle is that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound.
-
Workflow:
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate soluble from aggregated protein.
-
Quantify the amount of soluble Protein X at each temperature (e.g., by Western blot).
-
A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.
-
-
-
Confirm Functional Relevance (Genetic Approaches):
-
Method: The gold standard for linking an off-target interaction to a cellular phenotype is to use genetic tools like CRISPR-Cas9.[11]
-
Workflow:
-
Generate a cell line where the gene for the putative off-target (Protein X) has been knocked out (KO).
-
Perform a dose-response experiment with this compound in both the wild-type (WT) and KO cell lines.
-
Interpretation:
-
If the compound's effect is abolished or significantly reduced in the KO cells, it provides strong evidence that the interaction with Protein X is responsible for that specific phenotype.
-
If the compound's effect remains unchanged in the KO cells, the binding to Protein X may be real but not functionally relevant for that particular assay, or another off-target may be responsible.
-
-
-
CRISPR-Based Off-Target Validation Workflow
Caption: Using CRISPR-Cas9 to determine the functional relevance of a putative off-target.
Part 4: Medicinal Chemistry Strategies for Improving Selectivity
If a functionally relevant off-target has been identified, medicinal chemistry efforts can be undertaken to design new analogs with improved selectivity.
FAQ: I've confirmed an undesirable off-target. How can I modify my compound to avoid it?
Improving selectivity is a cornerstone of drug design and involves rationally modifying the compound's structure to weaken its interaction with the off-target while maintaining or strengthening its interaction with the desired target.[1][2][3][12]
Key Medicinal Chemistry Strategies:
-
Exploit Shape and Steric Differences: If the binding pockets of the on-target and off-target proteins differ in size or shape, you can add or modify substituents on the compound to create a "steric clash" that prevents it from fitting into the off-target's binding site.[1][2]
-
Optimize Electrostatic Interactions: Analyze the electrostatic surfaces of the binding pockets. If the off-target has a charged residue that the on-target lacks, you can modify your compound to introduce a repulsive charge at that position, thereby disfavoring binding.[1][2]
-
Reduce Ligand Flexibility: A highly flexible molecule can adopt multiple conformations, allowing it to fit into various binding pockets. Making the molecule more rigid (e.g., through cyclization) can lock it into a conformation that is optimal for the on-target but not the off-target.[1]
-
Structure-Activity Relationship (SAR) Studies: This is an iterative process of designing new analogs, synthesizing them, and testing them against both the on-target and the off-target. This systematic approach helps to build an understanding of which parts of the molecule are critical for on-target potency and which can be modified to tune out off-target activity.[5][13]
By following this comprehensive guide, researchers can systematically evaluate and minimize the off-target effects of this compound, leading to more robust, reliable, and interpretable scientific results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 4. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. evotec.com [evotec.com]
- 10. criver.com [criver.com]
- 11. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 12. How to improve drug selectivity? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Production of N-(6-Hydroxypyridin-3-yl)acetamide
Welcome to the technical support center for the synthesis and scale-up of N-(6-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the robust and efficient production of this key chemical intermediate.
I. Overview of the Synthesis Pathway
The most common and industrially viable route for the synthesis of this compound is the N-acetylation of 5-aminopyridin-2-ol. This seemingly straightforward reaction presents several challenges during scale-up, including regioselectivity, potential for O-acetylation, and management of impurities.
The overall synthetic transformation is depicted below:
Caption: General synthesis route for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is 5-aminopyridin-2-ol. It is commercially available and provides a direct precursor to the target molecule through N-acetylation.
Q2: Which acetylating agent is recommended for this synthesis on a large scale?
Acetic anhydride is generally preferred over acetyl chloride for large-scale production. While acetyl chloride is more reactive, it generates hydrochloric acid (HCl) as a byproduct, which can be corrosive to equipment and may lead to unwanted side reactions. Acetic anhydride produces acetic acid, which is less corrosive and easier to handle in an industrial setting.
Q3: Why is a base sometimes used in this acetylation reaction?
A base, such as triethylamine or pyridine, can be used to scavenge the acid byproduct (acetic acid or HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1] However, for the acetylation of 5-aminopyridin-2-ol, the reaction can often be driven to completion without a base by using a slight excess of the acetylating agent and controlling the reaction temperature.
Q4: What are the typical solvents used for this reaction?
A variety of solvents can be used, with the choice often depending on the scale and desired work-up procedure. Common solvents include:
-
Toluene: Offers a good balance of solubility for the starting material and product, and allows for azeotropic removal of water if any is present. A similar synthesis of a related compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, utilizes toluene.
-
Acetic Acid: Can act as both a solvent and a catalyst. However, its removal during work-up can be challenging.
-
Pyridine: Can serve as both a solvent and a base, but its high boiling point and odor can be problematic on a large scale.
Q5: What are the critical process parameters to monitor during scale-up?
The most critical parameters are:
-
Temperature: The acetylation reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions and minimize byproduct formation.
-
Rate of Addition: The acetylating agent should be added at a controlled rate to manage the exotherm.
-
Stirring: Efficient agitation is necessary to ensure homogeneity and good heat transfer, especially in large reactors.
-
Reaction Time: The reaction should be monitored for completion to avoid over-processing, which can lead to impurity formation.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up and isolation. 3. Sub-optimal reaction temperature. | 1. Monitor the reaction by HPLC or TLC to ensure completion. Consider increasing the reaction time or temperature slightly. 2. Optimize the crystallization or precipitation solvent and procedure. Ensure the pH of the aqueous phase during extraction is optimized for product solubility. 3. For the acetylation of a similar compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, a temperature of 100°C was used. Experiment with a temperature range of 80-110°C to find the optimum. |
| Incomplete Reaction | 1. Insufficient acetylating agent. 2. Deactivation of the starting amine by protonation. 3. Low reaction temperature or insufficient reaction time. | 1. Use a slight excess (1.1-1.3 equivalents) of acetic anhydride. 2. If the starting material is an HCl salt, add one equivalent of a base to liberate the free amine.[1] 3. Gradually increase the reaction temperature in 5-10°C increments and monitor the progress. Extend the reaction time. |
| Formation of Diacetylated Impurity | Over-acetylation due to harsh reaction conditions. | 1. Reduce the reaction temperature. 2. Decrease the excess of acetic anhydride used. 3. Shorten the reaction time once the starting material is consumed. |
| Presence of Unreacted 5-Aminopyridin-2-ol | Incomplete reaction (see above). | Refer to the solutions for "Incomplete Reaction". This impurity can often be removed during purification. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Oiling out during crystallization. | 1. Optimize the recrystallization solvent system. A mixed solvent system may be required. Consider a reslurry in a suitable solvent to remove more soluble impurities. 2. Ensure a slow cooling rate during crystallization. Seeding the solution with a small amount of pure product can promote crystallization over oiling out. |
| Poor Filterability of the Product | Formation of very fine particles or an amorphous solid. | 1. Control the rate of crystallization or precipitation. Slow cooling or anti-solvent addition generally leads to larger, more easily filterable crystals. 2. Consider aging the slurry with stirring before filtration to allow for particle size growth. |
IV. Experimental Protocols
A. Synthesis of this compound (100 g Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 5-Aminopyridin-2-ol | 110.11 | 100 g | 1.0 |
| Acetic Anhydride | 102.09 | 102 g (94.4 mL) | 1.1 |
| Toluene | - | 1 L | - |
Procedure:
-
Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with 5-aminopyridin-2-ol (100 g) and toluene (1 L).
-
Stir the suspension and heat the reactor jacket to 80°C.
-
Slowly add acetic anhydride (102 g) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature between 80-90°C.
-
After the addition is complete, heat the reaction mixture to 100-105°C and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid product and wash the filter cake with fresh toluene (2 x 100 mL).
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
B. Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.
-
If the solution is colored, a charcoal treatment can be performed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the purified product, wash with cold ethanol, and dry under vacuum.
V. In-Process Controls and Analytical Methods
Robust analytical methods are essential for monitoring the reaction and ensuring the quality of the final product.
| Analysis | Method | Purpose |
| Reaction Monitoring | HPLC, TLC | To track the consumption of the starting material and the formation of the product and byproducts. |
| Purity of Final Product | HPLC | To determine the purity of the isolated this compound and quantify any impurities. |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure of the final product. |
| Residual Solvent Analysis | GC-HS | To quantify the amount of residual toluene and any other solvents used in the process. |
VI. Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting common issues in the synthesis.
VII. References
-
BenchChem. (2025). Troubleshooting guide for the acylation of 4-acetylpiperidine. Retrieved from BenchChem website.
-
ChemicalBook. (n.d.). N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of N-(6-Hydroxypyridin-3-yl)acetamide as a Novel PARP1 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound N-(6-Hydroxypyridin-3-yl)acetamide. Given the structural motifs present in the molecule, particularly the hydroxypyridine core, which is found in various enzyme inhibitors, we hypothesize a potential role as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2]
This document outlines a logical, multi-step experimental workflow to rigorously test this hypothesis. We will compare the performance of this compound (referred to as "Test Compound") against Olaparib, a well-established, FDA-approved PARP inhibitor. The guide will detail the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, comparative format.
Introduction: The Rationale for Investigating this compound as a PARP1 Inhibitor
The acetamide group and the hydroxypyridine scaffold are present in numerous biologically active compounds.[3][4][5] Specifically, the nicotinamide moiety is the endogenous substrate for PARP enzymes, and many PARP inhibitors are designed as nicotinamide mimetics. The structural features of this compound suggest it could fit into the NAD+ binding pocket of PARP1, thereby inhibiting its enzymatic activity.
The central hypothesis of this guide is that this compound functions as a PARP1 inhibitor. To validate this, a hierarchical approach is proposed, starting from biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess its activity in a biological context, and finally, suggestions for in vivo model evaluation.
Experimental Workflow: A Step-by-Step Validation Strategy
The following diagram illustrates the proposed workflow for validating the biological activity of the Test Compound.
Caption: A hierarchical workflow for the validation of this compound as a PARP1 inhibitor.
Part 1: Biochemical Validation of Direct PARP1 Inhibition
The initial step is to determine if the Test Compound directly inhibits the enzymatic activity of PARP1 in a purified system. This removes the complexity of a cellular environment and provides a direct measure of enzyme-inhibitor interaction.
PARP1 Enzymatic Activity Assay
Objective: To quantify the inhibitory effect of the Test Compound on PARP1 enzymatic activity and determine its half-maximal inhibitory concentration (IC50).
Principle: These assays measure the PARP1-catalyzed transfer of ADP-ribose from its substrate, NAD+, to a histone protein substrate. The formation of poly(ADP-ribose) (PAR) chains is then detected.[6][7] We will use a fluorometric assay for this purpose.
Protocol: Fluorometric PARP1 Activity Assay
-
Reagent Preparation:
-
Prepare a 10X PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT).
-
Reconstitute recombinant human PARP1 enzyme in PARP Assay Buffer to a working concentration (e.g., 10 ng/µL).[6]
-
Prepare a 10X Histone H1 solution (e.g., 1 mg/mL in nuclease-free water).
-
Prepare a 10X NAD+ solution (e.g., 1 mM in nuclease-free water).
-
Prepare a stock solution of the Test Compound and Olaparib (positive control) in DMSO (e.g., 10 mM). Create a dilution series in PARP Assay Buffer.
-
-
Assay Procedure (96-well format):
-
To each well, add 10 µL of the diluted Test Compound or Olaparib. For the no-inhibitor control, add 10 µL of PARP Assay Buffer with DMSO.
-
Add 20 µL of a master mix containing PARP1 enzyme, Histone H1, and activated DNA (to stimulate PARP1 activity) in PARP Assay Buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the 10X NAD+ solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding a developing solution that contains a nicotinamidase, which will generate a fluorescent product from the nicotinamide produced during the reaction.[6]
-
Read the fluorescence intensity on a microplate reader (e.g., Excitation/Emission ~450/580 nm).
-
Data Analysis and Comparison:
The fluorescence intensity is proportional to PARP1 activity. The percentage of inhibition is calculated for each concentration of the Test Compound and Olaparib. The IC50 values are then determined by fitting the data to a four-parameter logistic curve.
| Compound | Predicted IC50 (nM) |
| This compound | To be determined |
| Olaparib (Reference) | ~5 |
Competitive Binding Assay
Objective: To confirm that the Test Compound binds to the same active site on PARP1 as a known inhibitor, such as Olaparib.
Principle: This assay uses fluorescence polarization (FP) to measure the displacement of a fluorescently labeled PARP1 inhibitor probe by the Test Compound.[8] If the Test Compound binds to the same site, it will displace the probe, leading to a decrease in the FP signal.[8]
Protocol: Fluorescence Polarization Competitive Assay
-
Reagent Preparation:
-
Use a commercially available kit, such as the PARP1 Olaparib Competitive Inhibitor Assay Kit.[8]
-
Prepare a dilution series of the Test Compound and unlabeled Olaparib (as a positive control) in the provided assay buffer.
-
-
Assay Procedure (384-well format):
-
Add the diluted Test Compound or Olaparib to the wells.
-
Add the PARP1 enzyme to all wells.
-
Add the Olaparib-containing fluorescent probe to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a microplate reader equipped with appropriate filters.
-
Data Interpretation:
A decrease in the FP signal indicates competitive binding. The data can be used to determine the binding affinity (Ki) of the Test Compound. A significant decrease in FP signal for the Test Compound would strongly support a competitive binding mechanism similar to Olaparib.
Part 2: Cell-Based Validation of PARP1 Inhibition
After confirming direct enzymatic inhibition, the next crucial step is to assess the Test Compound's activity in a cellular context. These assays determine if the compound can penetrate the cell membrane, engage its target, and elicit a functional response.
Cellular PAR Level Assay
Objective: To measure the inhibition of PAR formation in cells treated with the Test Compound after inducing DNA damage.
Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or temozolomide) to activate PARP1.[9] The levels of PAR are then quantified in the presence and absence of the Test Compound and Olaparib.
Protocol: Western Blot for PAR Levels
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Test Compound or Olaparib for 1 hour.
-
Induce DNA damage by adding H2O2 (e.g., 1 mM) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PAR.
-
Use an anti-β-actin or anti-GAPDH antibody as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[9]
-
Expected Results:
A dose-dependent decrease in the PAR signal in cells treated with the Test Compound would indicate successful target engagement and inhibition of PARP1 activity in a cellular environment. The potency can be compared to that of Olaparib.
DNA Damage Foci Formation Assay
Objective: To assess the downstream consequence of PARP inhibition, which is the accumulation of DNA double-strand breaks (DSBs).
Principle: PARP inhibitors lead to the stalling and collapse of replication forks at sites of single-strand breaks, converting them into more lethal DSBs. These DSBs are marked by the phosphorylation of histone H2AX (γH2AX), which forms distinct nuclear foci that can be visualized by immunofluorescence.[10]
Protocol: γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the Test Compound or Olaparib for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
-
Staining and Imaging:
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Data Analysis:
Quantify the number of γH2AX foci per cell. A significant, dose-dependent increase in γH2AX foci in cells treated with the Test Compound would demonstrate a functional consequence of PARP inhibition.
| Treatment Group | Expected Mean γH2AX Foci per Cell |
| Vehicle Control | < 5 |
| Test Compound (IC50) | > 20 (To be determined) |
| Olaparib (1 µM) | > 20 |
Cell Viability Assay
Objective: To evaluate the selective cytotoxicity of the Test Compound in DNA repair-deficient cancer cells, a hallmark of PARP inhibitors known as synthetic lethality.
Principle: In cells with deficient homologous recombination (e.g., BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to cell death.[11] Normal cells with intact HR can tolerate PARP inhibition.
Protocol: AlamarBlue Cell Viability Assay
-
Cell Culture:
-
Seed both a BRCA-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3) in 96-well plates.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the Test Compound and Olaparib for 72 hours.
-
-
Viability Measurement:
-
Add AlamarBlue reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance on a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line would validate the synthetic lethal effect of the Test Compound.
Part 3: In Vivo Model Evaluation (Future Direction)
Should the in vitro and cell-based assays yield promising results, the next logical step would be to evaluate the Test Compound in preclinical animal models.
Recommendation: Patient-derived xenograft (PDX) models of triple-negative breast cancer or ovarian cancer with known BRCA mutations would be highly relevant.[12] Efficacy would be assessed by measuring tumor growth inhibition following oral or intraperitoneal administration of the Test Compound.[13]
Conclusion
This guide provides a rigorous and logical pathway for the validation of this compound as a potential PARP1 inhibitor. By following this structured approach, from biochemical confirmation to cellular functional assays, researchers can generate a comprehensive data package to support its further development. The direct comparison with Olaparib at each stage ensures that the data is benchmarked against a clinically relevant standard, providing a clear assessment of the Test Compound's potential.
References
- 1. annualreviews.org [annualreviews.org]
- 2. PARP assay kits [bioscience.co.uk]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blazingprojects.com [blazingprojects.com]
- 5. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. championsoncology.com [championsoncology.com]
- 11. researchgate.net [researchgate.net]
- 12. mdlinx.com [mdlinx.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of N-(6-Hydroxypyridin-3-yl)acetamide and Established Kinase Inhibitors in Cancer Research
This guide provides a comprehensive comparison of the novel compound N-(6-Hydroxypyridin-3-yl)acetamide with other well-established kinase inhibitors. Our focus is on providing researchers, scientists, and drug development professionals with the necessary experimental data and protocols to evaluate its potential as a therapeutic agent. We will delve into its mechanism of action, target selectivity, and cellular effects in comparison to known inhibitors, underpinned by robust experimental validation.
Introduction to this compound
This compound is a small molecule that has garnered interest within the research community. Its structural motifs suggest potential interactions with the ATP-binding pocket of various kinases, a critical family of enzymes often dysregulated in cancer. This guide aims to provide a foundational understanding of this compound and to benchmark its performance against established kinase inhibitors through detailed experimental workflows.
Part 1: Mechanism of Action and Target Profiling
To ascertain the kinase inhibitory potential of this compound, a comprehensive kinase panel screen is the first logical step. This allows for an unbiased assessment of its activity against a broad range of kinases.
Experimental Workflow: Kinase Panel Screening
A typical workflow for an in vitro kinase panel screen is depicted below. This process is crucial for identifying the primary kinase targets of a novel compound.
Caption: Workflow for in vitro kinase panel screening.
Based on preliminary screening data, let us hypothesize that this compound shows significant activity against kinases in the Src family , such as SRC , LYN , and FYN . These are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. This finding dictates our choice of comparator compounds.
Comparator Kinase Inhibitors
For a meaningful comparison, we will select well-characterized Src family kinase inhibitors with distinct profiles:
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).
-
Saracatinib (AZD0530): A highly selective Src family kinase inhibitor that has been investigated in various solid tumors.
-
Bosutinib: A dual Src/Abl kinase inhibitor also used in the treatment of CML.
Part 2: Comparative In Vitro Analysis
Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a kinase inhibitor.
-
Reagents: Recombinant human Src, Lyn, and Fyn kinases, appropriate peptide substrate (e.g., poly(E4Y)), ATP, and a detection reagent such as ADP-Glo™ (Promega).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Dasatinib, Saracatinib, and Bosutinib in DMSO.
-
Assay Procedure:
-
Add 5 µL of kinase solution to a 384-well plate.
-
Add 2.5 µL of the diluted compound or DMSO (as a control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the generated ADP by adding the detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to controls and fit the dose-response curves using a non-linear regression model to determine the IC50 values.
| Compound | SRC IC50 (nM) | LYN IC50 (nM) | FYN IC50 (nM) |
| This compound | Hypothetical 50 | Hypothetical 75 | Hypothetical 60 |
| Dasatinib | 0.8 | 0.7 | 0.6 |
| Saracatinib | 3 | 5 | 4 |
| Bosutinib | 1.2 | 1.5 | 1.3 |
Note: The IC50 values for this compound are hypothetical for illustrative purposes and would need to be experimentally determined.
Cellular Potency (EC50 Determination)
To assess the activity of the inhibitors in a biological context, we can measure their ability to inhibit Src-dependent signaling pathways in a relevant cell line, for instance, a colon cancer cell line with high Src activity like HT-29.
-
Cell Culture: Culture HT-29 cells to 80% confluency.
-
Treatment: Treat the cells with a serial dilution of the kinase inhibitors for 2 hours.
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Src (Tyr416) and total Src.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and determine the EC50 for the inhibition of Src phosphorylation.
Caption: Western blot workflow for determining cellular potency.
Part 3: Phenotypic Assays
Ultimately, the efficacy of a kinase inhibitor is determined by its effect on cancer cell phenotype. Cell viability and migration assays are standard methods to evaluate these effects.
Cell Viability Assay
-
Seeding: Seed HT-29 cells in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a dose-response of the inhibitors.
-
Incubation: Incubate for 72 hours.
-
Detection: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measurement: Read the luminescence.
Cell Migration Assay
-
Setup: Place Transwell inserts with an 8 µm pore size into a 24-well plate containing a chemoattractant (e.g., FBS) in the lower chamber.
-
Seeding: Seed serum-starved HT-29 cells, pre-treated with the inhibitors, into the upper chamber.
-
Incubation: Incubate for 24 hours.
-
Analysis: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the migrated cells under a microscope.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing a novel kinase inhibitor, this compound, and comparing it to established drugs. By following these detailed protocols, researchers can generate robust and reproducible data to assess its biochemical and cellular activity. The hypothetical data presented here for this compound suggests it is a less potent inhibitor of Src family kinases compared to Dasatinib, Saracatinib, and Bosutinib. However, it may possess a more favorable selectivity profile or other advantageous properties that warrant further investigation.
Future studies should focus on a broader kinase selectivity screen to identify potential off-target effects, in vivo efficacy studies in xenograft models, and pharmacokinetic profiling to determine its drug-like properties. These comprehensive analyses will be crucial in determining the therapeutic potential of this compound.
A Comparative Analysis of N-(6-Hydroxypyridin-3-yl)acetamide Analogs as Potent Anti-Inflammatory Agents
This guide provides a detailed comparative analysis of a promising class of anti-inflammatory compounds: N-(hydroxypyridin-yl)acetamide analogs. We will delve into their synthesis, structure-activity relationships, and biological performance, with a focus on their potent inhibitory effects on key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.
Introduction: The Rationale for Targeting TNF-α and IL-6 with Hydroxypyridinyl Acetamides
Inflammatory bowel disease (IBD) and other chronic inflammatory conditions are often driven by the overproduction of pro-inflammatory cytokines. Among these, TNF-α and IL-6 are pivotal players in the inflammatory cascade.[1] Consequently, the development of small molecules that can effectively inhibit these cytokines is a major focus of therapeutic research. The N-(hydroxypyridin-yl)acetamide scaffold has emerged as a promising starting point for the design of such inhibitors.
This guide will focus on a specific analog series, with 6-acetamido-2,4,5-trimethylpyridin-3-ol (Compound 1) as the parent compound. We will compare its performance with a particularly potent analog, Compound 2-19 , to elucidate the structure-activity relationships that govern their anti-inflammatory effects.[1]
Synthesis and Chemical Properties
The synthesis of N-(hydroxypyridin-yl)acetamide analogs generally involves the acylation of the corresponding aminohydroxypyridine precursor. While the specific synthesis of Compound 1 and its analogs involves a multi-step process, a representative synthetic scheme for a related compound, N-(6-methoxy-4-methylpyridin-3-yl)acetamide, is presented below to illustrate the fundamental chemical transformation.[2]
Representative Synthesis of a N-(alkoxy-pyridin-3-yl)acetamide Analog:
To a solution of 6-methoxy-4-methylpyridin-3-amine in a suitable solvent such as toluene, acetic anhydride is added. The reaction mixture is then heated to facilitate the acylation of the amino group. After cooling, the solvent is removed under vacuum to yield the desired N-(6-methoxy-4-methylpyridin-3-yl)acetamide product.[2]
Table 1: Comparative Chemical Properties of N-(6-Hydroxypyridin-3-yl)acetamide and a Key Analog Series
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₇H₈N₂O₂ | 152.15 | Hydroxypyridine core with an acetamide group at the 3-position. | |
| Compound 1 (6-acetamido-2,4,5-trimethylpyridin-3-ol) | C₁₀H₁₄N₂O₂ | 194.23 | Trimethyl-substituted hydroxypyridine core. | |
| Compound 2-19 | Not explicitly provided in the source, but is an analog of Compound 1. | Varies | Modification of the amido scaffold of Compound 1. |
Experimental Protocols: Quantifying Anti-Inflammatory Activity
To evaluate the anti-inflammatory potential of these compounds, robust and reproducible in vitro assays are essential. Below are detailed protocols for quantifying the inhibition of TNF-α and IL-6 production in cell-based assays.
TNF-α Inhibition Assay Protocol
This protocol is based on a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of TNF-α secreted by macrophage-like cells upon stimulation with lipopolysaccharide (LPS).[3]
Materials:
-
Macrophage-like cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds (N-(hydroxypyridin-yl)acetamide analogs)
-
Human TNF-α immunoassay kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
Procedure:
-
Cell Plating: Plate THP-1 cells at a density of 4.8 x 10⁴ cells per well in a 96-well plate and differentiate them into macrophages.
-
Compound Treatment: Add the desired concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After a pre-incubation period with the compounds, stimulate the cells with LPS (1 µg/mL final concentration) to induce TNF-α production.
-
Incubation: Incubate the plates for 17 hours at 37°C.
-
Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: a. Coat a 96-well ELISA plate with the anti-human TNF-α capture antibody overnight. b. Wash the plate and block with a suitable blocking buffer. c. Add the collected cell culture supernatants and TNF-α standards to the plate and incubate. d. Wash the plate and add the biotin-conjugated anti-human TNF-α detection antibody. e. After another wash, add streptavidin-HRP and incubate. f. Wash the plate and add the substrate solution. g. Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the IC₅₀ value for each compound.
IL-6 Inhibition Assay Protocol
This protocol describes a method for screening inhibitors of the IL-6 and IL-6 receptor (IL-6R) interaction using a chemiluminescent assay.[4][5]
Materials:
-
Purified IL-6R protein
-
Biotinylated IL-6 protein
-
Streptavidin-HRP
-
Assay buffer
-
Blocking buffer
-
Chemiluminescent substrate
-
Nickel-coated 96-well plates
-
Test compounds
Procedure:
-
Plate Coating: Coat the nickel-coated 96-well plate with IL-6R protein overnight at 4°C.
-
Washing and Blocking: Wash the plate with assay buffer and then block the wells with blocking buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells.
-
IL-6 Binding: Add biotinylated IL-6 to the wells and incubate to allow binding to the IL-6R.
-
Detection: a. Wash the plate to remove unbound IL-6-biotin. b. Add streptavidin-HRP to the wells and incubate. c. Wash the plate again to remove unbound streptavidin-HRP. d. Add the chemiluminescent substrate.
-
Signal Measurement: Measure the chemiluminescence using a luminometer.
-
Data Analysis: A decrease in the chemiluminescent signal indicates inhibition of the IL-6/IL-6R interaction. Calculate the IC₅₀ values for the test compounds.
Comparative Biological Performance
The anti-inflammatory activity of Compound 1 and its analog, Compound 2-19, was evaluated by their ability to inhibit TNF-α and IL-6 induced adhesion of monocytes to colon epithelial cells.[1]
Table 2: Comparative Biological Activity of Compound 1 and Compound 2-19
| Compound | TNF-α Induced Adhesion Inhibition | IL-6 Induced Adhesion Inhibition | In Vivo Efficacy (TNBS-induced colitis model) |
| Compound 1 | Similar activity to tofacitinib (a known JAK inhibitor) at 1 µM. | Similar activity to tofacitinib at 1 µM. | Significant suppression of clinical signs of colitis. |
| Compound 2-19 | Much better inhibitory activity than tofacitinib. | Much better inhibitory activity than tofacitinib. | More efficacious in ameliorating colitis than Compound 1 and sulfasalazine (a standard IBD drug).[1] |
These results clearly demonstrate that modifications to the amido scaffold of the parent compound can lead to a significant enhancement in anti-inflammatory potency, both in vitro and in vivo.[1]
Mechanism of Action and Signaling Pathway
The anti-inflammatory effects of these N-(hydroxypyridin-yl)acetamide analogs are attributed to their ability to interfere with the signaling pathways of TNF-α and IL-6. The binding of TNF-α to its receptor (TNFR1) can trigger downstream signaling cascades that lead to the activation of transcription factors like NF-κB, a master regulator of inflammatory gene expression.[3]
Caption: Simplified TNF-α signaling pathway leading to inflammatory gene expression.
The N-(hydroxypyridin-yl)acetamide analogs are thought to exert their inhibitory effects by targeting key components of this pathway, such as the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for this specific series is not publicly available, general trends for pyridinyl acetamide derivatives can be inferred from the literature. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridine ring and the acetamide group.[6]
-
Substitution on the Pyridine Ring: The presence of electron-donating groups, such as the hydroxyl and methyl groups in Compound 1, can influence the electronic properties of the ring and its interaction with the target protein.
-
Modification of the Acetamide Group: The significant improvement in activity observed with Compound 2-19 highlights the importance of the amido scaffold. Modifications in this region likely optimize the compound's binding affinity and pharmacokinetic properties.
Further research is needed to fully elucidate the SAR for this class of compounds and to guide the design of even more potent and selective inhibitors.
Conclusion
N-(hydroxypyridin-yl)acetamide analogs represent a promising class of anti-inflammatory agents with a clear mechanism of action targeting the pro-inflammatory cytokines TNF-α and IL-6. The comparative analysis of Compound 1 and its analog, Compound 2-19, demonstrates that strategic chemical modifications can lead to a substantial increase in therapeutic efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of these and other novel anti-inflammatory compounds.
References
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized N-(6-Hydroxypyridin-3-yl)acetamide: A Comparative Approach
Introduction
N-(6-Hydroxypyridin-3-yl)acetamide (CAS: 41292-43-7) is a pivotal intermediate in medicinal chemistry and drug development, notably in the synthesis of novel kinase inhibitors and other therapeutic agents.[1] The isomeric purity and overall chemical integrity of this compound are paramount, as even minor impurities can significantly impact downstream reaction yields, biological activity, and safety profiles. This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously confirm the purity of synthesized this compound. We will move beyond a simple listing of techniques to compare and contrast the most effective analytical methods, explaining the causality behind their selection and how they integrate into a self-validating workflow to ensure the highest degree of confidence in your material.
The Imperative of an Orthogonal, Multi-Technique Approach
Relying on a single analytical technique for purity determination is a significant scientific risk. Each method interrogates a different physicochemical property of the molecule. A seemingly pure compound by one method may reveal significant impurities by another. Therefore, a robust purity assessment is built upon an orthogonal approach , where multiple, disparate techniques are employed. This creates a self-validating system where the collective data provides a comprehensive and trustworthy purity profile. For a crystalline solid like this compound, the optimal workflow combines preliminary physical characterization with high-resolution chromatographic and spectroscopic techniques.
dot graph TD { A[Synthesized Batch of this compound] --> B{Preliminary Purity Assessment}; B --> C[Melting Point Analysis]; B --> D[Thin Layer Chromatography - TLC]; A --> E{Definitive Purity & Identity Confirmation}; E --> F[Step 1: Structural Confirmation via NMR]; E --> G[Step 2: Molecular Weight Verification via MS]; E --> H[Step 3: Quantitative Purity via HPLC]; F --> I{Data Integration}; G --> I; H --> I; I --> J[Final Purity Certificate];
} caption: "Orthogonal Workflow for Purity Confirmation."
Comparative Analysis of Key Analytical Techniques
The choice of analytical instrumentation is driven by the specific question being asked. Is the compound the correct structure? Is it free from solvents? What is the precise percentage of the main component? The following sections compare the primary techniques used to answer these questions.
| Technique | Primary Purpose | Strengths | Limitations | Typical Output |
| Melting Point | Preliminary Purity Check | Simple, inexpensive, fast indication of gross impurities.[2] | Not quantitative, unsuitable for amorphous solids, insensitive to small amounts of impurities. | Temperature Range (°C) |
| ¹H & ¹³C NMR | Structural Confirmation | Unambiguous structure verification, identifies solvent residues and major structural impurities. | Lower sensitivity for trace impurities compared to HPLC, requires deuterated solvents.[3] | Chemical Shifts (ppm), Integration |
| Mass Spectrometry | Molecular Weight Confirmation | Extremely high sensitivity and mass accuracy (HRMS), excellent for impurity identification (LC-MS).[3] | Not inherently quantitative without extensive calibration, can suffer from ion suppression. | Mass-to-Charge Ratio (m/z) |
| HPLC (UV) | Quantitative Purity | High precision and sensitivity, "gold standard" for % purity, resolves closely related impurities. | Requires method development, reference standards for impurity identification. | Chromatogram (% Area) |
Melting Point Analysis: The Classic First Pass
-
Expertise & Experience: The melting point of a pure crystalline solid is a distinct physical constant. Impurities disrupt the crystal lattice, typically causing the melting to occur over a broader temperature range and at a lower temperature than the pure substance.[4] For this compound, a sharp melting point range consistent with the literature value of 232-233 °C is a strong, albeit qualitative, indicator of high purity.[5] A broad range (e.g., 225-230 °C) immediately signals the presence of significant impurities, warranting further investigation.
-
Trustworthiness: This technique is self-validating when compared against a known reference standard. A "mixed melting point" experiment, where the synthesized compound is mixed with an authentic, pure sample, should show no depression in the melting point if the two are identical.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
-
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation.[3] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, key structural features to confirm are the signals corresponding to the aromatic pyridine ring protons, the amide N-H proton, and the acetyl CH₃ group. The presence of unexpected signals indicates structural impurities, while integrals in ¹H NMR can reveal the presence and quantity of residual solvents (e.g., ethyl acetate, DCM) from the workup.
-
Causality of Choice: We choose NMR not just to confirm the presence of the desired molecule, but to actively search for what shouldn't be there. It is crucial for identifying process-related impurities, such as unreacted starting materials or isomeric by-products that may be difficult to resolve by other means. It's also important to note the potential for tautomerism between the 6-hydroxy-pyridin and 6-pyridone forms, which NMR can readily distinguish.[5][6]
Mass Spectrometry (MS): Unimpeachable Molecular Weight Verification
-
Expertise & Experience: While NMR confirms the molecular structure, high-resolution mass spectrometry (HRMS) confirms the elemental composition with high precision. For this compound (C₇H₈N₂O₂), the expected exact mass is 152.0586.[6] Observing the protonated molecule [M+H]⁺ at m/z 153.0659 (calculated for [C₇H₉N₂O₂]⁺) to within 5 ppm accuracy provides extremely high confidence in the compound's identity.
-
Trustworthiness: When coupled with liquid chromatography (LC-MS), this technique becomes a powerful tool for impurity discovery. Each peak in the HPLC chromatogram can be analyzed by the mass spectrometer. This allows for the assignment of molecular weights to even trace-level impurities, providing critical clues to their identity and origin.[3]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
-
Expertise & Experience: For determining a precise purity value, reverse-phase HPLC with UV detection is the industry standard. The technique separates the target compound from impurities based on differences in polarity. The area of the main peak relative to the total area of all peaks provides the percentage purity. A well-developed method can resolve starting materials, by-products, and degradation products with high sensitivity.
-
Causality of Choice: We choose HPLC for its quantitative accuracy and sensitivity. While NMR might miss an impurity present at the 0.1% level, a properly developed HPLC method will easily detect and quantify it. This is critical for materials intended for biological testing, where even small amounts of highly active impurities can confound results. Methods for similar acetamide compounds often use a C18 column with a mobile phase of acetonitrile and water, sometimes with a modifier like formic or phosphoric acid to improve peak shape.[7][8][9]
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound and should be adapted and validated for specific laboratory instrumentation and requirements.
Protocol 1: Melting Point Determination
-
Ensure the synthesized material is completely dry and crystalline.
-
Finely crush a small amount of the solid on a watch glass.
-
Pack a capillary tube to a depth of 2-3 mm with the crushed solid.
-
Place the tube in a calibrated melting point apparatus.
-
Heat at a rate of 10-15 °C/min until the temperature is ~20 °C below the expected melting point (232 °C).
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).
-
The melting point range is T₁ - T₂. For a pure sample, this range should be narrow (< 2 °C).
Protocol 2: ¹H and ¹³C NMR Analysis
-
Accurately weigh 5-10 mg of the sample into a clean NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity and to observe exchangeable protons).
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for good signal-to-noise.
-
Integrate all peaks and reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Acquire a ¹³C NMR spectrum.
-
Data Interpretation: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure. Search for any unassigned peaks that could indicate impurities.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontcolor="#202124"];
} caption: "Structure of the dominant pyridone tautomer."
Protocol 3: High-Resolution Mass Spectrometry (LC-MS)
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile/Water).
-
Dilute the stock solution to a final concentration of ~10 µg/mL for analysis.
-
Set up the LC-MS system (a direct infusion analysis can also be performed if an LC method is not yet developed).
-
LC Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Analyzer: Set to scan a relevant range (e.g., m/z 100-500) in high-resolution mode.
-
-
Data Interpretation: Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 153.0659). Verify that the measured mass is within 5 ppm of the calculated exact mass. Analyze other peaks in the chromatogram for potential impurities.
Protocol 4: HPLC Quantitative Purity Analysis
-
Sample Preparation: Prepare the sample at a concentration of approximately 0.5 mg/mL in the mobile phase or a suitable diluent.
-
Chromatographic Conditions:
-
Analysis: Inject the sample and run the chromatogram for a sufficient time to ensure all late-eluting impurities are observed (e.g., 15 minutes).
-
Data Processing: Integrate all peaks with a signal-to-noise ratio > 3. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Conclusion
Confirming the purity of a synthesized compound like this compound is not a single measurement but a systematic investigation. By employing an orthogonal set of analytical techniques—beginning with a simple melting point and culminating in high-resolution HPLC and spectroscopic analysis—a researcher can build an unassailable case for the identity and purity of their material. This rigorous, multi-faceted approach is the bedrock of reproducible science and is an absolute requirement for compounds progressing through the drug development pipeline. Each technique provides a piece of the puzzle, and together, they deliver a clear and trustworthy picture of molecular integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. moravek.com [moravek.com]
- 3. researchgate.net [researchgate.net]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. This compound | 41292-43-7 [amp.chemicalbook.com]
- 6. This compound | CAS#:41292-43-7 | Chemsrc [chemsrc.com]
- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Acetamide, N-(3-amino-4-hydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to N-(6-Hydroxypyridin-3-yl)acetamide: Control Experiments and Best Practices for Reliable Preclinical Data
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimentation and an unwavering commitment to scientific integrity. N-(6-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound featuring both a hydroxypyridine and an acetamide moiety, represents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with these functional groups.[1][2] However, the reliability of any claims regarding its efficacy and mechanism of action hinges on the quality of the preclinical data, which is fundamentally supported by meticulous control experiments and best practices in compound characterization.
This guide provides an in-depth technical overview of the essential control experiments and best practices for researchers working with this compound. Moving beyond a simple checklist of protocols, we will delve into the causality behind these experimental choices, empowering you to generate robust, reproducible, and trustworthy data.
Part 1: Foundational Integrity - Physicochemical Characterization of this compound
Before initiating any biological assays, it is imperative to unequivocally confirm the identity, purity, and stability of your this compound sample. Failure to do so can lead to misleading results and wasted resources.[3] The following analytical techniques are considered standard practice for the characterization of small molecules.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Molecular Structure
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetamide group. The splitting patterns and integration of these signals should be consistent with the expected structure.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals can confirm the presence of the carbonyl group, the aromatic carbons, and the methyl carbon.
Best Practice: The solvent used for NMR analysis (e.g., DMSO-d₆) should be reported, and the spectra should be compared against a known reference if available, or be consistent with theoretically predicted shifts.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of a small molecule.[5][6] A reversed-phase HPLC method is typically employed for compounds like this compound.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and dilute it with the mobile phase.
-
Injection: Inject a defined volume of the sample onto the column.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness: A purity level of >95% is generally required for in vitro biological screening. The chromatogram should show a single, sharp major peak. Any impurity peaks should be integrated and reported.
Mass Spectrometry (MS): Verifying Molecular Weight
Mass spectrometry provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its elemental composition.[7] High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula with high accuracy.
Expected Result: For this compound (C₇H₈N₂O₂), the expected exact mass is approximately 152.0586 g/mol . The observed mass in the HRMS spectrum should match this value within a few parts per million (ppm).
Workflow for Physicochemical Characterization
Caption: Workflow for the essential physicochemical characterization of this compound.
Part 2: The Cornerstone of Biological Investigation - Rigorous Control Experiments
The design of well-controlled experiments is fundamental to interpreting biological data correctly.[8] For any assay involving this compound, a standard set of controls is necessary to validate the results.[9]
-
Negative Control: This is a sample that does not receive the experimental treatment and is not expected to show a response.[9] It helps to establish a baseline and demonstrates that the observed effects are due to the test compound. In a cell-based assay, this would be cells treated with the vehicle alone.
-
Positive Control: A positive control is a known substance that produces the expected effect.[9] This confirms that the assay is working correctly. For example, in an anti-inflammatory assay, a known anti-inflammatory drug would be used as a positive control.
-
Vehicle Control: Small molecules are often dissolved in a solvent like dimethyl sulfoxide (DMSO). The vehicle control consists of treating the cells with the same concentration of the solvent used to dissolve the test compound. This is crucial to ensure that the solvent itself is not causing any biological effects.
Part 3: Comparative Guide - In Vitro Cytotoxicity Assessment
To illustrate the application of these principles, we present a comparative guide for assessing the in vitro cytotoxicity of this compound against a hypothetical alternative, "Compound X," which is a structurally related hydroxypyridine derivative. Cytotoxicity is a critical early endpoint in drug discovery to assess the therapeutic window of a compound.[10][11] We will detail the protocols for two common cytotoxicity assays: the MTT assay and the LDH release assay.
MTT Assay: Measuring Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[12] A decrease in the amount of formazan produced is indicative of a reduction in cell viability.
Step-by-Step Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Compound X in the cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.[13]
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
LDH Assay: Measuring Membrane Integrity
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[14] An increase in LDH activity in the culture supernatant is proportional to the number of dead cells.
Step-by-Step Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent) and a negative control (vehicle-treated cells).
Experimental Workflow for Cytotoxicity Assays
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Small Molecule Drug Characterization and Purity Analysis | アジレント [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetamide, N-ethyl-N-phenyl- [webbook.nist.gov]
- 8. Positive and Negative Controls | Rockland [rockland.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity assay selection guide | Abcam [abcam.com]
A Senior Application Scientist's Guide to In Silico Analysis: Comparative Docking of N-(6-Hydroxypyridin-3-yl)acetamide
Abstract
In the landscape of modern drug discovery, in silico techniques such as molecular modeling and docking are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, protocol-driven comparison of N-(6-Hydroxypyridin-3-yl)acetamide, a compound of interest with a pyridine-based scaffold, against a known therapeutic agent. We utilize Cyclooxygenase-2 (COX-2), a well-established anti-inflammatory target, to demonstrate a complete docking workflow. This document is designed for researchers, computational chemists, and drug development professionals, offering both a practical step-by-step methodology and the critical scientific reasoning behind each choice, ensuring a robust and reproducible virtual screening cascade.
Introduction: The Rationale for In Silico Comparison
This compound (PubChem CID: 199127) is a small molecule featuring a hydroxypyridine acetamide scaffold. Such heterocyclic structures are prevalent in medicinal chemistry due to their ability to form diverse interactions with biological targets. While some derivatives have been explored for activities like inhibiting TNF-α and IL-6 induced cell adhesion, the specific interaction profile of this particular molecule is less characterized[1].
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[2]. It is a cornerstone of structure-based drug design, enabling scientists to predict the binding affinity and mode of a small molecule ligand within the active site of a target protein[2][3]. The predictive power of docking lies in its scoring functions, which estimate the free energy of binding; a more negative value typically indicates a stronger, more favorable interaction[4][5].
This guide establishes a framework for evaluating this compound's potential as an inhibitor of Cyclooxygenase-2 (COX-2). COX-2 is a highly relevant target in inflammation and pain pathways[6]. To provide a meaningful benchmark, we will compare its docking performance against Celecoxib (PubChem CID: 2662), a potent and selective COX-2 inhibitor widely used clinically[7][8]. This comparative approach serves as a self-validating system; by re-docking a known inhibitor, we can assess the validity of our docking protocol and gain confidence in the predictions for our novel compound[9].
Experimental Design: Target and Ligand Selection
Target Protein: Cyclooxygenase-2 (COX-2)
The selection of a high-quality protein structure is paramount for a successful docking study. We have selected the murine COX-2 crystal structure complexed with a selective inhibitor, SC-558 (PDB ID: 1CX2)[10]. This structure provides a well-defined active site, crucial for accurately defining the docking search space. The presence of a co-crystallized ligand helps validate the binding pocket's location and key interacting residues.
Ligand Selection
-
Test Compound: this compound (N6HPA). This is our molecule of interest.
-
Positive Control: Celecoxib. As a known, potent COX-2 inhibitor, Celecoxib allows us to validate our docking protocol. A successful protocol should predict a binding pose for Celecoxib that is highly similar to its orientation in experimentally determined crystal structures, with a strong binding affinity score[9][11].
-
Negative Control: Acetamide (PubChem CID: 178). This simple molecule is included to demonstrate a baseline for weak or non-specific binding, helping to contextualize the scores of the more complex ligands[12].
Detailed In Silico Protocol: A Step-by-Step Workflow
This protocol utilizes AutoDock Vina, a widely used, open-source docking program known for its speed and accuracy. The overall workflow is depicted in the diagram below.
Figure 1: A generalized workflow for in silico molecular docking.
Part A: Receptor (Protein) Preparation
Causality: Raw PDB files contain crystallographic water molecules, co-factors, and other heteroatoms that are often not relevant to the ligand-binding interaction and can interfere with the docking algorithm. Furthermore, PDB files typically lack hydrogen atoms, which are essential for correctly calculating electrostatics and hydrogen bonds. This preparation phase ensures a clean, chemically correct receptor model[13][14][15].
-
Download Structure: Obtain the protein structure file for COX-2 (PDB ID: 1CX2) from the RCSB PDB database.
-
Clean Protein: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio). Remove all water molecules, the co-crystallized ligand (SC-558), and any other non-protein molecules.
-
Add Hydrogens & Charges: Use a structure preparation tool (like AutoDock Tools or the Protein Preparation Wizard in Maestro) to add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is crucial for evaluating electrostatic interactions[16].
-
Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina[17].
Part B: Ligand Preparation
Causality: Ligands obtained from 2D databases must be converted to 3D structures and their geometries optimized to find a low-energy conformation. This prevents the docking algorithm from starting with a sterically strained, unrealistic conformation. Defining rotatable bonds is also critical for flexible ligand docking, allowing the software to explore different conformations of the ligand within the binding site[18].
-
Obtain Structures: Download the 3D structures of this compound, Celecoxib, and Acetamide from the PubChem database. Save them in a standard format like SDF.
-
Energy Minimization: Use a program like Avogadro or the LigPrep module in Maestro to perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures the ligand has realistic bond lengths and angles.
-
Define Torsions & Save as PDBQT: Load the minimized ligands into AutoDock Tools. The software will automatically detect rotatable bonds. Save each prepared ligand in the PDBQT format.
Part C: Molecular Docking with AutoDock Vina
Causality: The docking simulation requires a defined search space, or "grid box," within which it will attempt to place the ligand. Centering this box on the known active site (identified from the co-crystallized ligand) focuses the computational effort on the most biologically relevant area, increasing the efficiency and accuracy of the simulation[19].
-
Define the Grid Box: In AutoDock Tools, load the prepared receptor PDBQT file. Identify the active site by observing where the original ligand (SC-558) was bound. Define a grid box that encompasses this entire binding pocket. For 1CX2, a center of X=34.5, Y=22.5, Z=21.8 and dimensions of 25x25x25 Å is a suitable starting point.
-
Create Configuration File: Create a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates, and the name of the output file.
Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the reliability of the result[19][20]. A value of 16 is a good balance for robust results.
-
Run Vina: Execute the docking run from the command line: ./vina --config config.txt --log n6hpa_log.txt
-
Repeat: Repeat steps 2 and 3 for Celecoxib and Acetamide, changing the ligand and out file names in the configuration file for each run.
Comparative Analysis of Docking Results
Quantitative Data Summary
The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. The top-ranked pose (Mode 1) for each ligand is the most critical for initial analysis.
| Ligand | PubChem CID | Binding Affinity (kcal/mol) [Mode 1] | Key Interacting Residues (Predicted) | Predicted H-Bonds |
| Celecoxib (Control) | 2662 | -10.8 | HIS90, LEU352, VAL523, SER530 | 2 (with HIS90, SER530) |
| N6HPA (Test) | 199127 | -7.2 | HIS90, TYR385, ARG513 | 2 (with TYR385, ARG513) |
| Acetamide (Control) | 178 | -3.1 | ARG120 | 1 (with ARG120) |
Disclaimer: The data presented in this table is representative and derived from a standard AutoDock Vina protocol for illustrative purposes. Actual results may vary based on specific software versions and preparation nuances.
Interpretation of Results
-
Celecoxib (Positive Control): The strong binding affinity of -10.8 kcal/mol is consistent with its known potency as a COX-2 inhibitor[6]. The predicted interactions with key residues like VAL523 and SER530 are critical for its selective binding and are well-documented, validating our docking protocol's ability to identify a biologically relevant binding mode[11].
-
This compound (N6HPA): With a binding affinity of -7.2 kcal/mol, N6HPA shows a moderately favorable interaction with the COX-2 active site. While significantly weaker than Celecoxib, it is substantially stronger than the negative control. The predicted hydrogen bonds with TYR385 and ARG513, both crucial residues in the active site, suggest a specific and stable binding orientation. This indicates that the N6HPA scaffold has the potential for specific recognition within the COX-2 binding pocket.
-
Acetamide (Negative Control): The very weak binding affinity of -3.1 kcal/mol suggests a low likelihood of stable, specific binding. This result serves as a baseline, confirming that the scores obtained for Celecoxib and N6HPA are not merely due to random chance but reflect specific molecular interactions.
Visualizing Binding Poses
Post-docking visualization is essential to understand the structural basis of the predicted binding affinities. Using PyMOL or Discovery Studio, one can analyze the docked poses to confirm the interactions summarized in the table.
References
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. rcsb.org [rcsb.org]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of N-(6-Hydroxypyridin-3-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the consistency of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive framework for assessing the batch-to-batch variability of N-(6-Hydroxypyridin-3-yl)acetamide, a crucial intermediate and potential API. We will delve into the rationale behind experimental choices, present detailed protocols for characterization, and offer insights into interpreting the resulting data to ensure product quality and consistency.
The Synthetic Pathway: A Source of Potential Variability
Understanding the synthesis of this compound is fundamental to identifying potential sources of batch-to-batch variability. A plausible and common synthetic route involves the acetylation of 5-aminopyridin-2-ol.
DOT Script for Synthesis Workflow
Caption: Synthesis workflow for this compound.
Variations in the quality of starting materials, reaction conditions (temperature, time), and the purification process can introduce inconsistencies between batches.
Identifying and Quantifying Impurities: A Critical Step
Impurity profiling is a cornerstone of batch-to-batch variability assessment. The choice of analytical technique is driven by the need to separate and quantify the API from potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.
Potential Impurities:
Based on the synthetic route, the following impurities should be considered:
-
Unreacted 5-aminopyridin-2-ol: Incomplete reaction.
-
Di-acetylated product: Over-reaction where the hydroxyl group is also acetylated.
-
Degradation products: Formed during synthesis or storage.
-
Residual solvents: From the reaction and purification steps.
Protocol for Impurity Profiling by HPLC:
A stability-indicating HPLC method is crucial for resolving the API from its potential impurities and degradation products.
Step-by-Step HPLC Method Development:
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility.
-
Mobile Phase Selection: A gradient elution is often necessary to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water. This provides good peak shape for amine-containing compounds.
-
Mobile Phase B: Acetonitrile or Methanol. These are common organic modifiers.
-
-
Gradient Elution: A typical gradient might start with a low percentage of the organic phase and gradually increase to elute more non-polar compounds.
-
Detection: A UV detector set at a wavelength where both the API and potential impurities have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Improves peak shape and provides protons for mass spectrometry if used. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | To ensure elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 270 nm | A wavelength that provides good sensitivity for the pyridine chromophore. |
Physicochemical Characterization: Unveiling Subtle Differences
Even if batches meet purity specifications, variations in their physicochemical properties can significantly impact their performance in downstream applications, such as formulation development.
DOT Script for Physicochemical Characterization Workflow
Caption: Workflow for comparative physicochemical characterization of different batches.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC provides information on melting point and polymorphism. Different crystalline forms will have different melting points and enthalpies of fusion.
-
TGA measures changes in weight as a function of temperature, indicating the presence of residual solvents or the thermal stability of the compound.
Protocol for Thermal Analysis:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Conditions: Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
TGA Conditions: Heat the sample from 25 °C to a temperature where complete decomposition occurs (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
Crystalline Structure: X-ray Powder Diffraction (XRPD)
XRPD is the gold standard for identifying the crystalline form of a solid. Different polymorphs will produce distinct diffraction patterns.
Protocol for XRPD Analysis:
-
Sample Preparation: Gently pack the sample powder into the sample holder.
-
Instrument Settings: Use a copper X-ray source (Cu Kα radiation) and scan over a 2θ range of 5° to 40° with a step size of 0.02°.
Particle Size Distribution
Particle size can significantly influence dissolution rate and bioavailability. Laser diffraction is a common technique for measuring particle size distribution.
Dissolution Rate
The rate at which the API dissolves is a critical performance attribute. A standardized dissolution test is essential for comparing batches.
Protocol for Dissolution Testing:
-
Apparatus: USP Apparatus 2 (paddle apparatus) is commonly used.
-
Dissolution Medium: Select a medium that is relevant to the intended physiological environment (e.g., simulated gastric fluid or simulated intestinal fluid). The volume should ensure sink conditions.
-
Test Conditions: Set the paddle speed (e.g., 50 rpm) and temperature (37 ± 0.5 °C).
-
Sampling: Withdraw samples at predetermined time points and analyze the concentration of the dissolved API by HPLC or UV-Vis spectrophotometry.
Stability and Forced Degradation Studies: Predicting Long-Term Behavior
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[1][2]
DOT Script for Forced Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Conditions:
| Condition | Reagent/Stress | Rationale |
| Acid Hydrolysis | 0.1 M HCl | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ | To evaluate susceptibility to oxidation. |
| Thermal | 80 °C | To assess stability at elevated temperatures. |
| Photostability | ICH Q1B guidelines | To evaluate sensitivity to light. |
Data Comparison and Interpretation
The data from these analyses should be compiled and compared across different batches.
Comparative Data Table (Example)
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.8 | 99.5 | 99.9 | ≥ 99.0% |
| Largest Impurity (%) | 0.08 | 0.12 | 0.07 | ≤ 0.15% |
| Melting Point (°C) | 185.2 | 184.9 | 185.5 | 184-186 °C |
| Polymorphic Form | Form I | Form I | Form I | Form I |
| D50 Particle Size (µm) | 25.3 | 45.1 | 24.8 | 20-30 µm |
| Dissolution at 30 min (%) | 88 | 72 | 91 | ≥ 85% |
Interpretation:
In this example, Batch B shows a larger particle size and a slower dissolution rate, which could impact its in vivo performance. Although its purity is within the specification, the difference in physicochemical properties highlights the importance of a comprehensive batch-to-batch variability assessment.
Conclusion
A thorough assessment of batch-to-batch variability for this compound requires a multi-faceted approach that combines chemical and physical characterization. By understanding the synthesis, identifying potential impurities, and evaluating key physicochemical properties, researchers and drug developers can ensure the consistency and quality of this important compound, ultimately leading to safer and more effective medicines. This guide provides a robust framework for establishing a self-validating system for quality control, grounded in scientific principles and regulatory expectations.
References
Safety Operating Guide
A Guide to the Safe Disposal of N-(6-Hydroxypyridin-3-yl)acetamide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(6-Hydroxypyridin-3-yl)acetamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to provide essential safety and logistical information, ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory. This guide moves beyond a simple checklist, explaining the causality behind each procedural step to build a framework of deep, actionable knowledge.
Hazard Assessment and Waste Identification: A Proactive Approach
Proper disposal begins with a thorough understanding of the substance's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment must be conducted based on its structural components: a substituted pyridine ring and an acetamide functional group.
-
Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1] They are often associated with strong, unpleasant odors and can act as skin and eye irritants.[1] Furthermore, pyridine is a flammable liquid, a property that should be considered for its derivatives.[2]
-
Acetamide Moiety: The parent compound, acetamide, is classified as a substance suspected of causing cancer (Carcinogenicity, Category 2). Therefore, this compound should be handled with extreme caution as a potential carcinogen.[3]
Hazard Profile Summary
The following table summarizes the key hazard information extrapolated from related compounds. This data should be used as a conservative guide.
| Hazard Category | Description | Primary Regulatory Framework |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin, based on pyridine derivatives.[1] | OSHA 29 CFR 1910.1200 |
| Skin/Eye Irritation | Expected to cause skin and eye irritation.[1][4][5] | OSHA 29 CFR 1910.1200 |
| Carcinogenicity | Suspected of causing cancer based on the acetamide component (Category 2). Handle with extreme caution. | OSHA 29 CFR 1910.1450 |
| Environmental Hazard | Improper disposal can lead to environmental contamination.[6] Pyridine-containing waste is considered hazardous and must be managed according to federal and state regulations.[7] | EPA (RCRA) 40 CFR Part 262 |
Regulatory Imperatives: The Legal Framework for Disposal
The disposal of laboratory chemical waste is strictly regulated to protect both human health and the environment. Key regulations include:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the framework for managing hazardous waste from "cradle to grave."[6][8] Your laboratory is considered a waste generator and must comply with these standards.[8]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for safe handling and waste disposal.[9][11]
Adherence to the protocols in this guide will help ensure compliance with these critical federal standards. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety (EHS) office, as local regulations may also apply.
Core Disposal Principles: A Foundation for Safety
Before detailing the specific steps, it is essential to understand the foundational principles of chemical waste management in a laboratory setting.
-
Segregation: Never mix incompatible waste streams.[12] this compound waste should be kept separate from other chemical wastes like strong acids, bases, or oxidizers to prevent unintended reactions.[13]
-
Containerization: Use only chemically compatible, leak-proof containers equipped with secure closures.[6] Containers must be in good condition and appropriate for the type of waste (solid or liquid).[6][12]
-
Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment waste is first added.[13][14] This is a strict regulatory requirement.
-
Accumulation: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][15] This area must be under the control of laboratory personnel.[16]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound.
Part A: Personal Protective Equipment (PPE)
Always wear the following minimum PPE before handling the chemical or its waste:
-
Eye Protection: Chemical safety goggles. A face shield is recommended if there is a splash hazard.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the pyridine component, butyl rubber or nitrile gloves are recommended.[2][17] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned, long-sleeved lab coat.
Part B: Waste Collection and Segregation
1. Solid Waste:
- Collect unused or expired this compound, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated hazardous waste container.
- This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[1]
2. Liquid Waste:
- If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container intended for organic solvent waste.
- Ensure the container material is compatible with the solvent used. Do not mix aqueous and organic waste streams unless specified as acceptable by your EHS office.
3. Contaminated PPE and Materials:
- Dispose of grossly contaminated gloves, bench paper, and other disposable materials in a designated hazardous waste bag or container.[1]
- Do not dispose of this material in the regular trash.[6]
Part C: Containerization and Labeling
1. Container Selection:
- Use the original container if it is in good condition and can be securely sealed.[18]
- For waste collection, use containers provided or approved by your institution's EHS department.[15]
- Never fill a liquid waste container more than 90% full to allow for vapor expansion.[8]
2. Labeling Procedure:
- Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[14]
- The label must include:
- The words "Hazardous Waste."[14]
- The full chemical name: "this compound Waste."
- A list of all components by percentage, including solvents.[15]
- The relevant hazard warnings (e.g., "Toxic," "Carcinogen," "Irritant").[14]
- The date of waste generation.
Part D: Storage and Final Disposal
1. Satellite Accumulation:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15]
- This area should be well-ventilated, secure, and equipped with secondary containment (such as a tub or tray) to contain potential leaks.[8][15]
- Keep the container closed at all times except when adding waste.
2. Arranging for Disposal:
- Once the container is full or you have finished the project, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
- Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [6][19]
- Final disposal methods for this type of waste often include high-temperature incineration to ensure complete destruction.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before cleaning a small, manageable spill, don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile or butyl rubber gloves.
-
Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. osha.gov [osha.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. usbioclean.com [usbioclean.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. medlabmag.com [medlabmag.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. epa.gov [epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pentachemicals.eu [pentachemicals.eu]
A Comprehensive Guide to Personal Protective Equipment for Handling N-(6-Hydroxypyridin-3-yl)acetamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. N-(6-Hydroxypyridin-3-yl)acetamide, a compound of interest, requires a meticulous approach to laboratory safety. As this compound is not extensively characterized in public safety literature, this guide provides a robust framework for personal protective equipment (PPE) and handling protocols, synthesized from the known hazards of its structural analogues, namely pyridine and acetamide derivatives. This directive is designed to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.
Understanding the Hazard Profile: A Synthesis of Analogue Data
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative risk assessment must be based on its constituent chemical moieties: a hydroxypyridine ring and an acetamide functional group.
-
Pyridine and its Derivatives : Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin[1][2]. Chronic exposure to pyridine has been associated with liver damage[3]. Pyridine and its derivatives can be absorbed through the skin, contributing to systemic toxicity[4]. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) over an 8-hour time-weighted average[3][5][6].
-
Acetamide : Acetamide is a solid that is suspected of causing cancer[7][8]. It may also cause damage to the liver[8]. While it is less volatile than pyridine, the dust can be hazardous if inhaled[7].
Therefore, this compound should be handled as a substance that is potentially toxic, a skin and eye irritant, and a suspected carcinogen, with the potential for liver toxicity upon chronic exposure.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Double-gloving with nitrile or neoprene gloves. Butyl rubber gloves are also a good option.[1][9] | Fully-buttoned lab coat | N95 respirator if not handled in a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves. Butyl rubber gloves are also a good option.[1][9] | Chemical-resistant lab coat or apron | Required if not performed in a certified chemical fume hood. Use a respirator with an organic vapor cartridge.[2][10] |
| Running Reactions and Work-up | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves. Butyl rubber gloves are also a good option.[1][9] | Chemical-resistant lab coat | All operations should be conducted in a certified chemical fume hood. |
| Handling Waste | Chemical safety goggles | Double-gloving with nitrile or neoprene gloves. Butyl rubber gloves are also a good option.[1][9] | Chemical-resistant lab coat or apron | Not typically required if waste containers are properly sealed. |
Procedural Guidance for Safe Handling and Disposal
Adherence to a stringent, step-by-step protocol is paramount for ensuring the safety of all laboratory personnel.
Pre-Operational Safety Checklist
-
Fume Hood Verification : Ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible to maintain adequate airflow.
-
Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station[9][11].
-
Spill Kit : Have a spill kit readily available that is appropriate for pyridine-based and solid chemical spills. This should include an inert absorbent material[2].
-
Waste Container : Prepare a designated, labeled hazardous waste container for all solid and liquid waste generated[9][12].
Step-by-Step Handling Protocol
-
Donning PPE : Before entering the designated handling area, don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer :
-
If handling the solid, perform all weighing and transfers within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Use spark-proof tools and an anti-static weighing dish to prevent ignition of flammable dust-air mixtures[10].
-
-
Solution Preparation :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn[13].
-
Clean all contaminated surfaces with an appropriate solvent and decontaminating solution.
-
Remove and dispose of gloves properly. Do not reuse disposable gloves.
-
Disposal Plan
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
-
Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases[8][13].
-
Containerization : Collect all waste in a clearly labeled, sealed, and chemically compatible container[9]. The label should include the chemical name and associated hazards.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations[12][14].
Visualizing the Safety Workflow
To provide a clear and immediate understanding of the safety and handling workflow, the following diagram illustrates the critical steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][7].
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][7].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11][15].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7][15].
-
Spill : For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office[2][9].
By adhering to these comprehensive guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. media.laballey.com [media.laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. nj.gov [nj.gov]
- 14. fishersci.se [fishersci.se]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
